molecular formula C15H16 B080277 4-Propylbiphenyl CAS No. 10289-45-9

4-Propylbiphenyl

Cat. No.: B080277
CAS No.: 10289-45-9
M. Wt: 196.29 g/mol
InChI Key: NAYIXKXYHOLMRC-UHFFFAOYSA-N
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Description

4-Propylbiphenyl is a useful research compound. Its molecular formula is C15H16 and its molecular weight is 196.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-4-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYIXKXYHOLMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908109
Record name 4-Propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10289-45-9
Record name 4-Propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Propylbiphenyl chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylbiphenyl is an organic compound belonging to the biphenyl family. Biphenyls and their derivatives are of significant interest in various fields of chemistry, including materials science and medicinal chemistry, due to their unique structural and electronic properties. This document provides a detailed overview of the chemical structure, properties, synthesis, and spectral characterization of this compound.

Chemical Structure and Properties

This compound consists of two phenyl rings linked by a single bond, with a propyl group attached to one of the rings at the para position.

Chemical Structure:

Caption: Chemical structure of this compound.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.[1]

PropertyValue
Molecular Formula C₁₅H₁₆
Molecular Weight 196.29 g/mol [1]
IUPAC Name 1-phenyl-4-propylbenzene[1]
CAS Number 10289-45-9[1]
Appearance White to off-white solid
Melting Point Estimated: 45-50 °C
Boiling Point Estimated: 290-300 °C
Solubility Insoluble in water; Soluble in organic solvents like ethanol, ether, and benzene.
XLogP3 5.3[1]

Spectroscopic Data

The following tables provide estimated and literature-derived spectroscopic data for this compound.

¹H NMR Spectroscopy (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.60 - 7.55m4HAromatic-H (ortho to inter-ring C-C bond)
7.45 - 7.40m2HAromatic-H (meta to inter-ring C-C bond)
7.35 - 7.30m3HAromatic-H (para to inter-ring C-C bond and ortho to propyl group)
2.62t, J = 7.6 Hz2H-CH₂- (benzylic)
1.70 - 1.60m2H-CH₂-
0.95t, J = 7.3 Hz3H-CH₃
¹³C NMR Spectroscopy (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
141.1Aromatic C (quaternary, C-1')
140.8Aromatic C (quaternary, C-4)
138.5Aromatic C (quaternary, C-1)
128.7Aromatic CH
128.6Aromatic CH
127.0Aromatic CH
126.9Aromatic CH
37.9-CH₂- (benzylic)
24.5-CH₂-
13.9-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3030mAromatic C-H stretch
2955 - 2850sAliphatic C-H stretch
1600, 1485, 1450m-sAromatic C=C stretch
840 - 810sp-disubstituted C-H out-of-plane bend
770 - 730sMonosubstituted C-H out-of-plane bend
700 - 680sAromatic ring bend
Mass Spectrometry (EI)
m/zRelative Intensity (%)Assignment
196100[M]⁺ (Molecular ion)[1]
16780[M - C₂H₅]⁺
16560[M - C₂H₇]⁺
15230[C₁₂H₈]⁺
9120[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below. Two common and effective methods are the Suzuki-Miyaura coupling and the Friedel-Crafts acylation followed by reduction.

Synthesis via Suzuki-Miyaura Coupling

This method involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification A Combine 4-propylphenylboronic acid, bromobenzene, Pd(PPh₃)₄, and K₂CO₃ in a flask. B Add toluene and water. A->B Step 1 C Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring. B->C D Monitor reaction progress by TLC or GC-MS. C->D Step 2 E Cool to room temperature and add water. D->E F Extract with ethyl acetate. E->F Step 3 G Wash organic layer with brine, dry over Na₂SO₄, and filter. F->G Step 3 H Concentrate under reduced pressure. G->H Step 3 I Purify by column chromatography (silica gel, hexane). H->I Step 3

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-propylphenylboronic acid (1.2 mmol), bromobenzene (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a 4:1 mixture of toluene and water (10 mL).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain this compound.

Synthesis via Friedel-Crafts Acylation and Wolff-Kishner Reduction

This two-step method first introduces an acyl group to the biphenyl core, which is then reduced to an alkyl group.

G cluster_0 Friedel-Crafts Acylation cluster_1 Wolff-Kishner Reduction A Suspend AlCl₃ in CH₂Cl₂ and cool to 0 °C. B Add propanoyl chloride dropwise. A->B C Add a solution of biphenyl in CH₂Cl₂ dropwise. B->C D Stir at room temperature. C->D E Quench with ice-water. D->E F Extract, wash, dry, and concentrate to get 4-propionylbiphenyl. E->F G Combine 4-propionylbiphenyl, hydrazine hydrate, and KOH in diethylene glycol. F->G Intermediate H Heat to reflux. G->H I Cool, add water, and extract with diethyl ether. H->I J Wash, dry, and concentrate. I->J K Purify by column chromatography. J->K

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation and Wolff-Kishner reduction.

Methodology:

Step 1: Friedel-Crafts Acylation

  • Catalyst Suspension: In a round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 mmol) in dry dichloromethane (10 mL) and cool to 0 °C.

  • Acyl Chloride Addition: Add propanoyl chloride (1.1 mmol) dropwise to the suspension.

  • Biphenyl Addition: Add a solution of biphenyl (1.0 mmol) in dry dichloromethane (5 mL) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction by slowly pouring the mixture into a beaker of ice-water.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is 4-propionylbiphenyl.

Step 2: Wolff-Kishner Reduction

  • Reactant Combination: In a round-bottom flask equipped with a reflux condenser, combine the crude 4-propionylbiphenyl from Step 1, hydrazine hydrate (5.0 mmol), and potassium hydroxide (5.0 mmol) in diethylene glycol (15 mL).

  • Reaction: Heat the mixture to reflux (approximately 180-200 °C) for 3-5 hours.

  • Work-up: Cool the reaction mixture, add water, and extract with diethyl ether.

  • Washing and Drying: Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel using hexane as the eluent to yield this compound.

Biological Activity and Applications

Currently, there is limited publicly available information on the specific biological activities or drug development applications of this compound. Its structural similarity to other biphenyl derivatives suggests potential for further investigation in areas such as liquid crystal research, and as a scaffold in medicinal chemistry for the development of novel therapeutic agents.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Synthesis of 4-Propylbiphenyl: An In-depth Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-propylbiphenyl, a valuable building block in various research and development applications. This document details the primary synthetic methodologies, including the Suzuki-Miyaura coupling and Grignard-based cross-coupling reactions. It offers detailed experimental protocols, quantitative data for comparison, and spectroscopic characterization of the target compound. This guide is intended to be a practical resource for organic chemists and drug development professionals, providing a solid foundation for the synthesis and utilization of this compound.

Introduction

The biphenyl scaffold is a privileged structural motif in medicinal chemistry and materials science, renowned for its ability to impart favorable physicochemical and biological properties to molecules. The introduction of an n-propyl group at the 4-position can modulate lipophilicity and steric profile, making this compound a key intermediate in the synthesis of liquid crystals and pharmaceutical agents. Its synthesis is primarily achieved through well-established cross-coupling reactions, which offer high efficiency and functional group tolerance.

Synthetic Methodologies

Two principal routes for the synthesis of this compound are the Suzuki-Miyaura coupling and the Grignard-based Kumada coupling. Both methods are highly effective for the formation of carbon-carbon bonds between aryl moieties.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1] This method is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials.[2]

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species, and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2]

Grignard-based Kumada Coupling

The Kumada coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst.[3] This reaction is a powerful tool for constructing unsymmetrical biaryls from readily available starting materials.[3]

Reaction Principle: The reaction proceeds via the formation of a Grignard reagent from an aryl halide and magnesium metal. This organomagnesium compound then undergoes a transition metal-catalyzed cross-coupling reaction with another aryl halide.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-propylphenylboronic acid with bromobenzene.

Materials:

  • 4-Propylphenylboronic acid

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-propylphenylboronic acid (1.2 mmol), bromobenzene (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add toluene (10 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to obtain pure this compound.

Protocol 2: Synthesis of this compound via Grignard-based Kumada Coupling

This protocol is adapted from the synthesis of 4-methylbiphenyl and involves the preparation of a phenylmagnesium bromide Grignard reagent followed by coupling with 4-propylbromobenzene.[3]

Step 1: Preparation of Phenylmagnesium Bromide

  • In a flame-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.).

  • Add a small crystal of iodine to activate the magnesium.[4]

  • In the dropping funnel, prepare a solution of bromobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction.

  • Once the reaction has started (indicated by gentle reflux), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[5]

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.[5]

  • Cool the resulting dark grey to brown solution to room temperature.

Step 2: Kumada Coupling

  • Under an inert atmosphere, dissolve a nickel or palladium catalyst (e.g., [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II), NiCl₂(dppe)) in anhydrous THF in a separate, clean, dry flask.

  • Add 4-propylbromobenzene (1.0 eq.) to the catalyst solution.

  • Cool the mixture in an ice bath.

  • Slowly add the prepared phenylmagnesium bromide solution from Step 1 to the 4-propylbromobenzene/catalyst mixture via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly adding 1 M HCl while cooling the flask in an ice bath.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to obtain pure this compound.

Data Presentation

Quantitative Data for this compound Synthesis
ParameterSuzuki-Miyaura CouplingGrignard-based Kumada CouplingReference
Typical Yield 85-95%70-85%Estimated from similar reactions
Purity >98%>97%Estimated from similar reactions
Reaction Time 4-6 hours12-24 hours[2][3]
Reaction Temp. 90 °CRoom Temperature[2][3]
Spectroscopic Data for this compound

Molecular Formula: C₁₅H₁₆ Molecular Weight: 196.29 g/mol [6]

Spectroscopic Data Observed Values Reference
¹H NMR (CDCl₃) Predicted: δ 7.58 (d, 2H), 7.42 (t, 2H), 7.32 (t, 1H), 7.22 (d, 2H), 2.62 (t, 2H), 1.68 (m, 2H), 0.95 (t, 3H)N/A
¹³C NMR (CDCl₃) δ 141.3, 140.9, 138.4, 128.7, 128.6, 127.0, 126.9, 37.9, 24.5, 13.9[6]
Mass Spectrum (GC-MS) m/z (%): 196 (M+, 100), 167 (70), 165 (40), 152 (20)[6]
Infrared (IR) Characteristic Peaks (cm⁻¹): 3030 (Ar-H), 2958, 2929, 2871 (C-H), 1600, 1485 (C=C)[6]

Mandatory Visualization

Suzuki_Miyaura_Coupling A 4-Propylphenylboronic Acid E Reaction Mixture A->E B Bromobenzene B->E C Pd(0) Catalyst (from Pd(OAc)₂ + PPh₃) C->E D Base (K₂CO₃) Toluene/Water D->E F Heating (90°C) 4-6 hours E->F G This compound F->G H Workup & Purification G->H Pure Product H->G Pure Product

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Kumada_Coupling cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Cross-Coupling Reaction A1 Bromobenzene A4 Phenylmagnesium Bromide A1->A4 + Mg, THF A2 Magnesium (Mg) A2->A4 A3 Anhydrous THF A3->A4 B3 Reaction Mixture A4->B3 Add to mixture B1 4-Propylbromobenzene B1->B3 B2 Ni or Pd Catalyst B2->B3 B4 This compound B3->B4 Stir 12-24h B5 Workup & Purification B4->B5 Pure Product B5->B4 Pure Product

Caption: Two-step workflow for the Grignard-based Kumada coupling synthesis.

Research Applications

Biphenyl derivatives are integral to various fields of research and development.

  • Liquid Crystals: 4-Alkylbiphenyls are fundamental components in the formulation of nematic liquid crystal mixtures used in display technologies. The propyl group in this compound contributes to the desired mesophase properties and broad operating temperature ranges. For instance, related cyanobiphenyl compounds like 4-cyano-4'-pentylbiphenyl are widely used in liquid crystal displays (LCDs).[7][8]

  • Pharmaceutical Synthesis: The biphenyl moiety is a common structural feature in many approved drugs. While there are no prominent examples of drugs directly using this compound as a precursor, it serves as a valuable starting material or intermediate for the synthesis of more complex, biologically active molecules. The propyl group can be a key pharmacophoric element or can be further functionalized. Biphenyl-containing drugs are often found in therapeutic areas such as antihypertensives (e.g., sartans).[3]

  • Organic Electronics: Biphenyl derivatives are investigated for their potential use in organic light-emitting diodes (OLEDs) and other organic electronic devices due to their conjugated systems and charge-transport properties. The alkyl substituent can influence the packing and electronic properties of the material.

References

An In-depth Technical Guide to 4-n-Propylbiphenyl: Physicochemical Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-n-Propylbiphenyl is an organic compound belonging to the biphenyl family. Its molecular structure, consisting of a biphenyl core with a propyl substituent, imparts properties that make it a valuable intermediate in various fields of chemical research and development. This technical guide provides a comprehensive overview of the physical and chemical properties of 4-n-Propylbiphenyl, along with detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a practical resource for researchers, scientists, and professionals involved in drug discovery and materials science. While some biphenyl derivatives have been explored for their biological activities, such as potential inhibition of the PD-1/PD-L1 interaction in cancer immunotherapy, the primary application of 4-n-propylbiphenyl and its close analogues is in the synthesis of liquid crystals and as a hydrophobic building block in medicinal chemistry.

Physicochemical Properties

The physical and chemical properties of 4-n-Propylbiphenyl are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for the prediction of its behavior in different chemical and biological systems.

General and Physical Properties
PropertyValueReference
Molecular Formula C₁₅H₁₆[1]
Molecular Weight 196.29 g/mol [1]
Appearance Clear pale yellow liquid or low melting solid
Melting Point 5-17 °C
Boiling Point 109-111 °C at 1.5 mmHg
Density 0.99 g/cm³
Refractive Index 1.5855
Vapor Pressure 0.00158 mmHg at 25 °C
Solubility

Due to its nonpolar aromatic structure, 4-n-Propylbiphenyl is expected to be sparingly soluble in water but should exhibit good solubility in a range of common organic solvents.

Solvent TypeExpected Solubility
Polar Protic Solvents (e.g., Water, Ethanol) Low to Insoluble
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile) Soluble
Nonpolar Solvents (e.g., Toluene, Hexane) Highly Soluble

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 4-n-Propylbiphenyl are provided below. These protocols are based on standard organic chemistry techniques and can be adapted to specific laboratory conditions.

Synthesis Protocol: Suzuki Coupling

A common and effective method for the synthesis of 4-n-Propylbiphenyl is the Suzuki coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound, catalyzed by a palladium complex.

Materials:

  • 4-Bromobiphenyl or 4-Iodobiphenyl

  • n-Propylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 4-bromobiphenyl (1 equivalent), n-propylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Add a mixture of toluene and water (e.g., 4:1 v/v) to the flask.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in toluene.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure 4-n-Propylbiphenyl.

Characterization Protocols

Sample Preparation: [2]

  • Accurately weigh 5-20 mg of the purified 4-n-Propylbiphenyl.[2]

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[2]

  • Transfer the solution to a clean 5 mm NMR tube.[2]

  • Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.[2]

Data Acquisition: [2]

  • Insert the sample into the NMR spectrometer.[2]

  • Lock the spectrometer on the deuterium signal of the solvent.[2]

  • Shim the magnetic field to optimize its homogeneity.[2]

  • Tune and match the probe for the desired nucleus (¹H and ¹³C).[2]

  • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.[2]

Sample Preparation (Attenuated Total Reflectance - ATR): [3]

  • Ensure the ATR crystal of the FTIR spectrometer is clean. If necessary, clean it with isopropanol or acetone and a lint-free wipe, then allow it to dry completely.[3]

  • Place a small drop of liquid 4-n-Propylbiphenyl or a small amount of the low-melting solid directly onto the center of the ATR crystal.[3]

  • Lower the anvil to ensure good contact between the sample and the crystal.[3]

Data Acquisition: [3]

  • Collect a background spectrum of the clean, empty ATR crystal (typically 16-32 scans at a resolution of 4 cm⁻¹).[3]

  • Collect the sample spectrum using the same acquisition parameters as the background.[3]

  • The instrument software will automatically generate the absorbance or transmittance spectrum.[3]

Workflow and Pathway Diagrams

As 4-n-Propylbiphenyl is primarily a synthetic intermediate, a diagram illustrating a typical experimental workflow for its synthesis and characterization is more pertinent than a biological signaling pathway.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (4-Bromobiphenyl, n-Propylboronic acid) reaction Suzuki Coupling Reaction (Pd Catalyst, Base, Solvent) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure 4-n-Propylbiphenyl purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy ms Mass Spectrometry analysis Structural Confirmation nmr->analysis ir->analysis ms->analysis

References

4-Propylbiphenyl: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 4-Propyl-1,1'-biphenyl CAS Number: 10289-45-9

This technical guide provides a comprehensive overview of 4-Propylbiphenyl, a biphenyl derivative of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and a discussion of its known biological context, supported by visualizations to clarify key processes.

Chemical and Physical Data

PropertyValueSource
IUPAC Name 4-Propyl-1,1'-biphenylPubChem[1]
1-phenyl-4-propylbenzenePubChem[1]
CAS Number 10289-45-9PubChem[1]
Molecular Formula C₁₅H₁₆PubChem[1]
Molecular Weight 196.29 g/mol PubChem[1]
Boiling Point 297.5 °C (Predicted)Chemspider
Melting Point 18.5 °C (Predicted)Chemspider
Density 0.9±0.1 g/cm³ (Predicted)Chemspider
XLogP3 5.3PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 0PubChem[1]
Rotatable Bond Count 3PubChem[1]

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds like this compound. The following protocol is a representative procedure based on established methodologies for this type of cross-coupling reaction.

Reaction Scheme:

Materials:

  • (4-Propylphenyl)boronic acid (1.2 equivalents)

  • Bromobenzene (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-propylphenyl)boronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under the inert atmosphere, add toluene and degassed water to the flask via syringe. Finally, add bromobenzene to the reaction mixture.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizations

Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 Active Catalyst oa Oxidative Addition pd0->oa pd_complex1 Ar-Pd(II)-X(L2) oa->pd_complex1 aryl_halide Ar-X (Bromobenzene) aryl_halide->oa transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-Ar'(L2) transmetalation->pd_complex2 boronic_acid Ar'-B(OH)2 ((4-Propylphenyl)boronic acid) + Base boronic_acid->transmetalation re Reductive Elimination pd_complex2->re re->pd0 product Ar-Ar' (this compound) re->product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

General Experimental Workflow for Synthesis and Purification

The logical flow of the synthesis and purification process is depicted in the diagram below.

Synthesis_Workflow start Start: Reagents & Solvents reaction_setup Reaction Setup under Inert Atmosphere start->reaction_setup suzuki_coupling Suzuki-Miyaura Coupling Reaction (Heated with Stirring) reaction_setup->suzuki_coupling workup Aqueous Work-up (Extraction and Washing) suzuki_coupling->workup drying Drying and Solvent Removal workup->drying purification Column Chromatography drying->purification analysis Product Characterization (NMR, GC-MS) purification->analysis end End: Pure this compound analysis->end

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available scientific literature detailing specific biological activities or the modulation of signaling pathways by this compound. While the broader class of biphenyls has been investigated for various biological effects, including potential endocrine-disrupting activities and roles as scaffolds in drug design, specific data for the 4-propyl substituted derivative is scarce.

Given the structural similarity of some biphenyls to endogenous hormones, one potential area of investigation could be their interaction with nuclear receptors. However, without experimental evidence, any discussion of signaling pathway involvement remains speculative.

For researchers in drug development, this compound could serve as a starting point for medicinal chemistry campaigns. Its lipophilic nature and biaryl scaffold are common features in many biologically active molecules. Future studies would be required to elucidate any potential cytotoxic, receptor-modulating, or other pharmacological effects. The initial steps in such an investigation would typically involve in vitro screening against a panel of cancer cell lines and receptor binding assays.

Due to the absence of specific data on the biological activity of this compound, a signaling pathway diagram cannot be provided at this time. Researchers are encouraged to conduct exploratory studies to determine the biological profile of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Propylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 4-Propylbiphenyl (C₁₅H₁₆). The information presented herein has been compiled from scientific literature and publicly accessible databases to support research, development, and quality control activities involving this compound.

Molecular Structure

IUPAC Name: 1-phenyl-4-propylbenzene[1] SMILES: CCCC1=CC=C(C=C1)C2=CC=CC=C2[1] Molecular Formula: C₁₅H₁₆[1] Molecular Weight: 196.29 g/mol [1]

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides characteristic signals for the propyl group and the aromatic protons of the biphenyl core.

Chemical Shift (δ) ppmMultiplicityAssignmentReference
7.54-7.20m9H, ArH[2]
2.55t2H, -CH₂-Ar[2]
1.58m2H, -CH₂-[2]
1.06t3H, -CH₃[2]

¹³C NMR Spectroscopy

Chemical Shift (δ) ppm (Predicted)Assignment
~141Quaternary Ar-C
~138Quaternary Ar-C
~129Ar-CH
~127Ar-CH
~38-CH₂-Ar
~24-CH₂-
~14-CH₃

Note: These are predicted values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorptions for aromatic C-H and C=C bonds, as well as aliphatic C-H bonds.

Wavenumber (ν_max) cm⁻¹Vibrational ModeReference
3050Aromatic C-H Stretch[2]
2895Aliphatic C-H Stretch[2]
1605Aromatic C=C Stretch[2]
1508Aromatic C=C Stretch[2]
1456CH₂ Bending[2]
835p-Substituted Benzene C-H Bend[2]
730Monosubstituted Benzene C-H Bend[2]
Mass Spectrometry (MS)

The mass spectrum of this compound confirms its molecular weight.

m/zRelative Intensity (%)AssignmentReference
196100[M]⁺[2]
16765[M-C₂H₅]⁺[2]

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are not fully described in the source literature. However, based on the information provided and general laboratory practices, the following methodologies can be inferred.

NMR Spectroscopy

  • Instrumentation: A standard NMR spectrometer (e.g., 300-500 MHz).

  • Sample Preparation: The sample was likely dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Standard pulse sequences would have been used for ¹H NMR. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrophotometer.

  • Sample Preparation: The spectrum was likely recorded from a KBr pellet or as a thin film (neat).[2]

  • Acquisition: A standard transmission or ATR (Attenuated Total Reflectance) method would have been used, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, likely coupled with a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) at 50 eV was used.[2]

  • Analysis: The instrument would have scanned a typical mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS ProcessNMR Process NMR Data (Chemical Shifts, Coupling Constants) NMR->ProcessNMR ProcessIR Process IR Data (Peak Picking, Functional Group ID) IR->ProcessIR ProcessMS Process MS Data (Molecular Ion, Fragmentation) MS->ProcessMS Structure Structure Elucidation & Confirmation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: A flowchart illustrating the systematic approach to the synthesis, purification, and spectroscopic analysis of this compound.

References

Potential Applications of 4-Propylbiphenyl in Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylbiphenyl is an aromatic hydrocarbon belonging to the biphenyl family of compounds. Its molecular structure, characterized by two phenyl rings linked by a single bond and a propyl group substituent, provides a unique combination of rigidity and flexibility. This inherent structure makes this compound and its derivatives promising candidates for various applications in materials science, particularly in the formulation of liquid crystals and the synthesis of specialized polymers. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its role in the development of advanced materials. While specific research on this compound is somewhat limited, this guide draws parallels from structurally similar compounds and outlines the fundamental principles and experimental approaches relevant to its use.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its application in materials science. These properties dictate its behavior in various formulations and its suitability for specific applications.

PropertyValueReference
Molecular Formula C₁₅H₁₆[1]
Molecular Weight 196.29 g/mol [1]
Boiling Point 109-111 °C at 1.5 mmHg[2]
Melting Point 15-17 °C[2]
Density 0.966 g/cm³
Solubility Insoluble in water; Soluble in organic solvents.
XLogP3 5.3[1]

Applications in Liquid Crystals

The biphenyl core is a common structural motif in many liquid crystalline materials due to its rigidity and linear shape, which promotes the formation of mesophases. The introduction of a propyl group can influence the phase behavior, transition temperatures, and other physical properties of liquid crystal mixtures. While data specifically on this compound in liquid crystal formulations is scarce, we can infer its potential role by examining structurally related compounds.

For instance, a study on 4-pentyl-4''-propyl-1,1':4',1''-terphenyls, which contain a similar propyl group, provides insight into the types of phase transitions and their associated thermodynamic parameters that could be expected in materials incorporating this compound.[3]

Table of Phase Transition Properties for a Structurally Related Terphenyl Liquid Crystal (4F5T3) [3]

TransitionTemperature (°C)Enthalpy (ΔH, kJ mol⁻¹)Entropy (ΔS, J mol⁻¹ K⁻¹)
Isotropic to Nematic (Iso–N)690.82.2
Nematic to Crystal (N-Cr)3319.965.1

Note: This data is for a terphenyl derivative and is presented here to illustrate the types of properties relevant to the study of liquid crystals containing alkylbiphenyl moieties.

The addition of this compound to liquid crystal mixtures could be used to tune the clearing point (the temperature at which the material becomes isotropic), optimize the viscosity, and modify the dielectric anisotropy, which are critical parameters for display applications.

Applications in Functional Polymers

The biphenyl unit can be incorporated into polymer backbones or as pendant groups to impart specific properties such as thermal stability, mechanical strength, and optical or electronic functionalities. This compound can serve as a monomer or a precursor to a functionalized monomer for the synthesis of such polymers.

Polymers functionalized with biphenyl groups are of interest for various applications, including:[4][5][6]

  • High-Performance Plastics: The rigidity of the biphenyl unit can enhance the thermal and mechanical properties of polymers.

  • Organic Electronics: Biphenyl-containing polymers can be designed to have specific electronic properties for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[7][8] The propyl group can improve the solubility and processability of these polymers.

  • Membranes: The controlled packing of biphenyl units can be utilized to create polymers with specific permeability for gas separation or filtration applications.

The synthesis of such polymers often involves coupling reactions to create the polymer backbone or to attach the biphenyl moiety to a pre-existing polymer.

Experimental Protocols

Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds, and it is a key technique for preparing functionalized this compound derivatives that can be used as monomers or liquid crystal components.[9][10][11]

General Protocol:

  • Reactants:

    • Aryl halide (e.g., 4-propylbromobenzene) (1.0 mmol)

    • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (1-5 mol%)

    • Solvent (e.g., toluene, dioxane, or DMF/water mixture)

  • Procedure:

    • In a round-bottom flask, combine the aryl halide, arylboronic acid, and base.

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add the solvent and the palladium catalyst to the flask under the inert atmosphere.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Visualizations

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L₂ R1-Pd(II)L2-X R¹-Pd(II)L₂-X (Oxidative Addition) Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² (Transmetalation) R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation R1-R2 R¹-R² (Product) R1-Pd(II)L2-R2->R1-R2 Reductive Elimination Pd(0)L2_regen Pd(0)L₂ R1-Pd(II)L2-R2->Pd(0)L2_regen R1-X R¹-X (Aryl Halide) R1-X->R1-Pd(II)L2-X R2-B(OH)2 R²-B(OH)₂ (Arylboronic Acid) R2-B(OH)2->R1-Pd(II)L2-R2 Base Base Base->R1-Pd(II)L2-R2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential Workflow for Polymer Synthesis

Polymer_Synthesis_Workflow cluster_monomer_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Material Characterization Start 4-Propylbromobenzene Suzuki Suzuki-Miyaura Coupling with a functionalized boronic acid Start->Suzuki Monomer Functionalized this compound Monomer Suzuki->Monomer Polymerization Polymerization Reaction (e.g., Polycondensation, Chain-growth) Monomer->Polymerization Polymer This compound- containing Polymer Polymerization->Polymer Characterization Characterization: - GPC (Molecular Weight) - DSC/TGA (Thermal Properties) - NMR/FTIR (Structure) - Tensile Testing (Mechanical) Polymer->Characterization Properties Material Properties Characterization->Properties

Caption: General workflow for the synthesis and characterization of a polymer incorporating this compound.

Conclusion

This compound represents a versatile building block for the development of advanced materials. Its incorporation into liquid crystal mixtures can be leveraged to fine-tune their mesomorphic and physical properties for display and sensor applications. Furthermore, its use as a monomeric unit in polymer synthesis opens avenues for creating materials with enhanced thermal stability, specific electronic functionalities, and tailored mechanical properties. While direct and extensive research on this compound in materials science is an emerging area, the foundational knowledge from the broader class of biphenyl derivatives provides a strong basis for its future exploration and application. The experimental protocols and conceptual workflows presented in this guide offer a starting point for researchers and scientists to unlock the full potential of this promising compound.

References

An In-depth Technical Guide to 4-Propylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential applications of 4-Propylbiphenyl. The information is intended to support researchers and professionals in the fields of chemistry, materials science, and drug development.

Core Physicochemical Properties

This compound is an aromatic hydrocarbon characterized by a biphenyl backbone with a propyl substituent. Its chemical formula is C15H16.[1] The key quantitative properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C15H16[1]
Molecular Weight 196.29 g/mol [1]
Melting Point 5-17 °C
Boiling Point 109-111 °C at 1.5 mmHg
Calculated XLogP3 5.3[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 0[1]
Rotatable Bond Count 3[1]

Synthesis of this compound

The synthesis of this compound, like other unsymmetrical biaryl compounds, can be effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly versatile and widely employed method for this purpose.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the synthesis of similar biaryl compounds.

Materials:

  • 4-Bromotoluene or another suitable aryl halide

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Magnesium sulfate or sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill it with an inert gas, such as nitrogen or argon. Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add toluene (10 mL) and deionized water (2 mL) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexanes or a hexane/ethyl acetate mixture), to yield pure this compound.

Potential Applications

While specific applications of this compound in drug development are not extensively documented, its structural motif is of interest in medicinal chemistry. Biphenyl derivatives are known to possess a range of biological activities. Furthermore, the physicochemical properties of this compound and related compounds make them suitable for applications in materials science, particularly in the development of liquid crystals. The rigid biphenyl core is a common feature in molecules designed for liquid crystal displays.

Visualizations

Molecular Structure of this compound

Caption: 2D structure of the this compound molecule.

Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling ArylHalide Aryl Halide (e.g., 4-Bromotoluene) Reaction Suzuki-Miyaura Coupling Reaction ArylHalide->Reaction BoronicAcid Arylboronic Acid (e.g., Phenylboronic Acid) BoronicAcid->Reaction Catalyst Pd(0) Catalyst Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (Toluene/Water) Solvent->Reaction Workup Workup and Purification Reaction->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

References

An In-depth Technical Guide on the Solubility of 4-Propylbiphenyl in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the solubility of 4-propylbiphenyl in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document presents an expected qualitative solubility profile based on the physicochemical properties of structurally analogous compounds. Furthermore, a comprehensive, step-by-step experimental protocol for the accurate determination of the solubility of this compound is provided to enable researchers to generate precise quantitative data. This guide is intended to be a valuable resource for professionals in research and development who utilize this compound.

Expected Solubility Profile of this compound

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, based on the principle of "like dissolves like" and the known solubility of similar biphenyl compounds, an expected qualitative solubility profile has been compiled. This compound is a relatively non-polar molecule due to its biphenyl and propyl groups, which suggests good solubility in non-polar organic solvents and reduced solubility in polar solvents.

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventExpected Qualitative SolubilityRationale
Non-polar Aprotic TolueneSolubleThe aromatic nature of toluene effectively solvates the biphenyl core of this compound.
HexaneSolubleThe non-polar aliphatic nature of hexane readily dissolves the non-polar propyl and biphenyl groups of the solute.
Polar Aprotic AcetoneSolubleAcetone's moderate polarity can interact with the pi-system of the biphenyl rings, while its organic character solvates the hydrocarbon portions. Biphenyl-4-methanol is known to be soluble in acetone.[1]
Ethyl AcetateSolubleAs a moderately polar solvent, ethyl acetate is expected to be a good solvent for this compound, similar to other organic esters.
Polar Protic EthanolSoluble to Sparingly SolubleThe ability to engage in hydrogen bonding is minimal for this compound. While the overall polarity of ethanol should allow for some dissolution, its miscibility with water suggests it may be less effective than less polar solvents. Structurally similar 4-phenyltoluene is soluble in alcohol.
MethanolSparingly SolubleBeing more polar than ethanol, methanol is expected to be a poorer solvent for the non-polar this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents using the widely accepted isothermal shake-flask method.[2]

2.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent): Ethanol, Methanol, Acetone, Toluene, Hexane, Ethyl Acetate

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps and PTFE septa

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Centrifuge (optional)

2.2. Procedure

2.2.1. Preparation of Saturated Solutions

  • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved in equilibrium with the undissolved solid.

  • Carefully add a known volume (e.g., 5.0 mL) of each respective organic solvent to the vials.

  • Securely cap the vials to prevent solvent evaporation.

2.2.2. Equilibration

  • Place the vials in a constant temperature orbital shaker set to a specific temperature (e.g., 25 °C).

  • Allow the mixtures to equilibrate for a sufficient duration, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached. The required time may need to be determined empirically.

2.2.3. Sample Processing

  • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, tared vial to remove any undissolved microcrystals. This step is critical to avoid overestimation of the solubility.

  • Alternatively, the vials can be centrifuged at the set temperature to pellet the excess solid before taking a sample of the supernatant.

2.3. Quantification

2.3.1. Preparation of Calibration Standards

  • Prepare a stock solution of this compound of a known concentration in a suitable solvent (one in which it is freely soluble).

  • From the stock solution, prepare a series of calibration standards of decreasing concentrations through serial dilution.

2.3.2. Analysis

  • Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent.

  • Analyze the diluted saturated solutions and the calibration standards using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standards.

  • Determine the concentration of this compound in the diluted saturated solutions using the calibration curve.

2.4. Data Presentation

Calculate the solubility of this compound in each solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L. The results should be presented in a clear, tabular format, specifying the solvent and the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Processing cluster_analysis Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Shake at Constant Temperature (24-72h) B->C D Allow Solid to Settle C->D E Withdraw Supernatant D->E F Filter through 0.45µm Syringe Filter E->F G Dilute Sample F->G H Analyze via HPLC or UV-Vis G->H I Calculate Solubility from Calibration Curve H->I

Workflow for Thermodynamic Solubility Determination.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Propylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and decomposition of 4-Propylbiphenyl is limited in publicly available literature. This guide provides a comprehensive framework based on the analysis of structurally similar compounds, such as other alkylated biphenyls, and established principles of thermal analysis and organic chemistry. The presented data and decomposition pathways are illustrative and intended to serve as a guide for experimental design and interpretation.

Introduction

This compound is an aromatic hydrocarbon characterized by a biphenyl core with a propyl group substituent. Understanding its thermal stability and decomposition pathways is crucial for applications where it might be subjected to elevated temperatures, such as in high-temperature lubricants, heat transfer fluids, and as a potential impurity or metabolite in pharmaceutical compounds. Thermal decomposition can lead to the formation of various degradation products, which may alter the material's properties or pose safety concerns. This guide outlines the key aspects of the thermal behavior of this compound, including its anticipated stability, potential decomposition products, and the experimental methodologies used to assess these characteristics.

Thermal Stability Assessment

The thermal stability of a compound is typically evaluated by determining the temperature at which it begins to decompose. For alkylated aromatic compounds like this compound, the stability is influenced by the strength of the chemical bonds within the molecule. The weakest bonds are generally the most susceptible to cleavage at elevated temperatures.

Key Thermal Parameters

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary techniques used to determine the thermal stability of materials.

  • Onset Decomposition Temperature (Tonset): The temperature at which significant decomposition begins, observed as the initial point of mass loss in a TGA curve.

  • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of decomposition is maximal, corresponding to the peak of the derivative of the TGA curve (DTG).

  • T5% and T10%: The temperatures at which 5% and 10% weight loss of the sample has occurred, respectively. These are often used as standard metrics for comparing the thermal stability of different materials.[1][2]

Illustrative Thermal Stability Data

The following table summarizes hypothetical thermal stability data for this compound, based on typical values for similar alkylated aromatic compounds. These values would be determined experimentally using TGA.

ParameterTemperature (°C)AtmosphereHeating Rate (°C/min)
Tonset350 - 400Inert (N2)10
Tpeak400 - 450Inert (N2)10
T5%360 - 410Inert (N2)10
T10%370 - 420Inert (N2)10

Decomposition Pathways and Products

The thermal decomposition of this compound is expected to proceed through a free-radical mechanism, initiated by the cleavage of the weakest bonds in the molecule. The bond dissociation energies (BDEs) provide an indication of the relative bond strengths. The C-C bond between the propyl group and the biphenyl ring, and the C-H bonds within the propyl group, are likely points of initial cleavage.

Proposed Decomposition Pathways

The primary decomposition pathways are likely to involve:

  • Benzylic C-C Bond Cleavage: Homolytic cleavage of the bond between the propyl group and the biphenyl ring, leading to the formation of a biphenyl radical and a propyl radical.

  • C-H Bond Cleavage: Abstraction of a hydrogen atom from the propyl group, particularly from the benzylic position, which would form a more stable secondary radical.

  • Secondary Reactions: The initial radical species can undergo a variety of secondary reactions, including hydrogen abstraction, recombination, and fragmentation, leading to a complex mixture of smaller hydrocarbon products.

Potential Decomposition Products

Based on the proposed pathways, the following table lists the likely decomposition products that could be identified using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

ProductChemical FormulaMolar Mass ( g/mol )Potential Formation Pathway
BiphenylC12H10154.21Benzylic C-C bond cleavage
PropaneC3H844.1Hydrogen abstraction by propyl radical
PropeneC3H642.08Beta-scission of propyl radical
TolueneC7H892.14Rearrangement and fragmentation
BenzeneC6H678.11Fragmentation of the biphenyl ring
MethaneCH416.04Secondary fragmentation
EthaneC2H630.07Secondary fragmentation
EtheneC2H428.05Secondary fragmentation

Experimental Protocols

To experimentally determine the thermal stability and decomposition of this compound, a combination of analytical techniques would be employed.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition temperature range.

  • Apparatus: A thermogravimetric analyzer.

  • Methodology:

    • A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a sample pan (e.g., platinum or alumina).

    • The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

    • The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation.

    • The mass of the sample is continuously monitored as a function of temperature.

    • The resulting TGA curve (mass vs. temperature) is analyzed to determine Tonset, Tpeak, T5%, and T10%.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine melting point, boiling point, and enthalpies of phase transitions and decomposition.

  • Apparatus: A differential scanning calorimeter.

  • Methodology:

    • A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.

    • An empty, sealed pan is used as a reference.

    • The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

    • The resulting DSC curve (heat flow vs. temperature) reveals endothermic and exothermic events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Objective: To identify the volatile and semi-volatile decomposition products.

  • Apparatus: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

  • Methodology:

    • A microgram-scale sample of this compound is placed in a pyrolysis probe.

    • The probe is rapidly heated to a specific pyrolysis temperature (e.g., 500 °C, 600 °C, 700 °C) in an inert atmosphere.

    • The decomposition products are swept into the GC column by a carrier gas (e.g., helium).

    • The products are separated based on their boiling points and affinity for the stationary phase in the GC column.

    • The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented.

    • The resulting mass spectra are used to identify the chemical structure of each decomposition product by comparing them to a spectral library.

Visualizations

Proposed Decomposition Pathway of this compound

Decomposition_Pathway This compound This compound Biphenyl_Radical Biphenyl Radical This compound->Biphenyl_Radical C-C Cleavage Propyl_Radical Propyl Radical This compound->Propyl_Radical C-C Cleavage Secondary_Biphenyl_Radical Secondary Biphenyl Radical This compound->Secondary_Biphenyl_Radical C-H Cleavage Propane Propane Propyl_Radical->Propane + H• Propene Propene Propyl_Radical->Propene - H• Hydrogen_Radical Hydrogen Radical

Caption: Proposed initial steps in the thermal decomposition of this compound.

Experimental Workflow for Thermal Analysis

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis Sample This compound Sample TGA TGA Sample->TGA DSC DSC Sample->DSC Py_GC_MS Py-GC-MS Sample->Py_GC_MS Thermal_Stability Thermal Stability Data (Tonset, Tpeak) TGA->Thermal_Stability Phase_Transitions Phase Transitions (Melting, Boiling) DSC->Phase_Transitions Decomposition_Products Decomposition Products (GC-MS Spectra) Py_GC_MS->Decomposition_Products

Caption: Workflow for the comprehensive thermal analysis of this compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Quantification of 4-Propylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 4-Propylbiphenyl in various matrices, tailored for researchers, scientists, and professionals in drug development. The protocols are based on established analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection.

Overview of Analytical Techniques

The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or Mass Spectrometry (MS) detection is a versatile and robust technique for non-volatile or thermally labile compounds. It provides reliable performance for a wide range of applications.[1][2]

Quantitative Data Summary

The following tables summarize typical performance characteristics that can be expected when developing and validating analytical methods for this compound, based on data for structurally similar compounds.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

Validation ParameterExpected Performance
Linearity (R²)> 0.998
Limit of Detection (LOD)0.1 - 1.0 µg/kg
Limit of Quantitation (LOQ)0.3 - 3.0 µg/kg
Accuracy (Recovery %)80% - 115%
Precision (RSD %)< 15%

Table 2: High-Performance Liquid Chromatography (HPLC-UV/MS) Performance Data

Validation ParameterExpected Performance
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 - 0.5 µg/mL
Limit of Quantitation (LOQ)0.15 - 1.5 µg/mL
Accuracy (Recovery %)95.0% - 105.0%
Precision (RSD %)< 5.0%

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the analysis of this compound using GC-MS and HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE/SPE) Sample->Extraction Cleanup Extract Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS DataAnalysis Data Analysis GCMS->DataAnalysis Quantification Quantification DataAnalysis->Quantification

General Workflow for GC-MS Analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Precipitation Protein Precipitation / LLE / SPE Sample->Precipitation Centrifugation Centrifugation / Filtration Precipitation->Centrifugation HPLC HPLC-UV/MS Analysis Centrifugation->HPLC DataAnalysis Data Analysis HPLC->DataAnalysis Quantification Quantification DataAnalysis->Quantification

General Workflow for HPLC Analysis.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for sample preparation and instrumental analysis.

Protocol 1: GC-MS Analysis of this compound in a Non-biological Matrix (e.g., Environmental Sample)

This protocol is based on established methods for the analysis of biphenyl compounds in complex matrices.[1][3]

A. Sample Preparation (Solid Phase Extraction - SPE)

  • Sample Collection: Collect samples in appropriate containers and store them at 4°C until analysis.

  • Internal Standard: Add a suitable internal standard (e.g., a deuterated analog of this compound) to a known volume or weight of the sample.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.[3]

  • Sample Loading: Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove polar interferences.[3]

  • Elution: Elute the retained this compound from the cartridge using an appropriate organic solvent (e.g., dichloromethane or hexane).[3]

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[3]

B. Instrumental Analysis (GC-MS)

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).[1]

  • Column: A non-polar or medium-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.[4]

  • Injector Temperature: 280°C.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.[3]

  • MS Conditions:

    • Ion Source Temperature: 230°C.[3]

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

  • Quantification: Create a calibration curve using a series of this compound standards of known concentrations. Quantify the concentration in samples by comparing the peak area of the analyte to the calibration curve, corrected for the recovery of the internal standard.[3]

Protocol 2: HPLC-UV/MS Analysis of this compound in a Biological Matrix (e.g., Plasma)

This protocol is adapted from methodologies for the analysis of small molecules in biological fluids.[5]

A. Sample Preparation (Protein Precipitation)

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Internal Standard: Add a suitable stable isotope-labeled internal standard to an aliquot of the plasma sample.

  • Precipitation: Add three volumes of cold acetonitrile to the plasma sample to precipitate proteins.[6]

  • Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis. A filtration step using a 0.22 µm syringe filter may be necessary.[4]

B. Instrumental Analysis (HPLC-UV/MS)

  • Instrumentation: High-Performance Liquid Chromatograph with a UV or Mass Spectrometry detector.[1]

  • Column: C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A gradient elution of acetonitrile and water containing 0.1% formic acid.[7]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[2]

  • Detection:

    • UV Detection: Monitor at the wavelength of maximum absorbance for this compound.

    • MS Detection (LC-MS/MS): Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[5]

  • Quantification: Prepare a calibration curve by spiking known concentrations of this compound into a blank matrix. Analyze the calibration standards and samples, and quantify the analyte concentration using the peak area ratio of the analyte to the internal standard.

Method Validation

All analytical methods for the quantification of this compound must be validated to ensure they are suitable for their intended purpose.[8][9] Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[10]

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.[11]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[9]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

By following these detailed protocols and validation guidelines, researchers can achieve accurate and reliable quantification of this compound in various matrices.

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Propylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of 4-Propylbiphenyl using Gas Chromatography-Mass Spectrometry (GC-MS). It includes a detailed experimental protocol, instrument parameters, sample preparation guidelines, and expected mass spectral data. The information presented herein is designed to assist researchers in developing and validating analytical methods for the identification and quantification of this compound in various matrices.

Introduction

This compound is an aromatic hydrocarbon belonging to the biphenyl class of compounds. Due to its chemical properties, it may be encountered in environmental samples, industrial process streams, or as a potential impurity in pharmaceutical and chemical products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of semi-volatile organic compounds like this compound. Its high chromatographic resolution and the structural information provided by mass spectrometry make it an ideal method for the analysis of this compound. This application note outlines a robust GC-MS method suitable for the routine analysis of this compound.

Experimental Protocols

Standard and Sample Preparation

Standard Preparation:

A stock solution of this compound should be prepared in a high-purity solvent such as dichloromethane or hexane at a concentration of 1 mg/mL. A series of working standard solutions can then be prepared by serial dilution of the stock solution to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).

Sample Preparation (General Guideline):

The appropriate sample preparation method will depend on the sample matrix. A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol can be employed.

  • Liquid-Liquid Extraction (for liquid samples):

    • Take a known volume of the liquid sample in a separatory funnel.

    • Add an appropriate volume of an immiscible organic solvent (e.g., hexane or dichloromethane).

    • Shake vigorously for 1-2 minutes and allow the layers to separate.

    • Collect the organic layer.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Solid-Phase Extraction (for aqueous samples):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the aqueous sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the this compound with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Concentrate the eluate to a final volume of 1 mL.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point. Optimization may be necessary to achieve the desired chromatographic performance and sensitivity.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature280 °C
Injection ModeSplitless (1 µL injection volume)
Carrier GasHelium at a constant flow rate of 1.2 mL/min
Oven Temperature ProgramInitial temperature: 80 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Mass Scan Range50 - 350 amu
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative Data Summary

The following table summarizes the expected retention and mass spectral data for this compound based on the recommended GC-MS conditions.

CompoundMolecular WeightEstimated Retention Index (DB-5)Molecular Ion (m/z)Major Fragment Ions (m/z)
This compound196.29~1500 - 1600196167, 165, 152

Note: The retention index is an estimation based on the elution behavior of similar aromatic compounds and should be experimentally determined for precise identification.

Mass Spectrum Analysis

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak (M+) at m/z 196. The fragmentation pattern is dominated by the loss of an ethyl group ([M-29]+) to form the base peak at m/z 167, which is a common fragmentation pathway for propyl-substituted aromatic compounds. Other significant fragments include ions at m/z 165 (loss of H2 from the m/z 167 ion) and m/z 152 (loss of C3H6).[1]

Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of this compound against the corresponding concentration of the prepared standards. The concentration of this compound in unknown samples can then be determined from this calibration curve. For enhanced accuracy and precision, the use of an internal standard is recommended.

The limit of detection (LOD) and limit of quantification (LOQ) should be experimentally determined during method validation. For this type of analysis using a standard GC-MS system, the LOD is typically in the low ng/mL (ppb) range, and the LOQ is approximately three times the LOD.

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway M This compound (m/z 196) [M]+ F1 [M - C2H5]+ (m/z 167) M->F1 - C2H5• F3 [M - C3H6]+ (m/z 152) M->F3 - C3H6 F2 [M - C2H5 - H2]+ (m/z 165) F1->F2 - H2

Caption: Proposed major fragmentation pathway of this compound in EI-MS.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation and Quantification of 4-Propylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

[AN-HPLC-001]

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 4-Propylbiphenyl. The method utilizes a standard C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, providing excellent peak shape and resolution. This protocol is suitable for quality control, purity assessment, and quantitative analysis of this compound in research and pharmaceutical development settings.

Introduction

This compound is an organic compound belonging to the biphenyl class, characterized by a biphenyl structure with a propyl group substituent. Accurate and precise analytical methods are essential for determining its purity and concentration in various samples. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of such aromatic compounds due to its high resolution and sensitivity.

This application note provides a detailed protocol for the isocratic separation of this compound using a C18 column and UV detection. The method is straightforward, reproducible, and can be readily implemented in laboratories equipped with standard HPLC instrumentation.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile (HPLC grade) and Water (HPLC grade)

  • Sample Diluent: Acetonitrile:Water (70:30, v/v)

  • Vials: 2 mL amber glass vials with PTFE septa

  • Filters: 0.45 µm PTFE syringe filters

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (See Table 1 for various compositions)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Results and Discussion

The developed RP-HPLC method provides a simple and effective means for the analysis of this compound. The retention of this compound on the C18 column is primarily governed by hydrophobic interactions. As a non-polar aromatic compound, it is well-retained and separated from polar impurities under reversed-phase conditions.

The choice of a C18 column provides a good balance of retention and efficiency for this analyte. The mobile phase, consisting of a mixture of acetonitrile and water, allows for the fine-tuning of the retention time. By adjusting the percentage of the organic modifier (acetonitrile), the elution of this compound can be controlled. An increase in the acetonitrile concentration leads to a decrease in the retention time, as the mobile phase becomes more non-polar, thus increasing its eluting strength.

A detection wavelength of 254 nm was chosen due to the strong UV absorbance of the biphenyl aromatic system at this wavelength, ensuring high sensitivity.

Data Presentation

The following table summarizes the effect of the mobile phase composition on the retention time of this compound.

Table 1: Retention Time of this compound with Varying Mobile Phase Compositions

Acetonitrile (%)Water (%)Retention Time (min)Tailing FactorTheoretical Plates
6535~ 6.81.1> 5500
70 30 ~ 5.2 1.2 > 5800
7525~ 4.11.2> 6000

Note: The bolded entry represents the optimized and recommended condition.

System Suitability

System suitability parameters were evaluated to ensure the performance of the chromatographic system. The acceptance criteria for system suitability are based on common pharmaceutical industry practices.[1][2]

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaObserved Value (70% Acetonitrile)
Tailing Factor (T)≤ 2.01.2
Theoretical Plates (N)≥ 20005800
Relative Standard Deviation (RSD) of Peak Area (n=6)≤ 2.0%< 1.0%

The observed values for the tailing factor and theoretical plates are well within the acceptable limits, indicating excellent peak symmetry and column efficiency. The low RSD for replicate injections demonstrates the precision of the method.

Experimental Protocols

Mobile Phase Preparation (Acetonitrile:Water, 70:30 v/v)
  • Measure 700 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

  • Add 300 mL of HPLC-grade water to the same graduated cylinder.

  • Transfer the mixture to a 1 L solvent bottle.

  • Degas the mobile phase for at least 15 minutes using a suitable method (e.g., sonication or vacuum filtration).

  • Label the bottle clearly with the composition and date of preparation.

Standard Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 50 mL of the sample diluent (Acetonitrile:Water, 70:30) and sonicate for 5 minutes or until the standard is completely dissolved.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the sample diluent and mix thoroughly.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Sample Preparation
  • Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Follow steps 2-5 from the Standard Solution Preparation protocol.

HPLC Analysis Protocol
  • Equilibrate the HPLC system with the mobile phase (Acetonitrile:Water, 70:30) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Set the column oven temperature to 30°C and the UV detector wavelength to 254 nm.

  • Perform a blank injection (sample diluent) to ensure no interfering peaks are present at the retention time of the analyte.

  • Inject the standard solution six times to check for system suitability and precision.

  • Inject the sample solutions.

  • After the analysis, flush the column with a high organic content mobile phase (e.g., 90% acetonitrile) for 30 minutes before storing it in an appropriate solvent (e.g., Acetonitrile:Water, 80:20).

Visualization

Logical Workflow of HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Mobile Phase Preparation a1 System Equilibration p1->a1 p2 Standard Solution Preparation a2 System Suitability Testing (SST) p2->a2 p3 Sample Solution Preparation a3 Sample Injection and Data Acquisition p3->a3 a1->a2 a2->a3 d1 Peak Integration and Identification a3->d1 d2 Quantification d1->d2 d3 Report Generation d2->d3

Caption: Logical workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is a reliable, efficient, and robust procedure for the separation and quantification of this compound. The use of a C18 column with an isocratic mobile phase of acetonitrile and water provides excellent chromatographic performance. The detailed protocol and system suitability criteria ensure the generation of accurate and reproducible results, making it a valuable tool for quality control and research applications.

References

4-Propylbiphenyl as a Precursor in Liquid Crystal Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylbiphenyl is a key precursor in the synthesis of various liquid crystalline materials, particularly the 4-alkyl-4'-cyanobiphenyls, which are a well-established class of nematic liquid crystals. The propyl group provides a balance of molecular shape and flexibility that influences the mesomorphic properties of the final liquid crystal, such as the nematic range and clearing point. This document provides detailed application notes and experimental protocols for the synthesis of a model liquid crystal, 4-propyl-4'-cyanobiphenyl, using this compound as the starting material. Two primary synthetic routes are outlined: a classical multi-step approach involving Friedel-Crafts acylation and subsequent functional group transformations, and a more modern approach utilizing a Suzuki-Miyaura cross-coupling reaction.

Data Presentation

The following table summarizes the key physical and mesomorphic properties of the target liquid crystal, 4-propyl-4'-cyanobiphenyl, and its pentyl analogue, 5CB, for comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Nematic-Isotropic Transition (°C)
4-Propyl-4'-cyanobiphenylC₁₆H₁₅N221.3064-66[1]Not explicitly found
4-Pentyl-4'-cyanobiphenyl (5CB)C₁₈H₁₉N249.3522.5[2]35.0[2]

Synthetic Pathways

Two common synthetic pathways for the preparation of 4-propyl-4'-cyanobiphenyl are presented below.

Pathway 1: Friedel-Crafts Acylation Route

This traditional multi-step synthesis begins with the Friedel-Crafts acylation of this compound to introduce a carbonyl group, which is then converted to the cyano functionality.

Friedel-Crafts Acylation Route A This compound B 4-Acetyl-4'-propylbiphenyl A->B 1. Acetyl Chloride,   AlCl₃ C 4-Bromo-4'-propylbiphenyl B->C 2. N-Bromosuccinimide,   Benzoyl Peroxide D 4-Propyl-4'-cyanobiphenyl C->D 3. CuCN,   DMF

Caption: Synthetic pathway for 4-propyl-4'-cyanobiphenyl via Friedel-Crafts acylation.

Pathway 2: Suzuki-Miyaura Cross-Coupling Route

A more convergent and often higher-yielding approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a boronic acid with a brominated aromatic compound.

Suzuki-Miyaura Coupling Route A 4-Propylphenylboronic Acid C 4-Propyl-4'-cyanobiphenyl A->C Pd Catalyst, Base B 4-Bromobenzonitrile B->C

Caption: Synthesis of 4-propyl-4'-cyanobiphenyl using Suzuki-Miyaura cross-coupling.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 4-propyl-4'-cyanobiphenyl.

Protocol 1: Synthesis via Friedel-Crafts Acylation Route (Adapted from analogous syntheses)

This protocol is based on established procedures for the synthesis of similar 4-alkyl-4'-cyanobiphenyls.

Step 1: Friedel-Crafts Acylation of this compound

This step introduces an acetyl group at the 4'-position of this compound.

  • Materials:

    • This compound

    • Acetyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (HCl), concentrated

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of acetyl chloride (1.05 equivalents) in anhydrous dichloromethane via the dropping funnel.

    • After the addition is complete, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-acetyl-4'-propylbiphenyl.

Step 2: Huang-Minlon Reduction of 4-Acetyl-4'-propylbiphenyl

This step reduces the ketone to an ethyl group, which is then brominated in the next step. A more direct approach to the final product would involve oxidation of the acetyl group to a carboxylic acid, followed by conversion to an amide and then dehydration to the nitrile. However, the following represents a classical approach for modifying the alkyl chain prior to cyanation. For the direct conversion to the cyano group, a different multi-step process would be required. A more direct route to the target molecule from this compound would be direct bromination followed by cyanation if the propyl group does not interfere. Assuming a route analogous to 5CB synthesis where the alkyl chain is introduced first, the following steps are plausible.

  • Materials:

    • 4-Acetyl-4'-propylbiphenyl

    • Hydrazine hydrate (85%)

    • Potassium hydroxide (KOH)

    • Diethylene glycol

    • Diethyl ether

    • Hydrochloric acid (dilute)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-acetyl-4'-propylbiphenyl (1.0 equivalent) in diethylene glycol.

    • Add hydrazine hydrate (4-5 equivalents) and potassium hydroxide (4-5 equivalents).

    • Heat the mixture to reflux for 2-3 hours.

    • Remove the condenser and allow the temperature to rise to 190-200 °C to distill off water and excess hydrazine.

    • Reattach the condenser and continue to reflux at this temperature for an additional 4-5 hours.

    • Cool the reaction mixture to room temperature and add water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with dilute hydrochloric acid and then with water until neutral.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-ethyl-4'-propylbiphenyl.

Step 3: Bromination of 4-Ethyl-4'-propylbiphenyl

This step introduces a bromine atom, which will be displaced by a cyano group.

  • Materials:

    • 4-Ethyl-4'-propylbiphenyl

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide (BPO)

    • Carbon tetrachloride (CCl₄)

    • Sodium thiosulfate solution

    • Brine

  • Procedure:

    • Dissolve 4-ethyl-4'-propylbiphenyl (1.0 equivalent) in carbon tetrachloride in a round-bottom flask.

    • Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture with stirring for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and filter off the succinimide.

    • Wash the filtrate with sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 4-(1-bromoethyl)-4'-propylbiphenyl.

Step 4: Cyanation of 4-(1-Bromoethyl)-4'-propylbiphenyl

This final step introduces the cyano group to form the liquid crystal.

  • Materials:

    • 4-(1-Bromoethyl)-4'-propylbiphenyl

    • Copper(I) cyanide (CuCN)

    • Dimethylformamide (DMF), anhydrous

    • Ferric chloride (FeCl₃)

    • Hydrochloric acid (concentrated)

    • Toluene

    • Brine

  • Procedure:

    • In a round-bottom flask, dissolve 4-(1-bromoethyl)-4'-propylbiphenyl (1.0 equivalent) in anhydrous dimethylformamide.

    • Add copper(I) cyanide (1.2 equivalents) to the solution.

    • Heat the mixture to reflux with stirring for 6-8 hours.

    • Cool the reaction mixture and pour it into a solution of ferric chloride in concentrated hydrochloric acid to decompose the copper complexes.

    • Extract the product with toluene.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 4-propyl-4'-cyanobiphenyl by column chromatography on silica gel followed by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Protocol 2: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol offers a more direct route to the target molecule.

  • Materials:

    • 4-Propylphenylboronic acid

    • 4-Bromobenzonitrile

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C)

    • Base (e.g., potassium carbonate, sodium carbonate)

    • Solvent system (e.g., toluene/ethanol/water or dioxane/water)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, combine 4-propylphenylboronic acid (1.2 equivalents), 4-bromobenzonitrile (1.0 equivalent), the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and the base (2.0 equivalents).

    • Add the solvent system (e.g., a 2:1:1 mixture of toluene:ethanol:water).

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring under an inert atmosphere for 12-24 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 4-propyl-4'-cyanobiphenyl by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) and/or recrystallization to obtain the pure product.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 4-propyl-4'-cyanobiphenyl.

Experimental Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A Reactant A (e.g., this compound or 4-Propylphenylboronic Acid) C Reaction Setup (Solvent, Catalyst, Base) A->C B Reactant B (e.g., Acetyl Chloride or 4-Bromobenzonitrile) B->C D Reaction (Heating, Stirring) C->D E Quenching & Extraction D->E F Washing & Drying E->F G Solvent Removal F->G H Column Chromatography G->H I Recrystallization H->I J Characterization (NMR, IR, MS, DSC) I->J

Caption: General experimental workflow for the synthesis and purification of liquid crystals.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of 4-propyl-4'-cyanobiphenyl, a nematic liquid crystal. Both the classical Friedel-Crafts acylation route and the modern Suzuki-Miyaura cross-coupling approach offer viable methods for its preparation. The choice of synthetic route may depend on factors such as the availability of starting materials, desired yield, and scalability. The detailed protocols and workflows provided in this document are intended to guide researchers in the successful synthesis and purification of this important class of liquid crystalline materials for various applications in display technologies and materials science.

References

Application Notes and Protocols for the Synthesis of 4-Propylbiphenyl via Suzuki Coupling Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate.[1] The Suzuki coupling is widely utilized in academic research and the pharmaceutical and fine chemical industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the generation of non-toxic byproducts.[2] 4-Propylbiphenyl is a valuable organic intermediate, and its synthesis via the Suzuki coupling reaction offers an efficient and high-yielding route. This document provides detailed application notes and experimental protocols for the synthesis of this compound, targeting researchers, scientists, and drug development professionals.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling for the synthesis of this compound typically involves three key steps:

  • Oxidative Addition: A palladium(0) complex reacts with the aryl halide (e.g., 1-bromo-4-propylbenzene or bromobenzene) to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., phenylboronic acid or 4-propylphenylboronic acid) transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the this compound product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide R¹-X (Aryl Halide) ArylHalide->OxidativeAddition PdII_Intermediate R¹-Pd(II)Ln-X OxidativeAddition->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation Organoboron R²-B(OR)₂ (Organoboron) Organoboron->Transmetalation Base Base Base->Transmetalation PdII_Diorgano R¹-Pd(II)Ln-R² Transmetalation->PdII_Diorgano ReductiveElimination Reductive Elimination PdII_Diorgano->ReductiveElimination ReductiveElimination->Pd0 Product R¹-R² (this compound) ReductiveElimination->Product Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification ArylHalide Aryl Halide Setup Reaction Setup (Inert Atmosphere) ArylHalide->Setup BoronicAcid Boronic Acid BoronicAcid->Setup Catalyst Palladium Catalyst Catalyst->Setup Base Base Base->Setup Solvent Solvent Solvent->Setup Reaction Heating & Stirring Setup->Reaction Monitoring Monitoring (TLC/GC-MS) Reaction->Monitoring Workup Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product

References

Application Notes and Protocols for 4-Propylbiphenyl as an Internal Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), the use of an internal standard (IS) is a critical practice for achieving high accuracy and precision.[1][2][3] An internal standard is a compound of known concentration that is added to a sample to correct for variations in sample preparation, injection volume, and instrument response.[3][4] 4-Propylbiphenyl is a suitable candidate for use as an internal standard in the analysis of various organic compounds, especially those with similar chemical structures like other biphenyls, polycyclic aromatic hydrocarbons (PAHs), and other non-polar to semi-polar analytes. Its chemical and physical properties ensure it behaves predictably during the analytical process.

This document provides detailed application notes and protocols for the effective utilization of this compound as an internal standard in analytical workflows.

Physicochemical Properties of this compound

The suitability of this compound as an internal standard is grounded in its distinct physicochemical properties. These properties ensure that it is chemically inert under most analytical conditions, has a retention time that is typically distinct from common analytes, and provides a stable and reproducible signal in common detector systems.

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C15H16[5]
Molecular Weight 196.29 g/mol PubChem
CAS Number 10289-45-9[5]
Boiling Point 307.9 °C (predicted)PubChem
Melting Point 18.5 °C (predicted)PubChem
LogP (Octanol-Water Partition Coefficient) 5.2 (predicted)PubChem
Solubility Insoluble in water; Soluble in organic solvents like methanol, ethanol, acetone, and ethyl acetate.General Chemical Knowledge

Rationale for Use as an Internal Standard

An ideal internal standard should be chemically similar to the analyte(s) of interest but not naturally present in the samples.[1][2] It should also be well-separated chromatographically from the analytes.[1] this compound's non-polar nature and structural similarity to many semi-volatile organic compounds make it an excellent choice for methods analyzing such analytes. Its relatively high boiling point makes it suitable for GC analysis of less volatile compounds.

Experimental Protocol: Quantification of a Target Analyte using this compound as an Internal Standard by GC-MS

This protocol outlines a general procedure for the quantification of a hypothetical semi-volatile organic analyte in a sample matrix using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents

  • This compound: Analytical standard grade (>99% purity)

  • Target Analyte(s): Analytical standard grade (>99% purity)

  • Solvents: HPLC or GC-MS grade (e.g., ethyl acetate, dichloromethane, methanol)

  • Sample Matrix: (e.g., plasma, soil extract, pharmaceutical formulation)

  • Glassware: Volumetric flasks, pipettes, autosampler vials with septa

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

2. Preparation of Standard Solutions

  • Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., ethyl acetate) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Analyte Stock Solution (AS Stock): Prepare a stock solution of the target analyte in a similar manner (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by adding varying concentrations of the Analyte Stock Solution to volumetric flasks. To each flask, add a constant, known amount of the Internal Standard Stock Solution. Dilute to the final volume with the solvent. A typical calibration curve might include 5-7 concentration levels.

3. Sample Preparation

  • Accurately measure a known volume or weight of the sample.

  • If necessary, perform an extraction of the analyte from the sample matrix (e.g., liquid-liquid extraction, solid-phase extraction).

  • To the extracted sample, add a precise volume of the Internal Standard Stock Solution.

  • The final volume of the sample should be adjusted with the solvent to be compatible with the calibration standards.

4. GC-MS Analysis

  • GC Conditions (Example):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

    • Injector Temperature: 280 °C

    • Injection Mode: Splitless

    • Oven Program: 80 °C for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • MS Conditions (Example):

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. In SIM mode, select characteristic ions for the analyte and for this compound.

5. Data Analysis

  • Integrate the peak areas of the analyte and the internal standard in the chromatograms of the calibration standards and the samples.

  • Calculate the response factor (RF) for the analyte relative to the internal standard for each calibration standard using the following equation:

    RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

  • Plot a calibration curve of (Area_analyte / Area_IS) versus (Concentration_analyte / Concentration_IS). The slope of this line represents the average response factor.

  • For the unknown samples, calculate the concentration of the analyte using the integrated peak areas and the average response factor from the calibration curve:

    Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RF)

Data Presentation

The quantitative results from an analysis using an internal standard are typically summarized in a table for clear comparison. Table 2 provides an example of how data from a calibration curve and sample analysis might be presented.

Table 2: Example Calibration and Sample Data for Analyte Quantification

Sample IDAnalyte Concentration (µg/mL)IS Concentration (µg/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Calculated Analyte Concentration (µg/mL)
Cal Std 11.01050,000500,0000.10-
Cal Std 25.010255,000510,0000.50-
Cal Std 310.010510,000505,0001.01-
Cal Std 425.0101,275,000510,0002.50-
Cal Std 550.0102,550,000500,0005.10-
Sample 1Unknown10765,000508,0001.5115.1
Sample 2Unknown101,890,000505,0003.7437.4

Note: This is example data for illustrative purposes.

Visualizations

The following diagrams illustrate the workflow and logical relationships involved in using this compound as an internal standard.

experimental_workflow cluster_prep Preparation cluster_cal Calibration cluster_sample Sample Processing cluster_analysis Analysis & Data Processing A Prepare Analyte Stock Solution C Prepare Calibration Standards (Analyte + IS) A->C B Prepare IS (this compound) Stock Solution B->C F Add IS to Extracted Sample B->F G GC-MS Analysis C->G D Sample Collection E Sample Extraction D->E E->F F->G H Peak Integration G->H I Calculate Response Factor & Plot Calibration Curve H->I J Quantify Analyte in Sample I->J

Caption: Experimental workflow for quantitative analysis using an internal standard.

logical_relationship cluster_inputs Measured Inputs cluster_calibration From Calibration cluster_calculation Calculation Steps cluster_output Final Output Area_Analyte Peak Area of Analyte Ratio_Area Calculate Area Ratio (Area_Analyte / Area_IS) Area_Analyte->Ratio_Area Area_IS Peak Area of IS Area_IS->Ratio_Area Conc_IS Concentration of IS Conc_Analyte Concentration of Analyte Conc_IS->Conc_Analyte RF Response Factor (RF) RF->Conc_Analyte Ratio_Area->Conc_Analyte

Caption: Logical relationship for analyte concentration calculation.

References

Application Notes and Protocols for the Purification of 4-Propylbiphenyl by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 4-Propylbiphenyl using recrystallization techniques. The method is based on the principle of differential solubility of the compound and its impurities in a selected solvent system at varying temperatures.

Physical and Chemical Properties

PropertyValue
Chemical Name 4-Propyl-1,1'-biphenyl
Molecular Formula C₁₅H₁₆
Molecular Weight 196.29 g/mol
Appearance White to off-white crystalline solid
Melting Point Not available in cited sources
Boiling Point Not available in a single cited source
Solubility in Water Insoluble
Solubility in Ethanol Soluble, increases with temperature[1]
Solubility in Methanol Soluble, increases with temperature
Solubility in Hexane Soluble, increases with temperature
Solubility in Ethyl Acetate Soluble, increases with temperature

Experimental Protocols

The choice of recrystallization method depends on the impurity profile of the crude this compound. Both single-solvent and mixed-solvent recrystallization protocols are provided below. A preliminary solvent screen with small amounts of the crude material is recommended to determine the optimal solvent system.

Materials and Equipment
  • Crude this compound

  • Ethanol (Reagent Grade)

  • Methanol (Reagent Grade)

  • Hexane (Reagent Grade)

  • Ethyl Acetate (Reagent Grade)

  • Distilled Water

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bars

  • Buchner funnel and filter flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Watch glass

  • Ice bath

Single-Solvent Recrystallization Protocol (Using Ethanol)

This method is suitable if a solvent is identified in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Ethanol is a good starting point for 4-alkylbiphenyls.[1]

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.[2] Avoid adding an excess of solvent to maximize the recovery yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.[2] This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3]

  • Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[1]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.

  • Purity Assessment: Determine the melting point of the purified crystals and compare it to the literature value to assess purity.

Mixed-Solvent Recrystallization Protocol (Using Ethanol/Water)

This method is useful when a single solvent with the desired solubility properties cannot be found. A "good" solvent in which the compound is soluble is paired with a "poor" solvent in which it is insoluble. The two solvents must be miscible.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol (the "good" solvent).[1]

  • Inducing Crystallization: While keeping the solution hot, add hot water (the "poor" solvent) dropwise until the solution becomes persistently cloudy.[1] This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[1]

  • Isolation, Washing, and Drying: Follow steps 6-9 from the single-solvent protocol, using an ice-cold ethanol/water mixture for washing the crystals.[1]

Experimental Workflow

Recrystallization_Workflow cluster_single Single-Solvent Recrystallization cluster_mixed Mixed-Solvent Recrystallization s1 Dissolve crude This compound in minimal hot solvent s2 Hot Filtration (if necessary) s1->s2 Insoluble impurities s3 Cool to Room Temperature s1->s3 No insoluble impurities s2->s3 s4 Cool in Ice Bath s3->s4 s5 Vacuum Filtration s4->s5 s6 Wash with Cold Solvent s5->s6 s7 Dry Crystals s6->s7 m1 Dissolve crude in minimal hot 'good' solvent m2 Add hot 'poor' solvent to cloud point m1->m2 m3 Add 'good' solvent to clarify m2->m3 m4 Cool to Room Temperature m3->m4 m5 Cool in Ice Bath m4->m5 m6 Vacuum Filtration m5->m6 m7 Wash with cold solvent mixture m6->m7 m8 Dry Crystals m7->m8

Caption: Experimental workflows for single-solvent and mixed-solvent recrystallization of this compound.

References

Application of 4-Propylbiphenyl in Organic Electronics: A Review of Potential and Characterization Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Propylbiphenyl is an aromatic hydrocarbon belonging to the biphenyl family of compounds. Biphenyl derivatives have been explored for various roles in organic electronics, including as core units for liquid crystals, and as building blocks for more complex organic semiconductors used in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs). While this compound itself is not a widely reported active material in these devices, its structural motif suggests potential applications and provides a basis for understanding the properties of related functional materials. This document provides an overview of the potential applications of this compound, details on its synthesis, and general protocols for the characterization of biphenyl-based materials in organic electronic devices.

Physicochemical Properties and Synthesis

This compound is a solid at room temperature with a molecular formula of C₁₅H₁₆. Its fundamental properties are available in public databases such as PubChem.

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₁₅H₁₆
Molecular Weight 196.29 g/mol
Appearance White to off-white crystalline powder
CAS Number 10289-45-9
Synthesis Protocol: 4-Bromo-4'-propylbiphenyl

Step 1: Synthesis of 4-propionylbiphenyl

  • In a reaction vessel, combine 1 equivalent of biphenyl, a suitable organic solvent (e.g., with a weight ratio of 3-5:1 to biphenyl), and 1.0-1.15 equivalents of propionyl chloride.

  • Stir the mixture thoroughly and cool it to 5-10 °C.

  • Slowly add 1.05-1.3 equivalents of aluminum chloride while maintaining the temperature.

  • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

  • Cool the reaction to 0-10 °C and quench by the dropwise addition of water.

  • Allow the layers to separate, remove the aqueous phase, and wash the organic phase twice with water.

  • Dry the organic phase and recrystallize the product from a suitable solvent to obtain 4-propionylbiphenyl.

Step 2: Reduction to this compound A reduction reaction, such as a Wolff-Kishner or Clemmensen reduction, would typically be employed to convert the ketone to the propyl group.

Step 3: Bromination The resulting this compound can then be brominated using a suitable brominating agent (e.g., N-bromosuccinimide) in an appropriate solvent to yield 4-bromo-4'-propylbiphenyl. This bromo-functionalization provides a reactive site for cross-coupling reactions to build more complex organic semiconductor molecules.

Potential Applications in Organic Electronics

Although specific device data for this compound is scarce, the biphenyl core is a common structural element in various classes of organic electronic materials.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, biphenyl derivatives can be utilized as host materials for phosphorescent emitters or as cores for hole-transporting or electron-transporting materials. The biphenyl unit provides good thermal and morphological stability. The propyl group in this compound can enhance solubility in organic solvents, which is advantageous for solution-based device fabrication methods like spin coating and inkjet printing.

Organic Field-Effect Transistors (OFETs)

For OFETs, the charge transport characteristics are paramount. The degree of intermolecular π-π stacking, which is influenced by the molecular structure and solid-state packing, governs the charge carrier mobility. While unsubstituted biphenyl has a twisted conformation in the gas phase, in the solid state, biphenyl molecules tend to adopt a more planar conformation, which can facilitate charge transport. Alkyl chains like the propyl group can influence the molecular packing and, consequently, the electronic coupling between adjacent molecules.

Organic Solar Cells (OSCs)

In OSCs, biphenyl units can be incorporated into donor or acceptor materials. Biphenyl-containing polymers have been synthesized and investigated for their photovoltaic properties. Furthermore, biphenyl derivatives have been used to passivate defects in perovskite solar cells, leading to improved device efficiency and stability.

Characterization Protocols

To evaluate the potential of this compound or its derivatives in organic electronics, a series of characterization experiments are necessary.

Determination of HOMO and LUMO Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are crucial for determining the charge injection and transport properties of a material and for predicting the open-circuit voltage in solar cells.

Experimental Protocol: Cyclic Voltammetry (CV)

  • Solution Preparation: Dissolve the compound (e.g., this compound) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Record the cyclic voltammogram by scanning the potential.

  • Data Analysis: Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

  • Calculation: Estimate the HOMO and LUMO levels using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard (E_(Fc/Fc⁺) ≈ 4.8 eV below vacuum):

    • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

Theoretical Protocol: Density Functional Theory (DFT) Calculations

  • Molecular Geometry Optimization: Perform a geometry optimization of the this compound molecule using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set).

  • Energy Calculation: Calculate the energies of the HOMO and LUMO. The energy difference between these orbitals provides the theoretical band gap.

HOMO_LUMO_Calculation cluster_experimental Experimental (Cyclic Voltammetry) cluster_theoretical Theoretical (DFT) exp_prep Prepare Solution exp_setup Setup 3-Electrode Cell exp_prep->exp_setup exp_measure Record Voltammogram exp_setup->exp_measure exp_analyze Determine E_ox & E_red exp_measure->exp_analyze exp_calc Calculate HOMO/LUMO exp_analyze->exp_calc results HOMO/LUMO Energy Levels exp_calc->results Experimental HOMO/LUMO theo_opt Optimize Geometry theo_calc Calculate Orbital Energies theo_opt->theo_calc theo_calc->results Theoretical HOMO/LUMO

Workflow for determining HOMO and LUMO energy levels.
Fabrication and Characterization of Organic Field-Effect Transistors (OFETs)

Evaluating the charge transport properties of a new material often involves fabricating and testing an OFET.

Experimental Protocol: Bottom-Gate, Top-Contact OFET Fabrication

  • Substrate Cleaning: Thoroughly clean a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (acting as the gate and gate dielectric, respectively).

  • Surface Treatment: Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the interface for the organic semiconductor.

  • Semiconductor Deposition: Deposit a thin film of the organic semiconductor (e.g., a derivative of this compound) onto the substrate. This can be done by:

    • Vacuum Evaporation: For materials with sufficient thermal stability.

    • Solution Shearing or Spin Coating: For soluble materials.

  • Source/Drain Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) on top of the semiconductor film through a shadow mask.

  • Characterization: Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer. From these measurements, key parameters such as charge carrier mobility, on/off ratio, and threshold voltage can be extracted.

OFET_Fabrication cluster_fabrication OFET Fabrication (BGTC) cluster_characterization Device Characterization fab_clean Substrate Cleaning (Si/SiO₂) fab_surface Surface Treatment (e.g., OTS) fab_clean->fab_surface fab_semicond Semiconductor Deposition (e.g., this compound derivative) fab_surface->fab_semicond fab_electrodes Source/Drain Deposition (e.g., Gold) fab_semicond->fab_electrodes char_measure Measure I-V Characteristics fab_electrodes->char_measure char_extract Extract Parameters (Mobility, On/Off Ratio) char_measure->char_extract performance Device Performance Data char_extract->performance

Workflow for OFET fabrication and characterization.

Conclusion

While this compound has not been extensively reported as a primary active material in high-performance organic electronic devices, its biphenyl core structure is a relevant platform for the design of new organic semiconductors. The addition of the propyl group can enhance processability from solution, a key advantage for low-cost manufacturing. The protocols outlined for synthesis and characterization provide a general framework for evaluating the potential of this compound and its derivatives for applications in OLEDs, OFETs, and OSCs. Further research focusing on the synthesis of functionalized this compound derivatives and a systematic study of their structure-property relationships is necessary to fully assess their viability in the field of organic electronics.

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Interpretation of 4-Propylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. These application notes provide a comprehensive guide to the interpretation of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of 4-propylbiphenyl, a polysubstituted aromatic hydrocarbon. The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Molecular Structure of this compound

The structure of this compound, with the IUPAC name 1-phenyl-4-propylbenzene, is presented below. The numbering of the carbon and hydrogen atoms is provided for clear correlation with the NMR spectral data.[1]

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals in both the aliphatic and aromatic regions, corresponding to the propyl chain and the two phenyl rings, respectively. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and integration values are summarized in the table below. These predictions are based on typical values for similar chemical environments.[2][3][4][5]

Proton Assignment Predicted δ (ppm) Multiplicity Predicted J (Hz) Integration
H-4''~7.30Triplet (t)~7.41H
H-3'', H-5''~7.40Triplet (t)~7.62H
H-2'', H-6''~7.58Doublet (d)~7.82H
H-3, H-5~7.25Doublet (d)~8.02H
H-2, H-6~7.50Doublet (d)~8.02H
H-1' (CH₂)~2.62Triplet (t)~7.62H
H-2' (CH₂)~1.65Sextet~7.52H
H-3' (CH₃)~0.95Triplet (t)~7.33H

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (7.0-8.0 ppm): The aromatic protons of the two phenyl rings give rise to distinct signals. The protons on the unsubstituted phenyl ring (H-2'', H-3'', H-4'', H-5'', H-6'') are expected to show a more complex splitting pattern due to coupling with each other. The protons on the propyl-substituted ring (H-2, H-3, H-5, H-6) are chemically different and will appear as doublets due to coupling with their immediate neighbors.

  • Aliphatic Region (0.5-3.0 ppm): The propyl group protons appear in the upfield region. The methylene group (H-1') adjacent to the aromatic ring is deshielded and appears at a higher chemical shift compared to the other aliphatic protons. The terminal methyl group (H-3') is the most shielded and appears at the lowest chemical shift. The splitting patterns follow the n+1 rule, where 'n' is the number of neighboring equivalent protons.[2]

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each chemically non-equivalent carbon atom. The predicted chemical shifts are presented in the table below, based on typical values for substituted biphenyls and alkylbenzenes.[6][7][8][9][10]

Carbon Assignment Predicted δ (ppm)
C-1''~141.2
C-2'', C-6''~127.0
C-3'', C-5''~128.7
C-4''~127.2
C-1~138.3
C-2, C-6~128.9
C-3, C-5~127.0
C-4~141.0
C-1' (CH₂)~37.8
C-2' (CH₂)~24.5
C-3' (CH₃)~13.9

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Region (120-150 ppm): The aromatic carbons exhibit chemical shifts in this range. Quaternary carbons (C-1, C-4, and C-1'') will generally have weaker signals and appear at higher chemical shifts due to their substitution and lack of directly attached protons.

  • Aliphatic Region (10-40 ppm): The carbons of the propyl chain are found in the upfield region of the spectrum. The chemical shift of these carbons is influenced by their position relative to the aromatic ring.

Experimental Protocols

Protocol for NMR Sample Preparation

A properly prepared sample is crucial for obtaining high-quality NMR spectra.[11][12][13]

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[14]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds like this compound.[12]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[12][14] Gently vortex or sonicate the mixture to ensure complete dissolution.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent distortion of the magnetic field homogeneity.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm.[13][14]

  • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm.

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

Protocol for ¹H and ¹³C NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).[15][16][17]

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg') is typically used.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

  • Pulse Width (P1): Calibrated 30° or 90° pulse.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' or 'zgdc') is used to simplify the spectrum to singlets for each carbon.[16]

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.[16]

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be needed for quaternary carbons.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic molecules.

Data Processing and Visualization

After data acquisition, the raw data (Free Induction Decay or FID) is processed using Fourier transformation to generate the NMR spectrum. Processing steps typically include phasing, baseline correction, and referencing the spectrum to the internal standard.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation weigh Weigh this compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Set ¹H / ¹³C Parameters load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft process Phase & Baseline Correction ft->process interpret Interpret Spectrum process->interpret structure Structure Confirmation interpret->structure

Caption: Workflow for NMR analysis of this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide unambiguous evidence for its chemical structure. The number of signals, their chemical shifts, multiplicities, and integration values in the ¹H spectrum, along with the distinct signals in the ¹³C spectrum, are all consistent with the presence of a propyl-substituted phenyl ring linked to an unsubstituted phenyl ring. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality NMR data for reliable structural confirmation and analysis.

References

Application Note and Experimental Protocol: Regioselective Nitration of 4-Propylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the electrophilic aromatic nitration of 4-propylbiphenyl. The procedure outlines the use of a standard nitrating mixture of concentrated nitric acid and sulfuric acid to synthesize nitro-substituted this compound derivatives. This protocol is relevant for the synthesis of functionalized biphenyl compounds which are important precursors in medicinal chemistry and materials science.

Introduction

Biphenyl and its substituted derivatives are key structural motifs in many pharmaceuticals and functional materials. The introduction of a nitro group onto the biphenyl scaffold via electrophilic aromatic substitution is a fundamental transformation that opens up a wide range of further chemical modifications. The nitro group can be readily reduced to an amino group, which is a versatile precursor for the synthesis of amides, ureas, and other nitrogen-containing functionalities.

The regioselectivity of the nitration of substituted biphenyls is governed by the electronic and steric effects of the substituents present on the aromatic rings. In the case of this compound, both the propyl group and the phenyl group are ortho-, para-directing activators. The propyl group, being an alkyl group, activates the ring it is attached to (Ring A) through an inductive electron-donating effect. The phenyl group also activates the adjacent ring (Ring B) towards electrophilic attack at the ortho and para positions. Consequently, the nitration of this compound is expected to yield a mixture of isomeric products. This protocol provides a standard method for performing this reaction and for the subsequent isolation and characterization of the products.

Experimental Protocol

This protocol details the nitration of this compound using a mixture of concentrated nitric acid and sulfuric acid.

2.1. Materials and Reagents

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Concentrated Sulfuric Acid (H₂SO₄)98%ACS Reagent Grade
Concentrated Nitric Acid (HNO₃)70%ACS Reagent Grade
Dichloromethane (CH₂Cl₂)ACS Reagent Grade-
Saturated Sodium Bicarbonate (NaHCO₃) Solution-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)--
Deionized Water--
Ice--

2.2. Equipment

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Apparatus for column chromatography (optional)

  • Apparatus for recrystallization

2.3. Procedure

  • Preparation of the Nitrating Mixture: In a 50 mL beaker, carefully add 10 mL of concentrated sulfuric acid. Place the beaker in an ice bath and allow it to cool to 0-5 °C. While stirring, slowly add 5 mL of concentrated nitric acid dropwise to the sulfuric acid. Maintain the temperature of the mixture below 10 °C during the addition. This mixture contains the active electrophile, the nitronium ion (NO₂⁺)[1][2].

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of this compound in 20 mL of dichloromethane. Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of this compound over a period of 30 minutes. Use a thermometer to monitor the internal temperature of the reaction mixture and maintain it between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice with vigorous stirring.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with 2 x 20 mL of dichloromethane.

    • Combine all organic layers.

    • Wash the combined organic layers with 50 mL of deionized water, followed by 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with 50 mL of brine[3].

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a mixture of nitro-isomers.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the different isomers. Alternatively, recrystallization from a suitable solvent such as ethanol or methanol can be employed to purify the major isomer.

Data Presentation

Table 1: Summary of Quantitative Data for the Nitration of this compound

ParameterValue
Mass of this compound5.0 g
Moles of this compound0.0255 mol
Volume of Conc. H₂SO₄10 mL
Volume of Conc. HNO₃5 mL
Reaction Temperature0-5 °C
Reaction Time1.5 hours
Expected Product(s)Mixture of nitro-4-propylbiphenyl isomers
Theoretical Yield6.20 g

Visualization of the Experimental Workflow

experimental_workflow Experimental Workflow for the Nitration of this compound prep_nitrating Preparation of Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) Cool to 0-5 °C reaction Nitration Reaction Add nitrating mixture dropwise Maintain 0-5 °C prep_nitrating->reaction dissolve_substrate Dissolve this compound in Dichloromethane Cool to 0-5 °C dissolve_substrate->reaction stir Stir at 0-5 °C (1 hour) reaction->stir workup Work-up Quench with ice stir->workup extraction Extraction with Dichloromethane workup->extraction washing Washing (Water, NaHCO₃, Brine) extraction->washing drying Drying over MgSO₄ washing->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Column Chromatography or Recrystallization) evaporation->purification product Isolated Nitro-4-propylbiphenyl Isomers purification->product

Caption: Workflow for the synthesis of nitro-4-propylbiphenyl.

Predicted Signaling Pathway (Reaction Mechanism)

The nitration of this compound proceeds via a classical electrophilic aromatic substitution mechanism.

reaction_mechanism Mechanism of Electrophilic Nitration reagents HNO₃ + 2H₂SO₄ nitronium NO₂⁺ + H₃O⁺ + 2HSO₄⁻ (Nitronium ion formation) reagents->nitronium Step 1 intermediate Arenium Ion Intermediate (Resonance Stabilized) nitronium->intermediate substrate This compound substrate->intermediate Step 2: Electrophilic Attack product Nitro-4-propylbiphenyl intermediate->product Step 3: Deprotonation deprotonation -H⁺ product->deprotonation

Caption: Key steps in the electrophilic nitration of an aromatic ring.

Safety Precautions

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

Characterization

The resulting product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the different nitro-isomers. Individual isomers, once isolated, can be characterized by:

  • ¹H NMR and ¹³C NMR Spectroscopy: To determine the substitution pattern on the aromatic rings.

  • Infrared (IR) Spectroscopy: To confirm the presence of the nitro group (typically strong absorptions around 1520 cm⁻¹ and 1350 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight of the product.

Discussion

The nitration of this compound is expected to yield a mixture of isomers due to the ortho-, para-directing nature of both the propyl and phenyl substituents. The primary points of substitution will be at the positions ortho to the propyl group on Ring A (positions 3 and 5) and at the ortho and para positions of Ring B (positions 2', 6', and 4'). The exact ratio of these isomers will be influenced by a combination of electronic and steric factors. The bulky propyl group may sterically hinder attack at the adjacent ortho positions to some extent. The separation of these isomers can be challenging and may require careful chromatographic purification. The successful synthesis and isolation of these nitro-derivatives provide valuable intermediates for further synthetic transformations in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Propylbiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-propylbiphenyl. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent and effective methods for synthesizing this compound are transition metal-catalyzed cross-coupling reactions. These include:

  • Suzuki-Miyaura Coupling: This reaction couples an aryl halide (or triflate) with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[1][2][3][4] It is widely used due to its mild reaction conditions and the high functional group tolerance of the reagents.[5]

  • Kumada Coupling: This method involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes.[6][7][8] It is advantageous for its use of readily available Grignard reagents.[8]

  • Negishi Coupling: This reaction couples an organozinc compound with an organic halide, typically catalyzed by a palladium or nickel complex.[9][10][11] The Negishi coupling is known for its high yields and functional group tolerance.[9]

Q2: I am experiencing low yields in my Suzuki-Miyaura coupling for this compound. What are the potential causes and how can I troubleshoot this?

A2: Low yields in Suzuki-Miyaura coupling can stem from several factors.[1][12] Here’s a systematic approach to troubleshooting:

  • Catalyst Inactivity: The palladium catalyst may be inactive or decomposed. Ensure you are using a high-quality catalyst and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[12][13] Consider using a pre-catalyst or a more active catalyst system with specialized ligands.

  • Suboptimal Base: The choice and amount of base are critical for activating the boronic acid.[4] If you are using a weak base like sodium carbonate, consider switching to a stronger base such as potassium carbonate, potassium phosphate, or cesium carbonate.[14][15] The base should be finely powdered to ensure good mixing.

  • Inefficient Solvent System: The solvent plays a crucial role in the solubility of reactants and the overall reaction rate. A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is often used.[12][14] The ratio of the organic solvent to water may need to be optimized.

  • Reaction Temperature: The reaction may require a higher temperature to proceed efficiently, especially if using a less reactive aryl chloride.[14][15] However, excessively high temperatures can lead to catalyst decomposition.[14] A temperature screen is recommended to find the optimal condition.

  • Side Reactions: Common side reactions include homocoupling of the boronic acid and protodeboronation (replacement of the boronic acid group with a hydrogen atom).[15] To minimize homocoupling, ensure the reaction is thoroughly degassed to remove oxygen.[15] Protodeboronation can be an issue with aqueous bases; using boronic esters (e.g., pinacol esters) can mitigate this problem.[15]

Q3: What are the key parameters to optimize for a successful Kumada coupling to synthesize this compound?

A3: For a successful Kumada coupling, consider the following optimizations:

  • Grignard Reagent Quality: The Grignard reagent must be freshly prepared and used under strictly anhydrous conditions, as it is highly reactive with water and atmospheric oxygen.[16][17][18]

  • Catalyst and Ligand Selection: While both nickel and palladium catalysts can be used, palladium catalysts often offer better selectivity.[6][19] The choice of phosphine ligand is also important, with bulkier, electron-rich ligands often improving catalytic activity.

  • Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential for the formation and stability of the Grignard reagent and for the coupling reaction itself.[7][19]

  • Reaction Temperature: The reaction is often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[19] Temperature control can be crucial for preventing side reactions.

Q4: I am observing significant homocoupling of my starting materials. How can I minimize this side reaction?

A4: Homocoupling is a common side reaction in many cross-coupling reactions.[15] To minimize it:

  • Inert Atmosphere: Strictly maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration to exclude oxygen, which can promote homocoupling.[12][13]

  • Reactant Stoichiometry: Using a slight excess of one of the coupling partners can sometimes suppress the homocoupling of the other.

  • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium or nickel catalysts and ligands may be necessary.

  • Additives: In some cases, the addition of specific additives can suppress homocoupling.

Q5: How can I purify the final this compound product?

A5: After the reaction is complete, a standard workup procedure is typically followed. This involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer, drying it, and removing the solvent.[5][20] The crude product can then be purified by one of the following methods:

  • Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and byproducts.[21][22] A non-polar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate, is typically used.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an efficient purification method.

  • Distillation: If the product is a liquid with a sufficiently high boiling point, distillation under reduced pressure can be used for purification.[23]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key reaction parameters and their impact on yield for analogous Suzuki-Miyaura and Kumada coupling reactions, providing a starting point for the optimization of this compound synthesis.

Table 1: Influence of Reaction Parameters on Suzuki-Miyaura Coupling Yield

ParameterCondition ACondition BCondition CExpected OutcomeReference
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosPd₂(dba)₃ / XPhosIncreased reactivity with bulkier ligands[14]
Base K₂CO₃K₃PO₄Cs₂CO₃Stronger, more soluble bases can improve yields[14]
Solvent TolueneDioxane/H₂O (10:1)THFBiphasic systems can aid transmetalation[14]
Temperature 80 °C100 °C120 °CHigher temperatures may be required for less reactive halides[14]

Table 2: Comparison of Conditions for Biaryl Synthesis via Kumada Coupling

ParameterCondition 1Condition 2NotesReference
Catalyst NiCl₂(dppp)PdCl₂(dppf)Palladium catalysts can offer higher selectivity[7][19]
Aryl Halide Aryl BromideAryl IodideIodides are generally more reactive than bromides[19]
Solvent Diethyl EtherTetrahydrofuran (THF)Anhydrous conditions are critical[7][19]
Temperature 0 °C to RTRoom TemperatureVaries depending on substrate reactivity[19]

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylpropane (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, for example, toluene (10 mL) and water (2 mL), via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane).

Protocol 2: Synthesis of this compound via Kumada Coupling

This protocol requires strict anhydrous and inert conditions.

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 mmol). Add a small crystal of iodine to activate the magnesium. Prepare a solution of 1-bromo-4-propylbenzene (1.0 mmol) in anhydrous THF (5 mL) in a dropping funnel. Add a small portion of the aryl bromide solution to the magnesium. Once the reaction initiates (indicated by bubbling and heat), add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for another 30-60 minutes to ensure complete formation of the Grignard reagent. Cool to room temperature.

  • Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve the catalyst (e.g., NiCl₂(dppp) or PdCl₂(dppf), 1-3 mol%) in anhydrous THF. Add bromobenzene (1.0 mmol). Cool the mixture to 0 °C in an ice bath.

  • Addition of Grignard Reagent: Slowly add the prepared propylphenylmagnesium bromide solution to the catalyst/aryl halide mixture via a cannula or dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Workup and Purification: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C. Extract the product with diethyl ether, wash the combined organic layers with saturated sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

experimental_workflow_suzuki cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Reactants: 4-Bromophenylpropane, Phenylboronic Acid, Base catalyst Add Pd Catalyst and Ligand reactants->catalyst inert Establish Inert Atmosphere (Ar/N2) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (90-100 °C, 4-12h) solvent->heat monitor Monitor Progress (TLC/GC) heat->monitor cool Cool to RT monitor->cool extract Extract with Organic Solvent cool->extract wash Wash with H2O and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify product Pure this compound purify->product troubleshooting_low_yield start Low Yield Observed check_catalyst Is the catalyst active and under inert atmosphere? start->check_catalyst check_base Is the base strong enough and well-dispersed? check_catalyst->check_base Yes sol_catalyst Use fresh catalyst, ensure inert conditions check_catalyst->sol_catalyst No check_temp Is the reaction temperature optimal? check_base->check_temp Yes sol_base Switch to a stronger base (e.g., K3PO4, Cs2CO3) check_base->sol_base No check_sides Are side reactions (homocoupling, protodeboronation) occurring? check_temp->check_sides Yes sol_temp Screen a range of temperatures check_temp->sol_temp No sol_sides Degas thoroughly, consider boronic ester check_sides->sol_sides Yes rerun Re-run optimized reaction check_sides->rerun No sol_catalyst->rerun sol_base->rerun sol_temp->rerun sol_sides->rerun

References

Troubleshooting common issues in 4-Propylbiphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Propylbiphenyl. The information is tailored for researchers, scientists, and professionals in drug development, focusing on the two primary synthetic routes: Suzuki-Miyaura Coupling and Grignard Reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The two most prevalent methods for synthesizing this compound and its derivatives are the Suzuki-Miyaura coupling and the Grignard reaction. The Suzuki coupling typically involves the reaction of a phenylboronic acid with a 4-propyl-substituted aryl halide (or vice-versa) in the presence of a palladium catalyst.[1][2] The Grignard reaction can be performed by reacting a Grignard reagent, such as phenylmagnesium bromide, with a 4-propyl-substituted electrophile.[3][4]

Q2: My Suzuki coupling reaction is resulting in a very low yield. What are the most common causes?

A2: Low yields in Suzuki couplings are common and can often be attributed to several factors.[5][6] Key areas to investigate include the quality and purity of starting materials and solvents, the activity of the palladium catalyst, the choice of base and solvent system, and the presence of oxygen, which can deactivate the catalyst.[5][7] Inadequate reaction temperature or time can also lead to incomplete conversion.[5][8]

Q3: What are the major byproducts in a Grignard-based synthesis of a biphenyl compound?

A3: In Grignard reactions for biphenyl synthesis, a major side product is often a homocoupled species, such as biphenyl (Ph-Ph), which forms from the reaction between the Grignard reagent (e.g., PhMgBr) and an unreacted aryl halide.[3][9] The formation of this byproduct is favored by higher concentrations of the halide and elevated reaction temperatures.[9] Unreacted starting materials are also common impurities.[3]

Q4: My Grignard reaction is difficult to initiate. What troubleshooting steps can I take?

A4: Failure for a Grignard reaction to start is almost always due to the presence of water or an oxide layer on the magnesium turnings. Ensure all glassware is flame-dried or oven-dried and the solvent is anhydrous.[3][10] To activate the magnesium, you can add a small crystal of iodine, a few drops of 1,2-dibromoethane, or physically crush the magnesium turnings with a dry stirring rod to expose a fresh surface.[3][10]

Q5: I am observing significant deborylation of my boronic acid in a Suzuki coupling. How can this be minimized?

A5: Deborylation, the cleavage of the C-B bond, is a common side reaction, particularly in aqueous or protic media. To minimize this, ensure your base is not excessively strong for the substrate. Using anhydrous solvents or carefully selecting the base (e.g., potassium fluoride or cesium carbonate) can prevent this side reaction.[2][11] Additionally, reaction temperature and time should be optimized, as prolonged heating can promote deborylation.[11]

Troubleshooting Guide

This guide provides a more detailed, question-and-answer approach to specific experimental problems.

Issue 1: Low Yield or Incomplete Reaction in Suzuki Coupling

Question: My TLC or GC-MS analysis shows a large amount of unreacted starting material from my Suzuki coupling attempt. What systematic checks should I perform?

Answer: A systematic approach is crucial for diagnosing a failed or low-yielding Suzuki reaction. The following workflow can help identify the root cause.

G start Low Conversion Detected reagents 1. Verify Reagent Quality - Purity of Aryl Halide - Purity of Boronic Acid - Freshness/Activity of Base start->reagents catalyst 2. Check Catalyst System - Active Palladium Source? - Appropriate Ligand? - Correct Catalyst Loading? reagents->catalyst conditions 3. Review Reaction Conditions - Anhydrous/Degassed Solvents? - Correct Temperature? - Sufficient Reaction Time? catalyst->conditions analysis 4. Analyze Crude Product - Identify Byproducts (e.g., Homocoupling) - Check for Deborylation conditions->analysis optimization 5. Optimize Reaction - Screen Different Bases/Solvents - Adjust Temperature - Change Catalyst/Ligand analysis->optimization

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Key areas to investigate:

  • Reagent Quality: Ensure the aryl halide and boronic acid are pure. Impurities can interfere with the reaction. The base (e.g., K₂CO₃, K₃PO₄) should be finely powdered and dry.[12]

  • Catalyst System: Palladium catalysts, especially those with phosphine ligands, can be sensitive to air.[7] Ensure the catalyst is active and has been handled under an inert atmosphere. Consider screening different ligands, as bulky, electron-rich ligands like XPhos can be effective for challenging substrates.[13]

  • Reaction Conditions: Suzuki couplings are often sensitive to oxygen.[7] Ensure solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen). Water content can be critical; while some protocols use aqueous mixtures, anhydrous conditions are sometimes necessary.[12] Ensure the reaction is heated to the appropriate temperature, as oxidative addition can be temperature-dependent.[14]

Issue 2: Significant Byproduct Formation

Question: My final product is contaminated with significant amounts of homocoupled byproducts and other impurities. How can I improve the selectivity?

Answer: Byproduct formation is a common challenge. The primary byproducts in a Suzuki coupling are from the homocoupling of the boronic acid.

  • To Reduce Homocoupling: This side reaction is often promoted by the presence of oxygen or high temperatures. Ensure thorough degassing of the reaction mixture. Sometimes, slowly adding one of the coupling partners can maintain a low concentration and suppress this side reaction.

  • To Avoid Deborylation: As mentioned in the FAQ, this is often caused by excess water or an overly strong base. Consider using milder bases like KF or K₂CO₃.[2][15]

  • Catalyst Decomposition: At high temperatures, the catalyst can decompose to form palladium black, which has low catalytic activity but can promote side reactions. If you observe the solution turning black, this may be occurring.[12] Using a more stable pre-catalyst or a robust ligand can mitigate this.

Issue 3: Purification Challenges

Question: I am struggling to isolate pure this compound from the crude reaction mixture. What are the best purification strategies?

Answer: Purification can be challenging due to the non-polar nature of the product and the presence of structurally similar byproducts.

  • Removal of Catalyst: After the reaction, palladium residues can be removed by filtering the reaction mixture through a pad of Celite or silica gel.

  • Removal of Boronic Acid Byproducts: Unreacted boronic acid and its homocoupled byproducts can sometimes be removed with a basic wash (e.g., dilute NaOH), though this can cause emulsions.

  • Chromatography: Flash column chromatography on silica gel is the most common method for purification. A non-polar eluent system, such as hexanes or a low percentage of ethyl acetate in hexanes, is typically effective for separating this compound from more polar impurities.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol or hexanes) can be an effective final purification step.[16][17]

Data Presentation

Table 1: Comparison of Representative Suzuki Coupling Conditions for Biaryl Synthesis
Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp. (°C)Typical Yield (%)Reference
Pd(OAc)₂ (0.5)NoneNa₂CO₃ (2)Acetone/Water35~95[16]
Pd(PPh₃)₄ (3)(PPh₃)K₂CO₃ (2)Toluene/H₂O/EtOH80-10070-90[7]
PdCl₂(dppf) (3)(dppf)K₂CO₃ (2)DMF80>90[15]
PdCl₂(XPhos)₂ (2)(XPhos)K₃PO₄ (2)1,4-Dioxane/Water10085-98[13]

Note: Yields are highly substrate-dependent and these values serve as a general guide.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general guideline for the coupling of 4-propylphenylboronic acid with bromobenzene.

Materials:

  • Bromobenzene (1.0 equiv.)

  • 4-Propylphenylboronic acid (1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv.)

  • Acetone and distilled water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium carbonate (2 molar equivalents) and distilled water.[16]

  • Add acetone, followed by bromobenzene (1 molar equivalent) and 4-propylphenylboronic acid (1.5 molar equivalents).[16]

  • Stir the mixture to ensure it is homogeneous.

  • Add Palladium(II) Acetate (0.5 mol%).[16]

  • Heat the reaction mixture to 35-40°C with vigorous stirring. The reaction is typically complete within 30-60 minutes.[16]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and extract the product with an organic solvent like diethyl ether or ethyl acetate.[16]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[16]

  • Purify the crude product by flash column chromatography or distillation to obtain pure this compound.[16]

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)(X)Ln Pd(0)L2->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-Ar' Ar-Pd(II)(Ar')Ln Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Ar-Pd(II)-Ar'->Pd(0)L2 Reductive Elimination Product R-R' Ar-Pd(II)-Ar'->Product ArB(OH)2 R'-B(OH)2 + Base ArB(OH)2->Ar-Pd(II)-Ar' ArX R-X ArX->Ar-Pd(II)-X

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1][18]

Protocol 2: Synthesis of this compound via Grignard Reaction

This protocol describes the reaction of phenylmagnesium bromide with 1-bromo-4-propylbenzene.

Materials:

  • Magnesium turnings (1.1 equiv.)

  • Bromobenzene (1.0 equiv.)

  • 1-Bromo-4-propylbenzene (1.0 equiv.)

  • Anhydrous diethyl ether or THF

  • Iodine (one small crystal for activation)

  • Palladium catalyst (e.g., PdCl₂(dppf), 1 mol%) for the cross-coupling step

Procedure:

  • Grignard Reagent Preparation: a. Flame-dry a three-neck flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet. b. Add magnesium turnings to the flask.[16] c. Add a small crystal of iodine. d. In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether. e. Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by bubbling and a color change. If it doesn't start, gently warm the flask or crush the magnesium.[9] f. Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.[9] g. After the addition is complete, stir the mixture for an additional 30-60 minutes.

  • Cross-Coupling Reaction: a. In a separate flame-dried flask under nitrogen, add the palladium catalyst and 1-bromo-4-propylbenzene dissolved in anhydrous THF or dimethoxyethane.[16] b. Cool the flask in an ice bath. c. Slowly transfer the prepared phenylmagnesium bromide solution to the second flask via cannula or syringe.[16] d. After the addition, allow the reaction to warm to room temperature and then heat to reflux (e.g., 65°C) for 1-2 hours, or until the reaction is complete (monitor by TLC/GC-MS).[16]

  • Work-up and Purification: a. Cool the reaction mixture to room temperature and quench by slowly adding dilute hydrochloric acid (1N HCl).[16] b. Transfer the mixture to a separatory funnel and extract with an organic solvent. c. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16] d. Purify the crude product by column chromatography.

G cluster_reagents cluster_coupling_reagents reagent_prep Step 1: Grignard Reagent Formation PhenylMgBr PhenylMgBr reagent_prep->PhenylMgBr coupling Step 2: Pd-Catalyzed Cross-Coupling workup Step 3: Quench & Work-up coupling->workup purification Step 4: Purification workup->purification This compound This compound purification->this compound Bromobenzene Bromobenzene Bromobenzene->reagent_prep Mg Mg Mg->reagent_prep PhenylMgBr->coupling 1-Bromo-4-propylbenzene 1-Bromo-4-propylbenzene 1-Bromo-4-propylbenzene->coupling Pd Catalyst Pd Catalyst Pd Catalyst->coupling

Caption: Experimental workflow for the Grignard-based synthesis of this compound.

References

Technical Support Center: Purification of 4-Propylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-propylbiphenyl from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and their typical byproducts?

A1: The two most common synthetic routes are the Suzuki-Miyaura coupling and the Grignard reaction.

  • Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an aryl halide (e.g., 1-bromo-4-propylbenzene or 4-propylphenylboronic acid) with a corresponding boronic acid or aryl halide. Common impurities include unreacted starting materials, homocoupled byproducts (e.g., biphenyl from the coupling of two phenylboronic acid molecules, or 4,4'-dipropylbiphenyl from the coupling of two 4-propylphenylboronic acid molecules), protodeborylated arenes (e.g., propylbenzene), and residual palladium catalyst.[1][2] Inorganic salts from the base used in the reaction are also present.[1]

  • Grignard Reaction: This route often involves the reaction of a Grignard reagent (e.g., phenylmagnesium bromide) with a 4-propyl-substituted aryl halide, or vice versa. The primary byproduct is often a homocoupled product, such as biphenyl, formed from the reaction between the Grignard reagent and unreacted aryl halide.[3][4] Unreacted starting materials are also common impurities.

Q2: What is the recommended first step after completing the synthesis of this compound?

A2: An aqueous work-up is the essential first step. This procedure removes the bulk of inorganic salts and water-soluble impurities.[1] It typically involves diluting the reaction mixture with an organic solvent (like ethyl acetate or diethyl ether) and washing with water or brine.[5]

Q3: How can I effectively remove unreacted starting materials and homocoupled byproducts?

A3: Column chromatography is generally the most effective method for separating this compound from structurally similar impurities like unreacted starting materials and homocoupled byproducts.[1] Recrystallization can also be effective if there is a significant difference in solubility between the product and the impurities.[6]

Q4: My purified this compound appears as an oil and will not crystallize. What should I do?

A4: The presence of impurities can inhibit crystallization.[1] Further purification by column chromatography is recommended to remove these impurities. It is also important to note the physical properties of this compound; its reported melting point is 15-17 °C, which means it can exist as an oil or a low-melting solid at or near room temperature.[7] If the product is pure and still an oil, cooling it in an ice bath may induce crystallization.

Q5: How can I remove the residual palladium catalyst from my Suzuki coupling reaction?

A5: Residual palladium can often be removed by filtration through a pad of celite or silica gel.[8] For very low levels of palladium, specialized scavengers or treatment with activated carbon may be necessary.[1]

Troubleshooting Guides

Column Chromatography Purification
Problem Possible Cause(s) Solution(s)
Poor separation of this compound and byproducts Inappropriate solvent system (mobile phase).Optimize the solvent system using Thin Layer Chromatography (TLC) first. A non-polar solvent like hexane with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane is a good starting point. The ideal system should give a good separation between the spots of this compound and the impurities.
Column overloading.Use an appropriate amount of crude material for the column size. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Improperly packed column (channeling).Ensure the silica gel is packed uniformly as a slurry to avoid cracks and channels. Tapping the column gently during packing can help settle the stationary phase evenly.[9]
This compound elutes too quickly or too slowly Mobile phase polarity is too high or too low.If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane). If it elutes too slowly (low Rf), increase the polarity.[10]
Low recovery of this compound Irreversible adsorption onto the silica gel.While unlikely for a non-polar compound like this compound, if suspected, try using a less acidic stationary phase like alumina.
Product is spread across too many fractions.Collect smaller fractions and carefully monitor them by TLC to ensure all product-containing fractions are combined.
Recrystallization Purification
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling Too much solvent was used.Evaporate some of the solvent to concentrate the solution and then try cooling again.[6]
The solution is not saturated.If using a mixed-solvent system (e.g., ethanol/water), add more of the "poor" solvent (water) dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the "good" solvent (ethanol) to clarify before cooling.[6]
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil instead of crystals.[11]
Oily product forms instead of crystals The melting point of the compound is below the temperature of the solution.Ensure the solution is cooled sufficiently. Given the low melting point of this compound, using an ice-salt bath for lower temperatures might be necessary.
Presence of impurities.The sample may require further purification by column chromatography before attempting recrystallization.[1]
Low yield of crystals Too much solvent was used.[6]Use the minimum amount of hot solvent necessary to dissolve the crude product.
Washing crystals with warm solvent.Wash the collected crystals with a small amount of ice-cold solvent to minimize product loss.[12]

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the crude reaction mixture.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate using a solvent system such as hexane:ethyl acetate (e.g., 98:2 v/v).

    • Visualize the spots under UV light. The goal is to find a solvent system where the this compound spot has an Rf value of approximately 0.3-0.4 and is well-separated from impurity spots.

  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase (eluent).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[9]

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading and Elution:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the column.

    • Open the stopcock and allow the sample to enter the silica gel.

    • Carefully add the eluent to the top of the column without disturbing the surface.

    • Begin collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure this compound.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification of this compound by Recrystallization

This protocol is suitable if the crude product is a solid or a low-melting oil and the impurities have significantly different solubilities. A mixed-solvent system is often effective for biphenyl compounds.[6]

  • Solvent Selection:

    • Based on the non-polar nature of this compound, a good mixed-solvent system is ethanol and water. Ethanol is the "good" solvent in which the compound is soluble when hot, and water is the "poor" solvent in which it is insoluble.[6]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to just dissolve the compound.

  • Inducing Crystallization:

    • While the ethanol solution is still hot, add hot water dropwise until the solution becomes persistently cloudy.

    • Add a few more drops of hot ethanol to make the solution clear again.

  • Cooling:

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

    • Allow the crystals to air dry or dry them in a vacuum oven.

Data Presentation

The following tables summarize typical quantitative data for the purification of biphenyl compounds, which can be considered analogous for this compound.

Table 1: Typical Purity and Yield Data for Purification Methods

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Reference
Column Chromatography70-90%>98%70-90%General lab practice
Recrystallization85-95%>99%60-85%[6]

Table 2: Example Solvent Systems for Column Chromatography of Biphenyl Analogs

CompoundStationary PhaseMobile PhaseReference
4-MethylbiphenylSilica GelHexane[13]
BiphenylSilica GelHexane/Ethyl Acetate (e.g., 95:5)General lab practice

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification suzuki Suzuki Coupling (e.g., 4-propylphenylboronic acid + bromobenzene) crude_product Crude this compound (with byproducts) suzuki->crude_product grignard Grignard Reaction (e.g., phenylmagnesium bromide + 1-bromo-4-propylbenzene) grignard->crude_product workup Aqueous Work-up crude_product->workup Remove inorganic salts column_chrom Column Chromatography workup->column_chrom Separate organic byproducts recrystallization Recrystallization workup->recrystallization Alternative for high initial purity column_chrom->recrystallization Further polishing pure_product Pure this compound column_chrom->pure_product recrystallization->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Purification of this compound check_purity Is the product pure (by TLC, GC, or NMR)? start->check_purity impure Product is Impure check_purity->impure No success Pure Product Obtained check_purity->success Yes select_method Select Purification Method impure->select_method column Column Chromatography select_method->column Complex mixture or structurally similar impurities recrystal Recrystallization select_method->recrystal High initial purity and solid product column->check_purity troubleshoot_column Troubleshoot Column - Optimize solvent - Check packing - Adjust loading column->troubleshoot_column If still impure recrystal->check_purity troubleshoot_recrystal Troubleshoot Recrystallization - Adjust solvent volume - Ensure slow cooling - Scratch flask recrystal->troubleshoot_recrystal If still impure troubleshoot_column->column troubleshoot_recrystal->recrystal

Caption: Troubleshooting logic for the purification of this compound.

References

Identifying and removing impurities in 4-Propylbiphenyl samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Propylbiphenyl. The information is designed to help identify and remove impurities that may be present in synthesized samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most likely impurities in my this compound sample?

A1: The impurities in your sample will largely depend on the synthetic route used. The two most common methods for preparing this compound are the Friedel-Crafts acylation followed by reduction, and the Suzuki-Miyaura coupling.

  • From Friedel-Crafts Acylation Route:

    • Unreacted Starting Materials: Biphenyl and propionyl chloride or propanoic anhydride.

    • Isomeric Products: ortho- and meta-propylbiphenyl. Due to steric hindrance, the ortho-isomer is generally less favored than the para-isomer.

    • Polyalkylation Products: Di- and tri-propylbiphenyl isomers.

    • Intermediate Ketone: 4-Propanoylbiphenyl, resulting from incomplete reduction.

    • Residual Catalyst: Traces of Lewis acids like aluminum chloride.

    • Solvents: Residual solvents used during the synthesis and work-up.

  • From Suzuki-Miyaura Coupling Route:

    • Unreacted Starting Materials: Phenylboronic acid and 4-propylbromobenzene (or 4-bromobiphenyl and propylboronic acid).

    • Homocoupling Byproducts: Biphenyl (from phenylboronic acid coupling with itself) and 4,4'-dipropylbiphenyl (from 4-propylbromobenzene coupling with itself).

    • Catalyst-Related Impurities: Residual palladium catalyst and phosphine ligands (e.g., triphenylphosphine) or their oxides.

    • Solvents and Bases: Residual reaction solvents (e.g., toluene, dioxane) and inorganic bases (e.g., potassium carbonate).

Q2: I see multiple spots on my TLC plate after synthesis. How can I identify them?

A2: Multiple spots on a TLC plate indicate the presence of several compounds. The spot corresponding to this compound, being relatively non-polar, should have a high Rf value in a non-polar eluent system (e.g., hexanes/ethyl acetate). Other spots could be:

  • Lower Rf than product: More polar impurities, such as the intermediate ketone (4-propanoylbiphenyl) or phosphine oxides.

  • Similar Rf to product: Less polar impurities like unreacted biphenyl or isomeric byproducts, which can be challenging to separate by TLC alone.

For definitive identification, it is recommended to isolate the major impurity spots by column chromatography and analyze them using techniques like GC-MS or NMR spectroscopy.

Q3: My this compound sample is an oil, but it should be a solid. What could be the problem?

A3: this compound has a low melting point, and the presence of impurities can further depress it, causing the sample to appear as an oil or a waxy solid at room temperature. Common culprits include residual solvents or a high concentration of isomeric byproducts. To address this:

  • Ensure all solvents are thoroughly removed under high vacuum.

  • Purify the sample using column chromatography to remove impurities.

  • Attempt to induce crystallization by dissolving the oil in a minimal amount of a hot non-polar solvent (like heptane or ethanol) and then cooling it slowly. Scratching the inside of the flask with a glass rod at the solvent line can sometimes initiate crystal formation.

Q4: How can I remove the palladium catalyst from my Suzuki coupling reaction mixture?

A4: Residual palladium can often be removed by:

  • Filtration: Passing the reaction mixture through a pad of Celite® or silica gel can remove heterogeneous palladium catalysts.

  • Aqueous Work-up: Multiple washes with aqueous solutions during the extraction process can help remove some palladium salts.

  • Adsorbent Resins: Specialized resins with high affinity for palladium can be used to scavenge the catalyst from the solution.

  • Column Chromatography: This is a very effective method for removing residual palladium and other polar impurities.

Analytical Techniques for Impurity Identification

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for identifying and quantifying impurities in this compound samples.

Table 1: Typical GC-MS Parameters for Impurity Profiling
ParameterSetting
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temp. 280 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Mass Range 50-500 m/z
Table 2: Starting HPLC Method for Purity Analysis
ParameterSetting
Column C18 reverse-phase, 250 x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: 85% Acetonitrile, 15% Water
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detector UV at 254 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is suitable for samples that are mostly pure but may contain minor impurities.

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or heptane are good starting points.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound sample. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If some solid remains, add small portions of the solvent until a clear solution is obtained at the boiling point. Avoid adding excess solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: As the solution cools, pure crystals of this compound should form. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification of this compound by Column Chromatography

This method is effective for separating a wider range of impurities, including isomers and unreacted starting materials.

  • Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.

  • Eluent Selection: Using TLC, determine a solvent system that gives a retention factor (Rf) of approximately 0.3 for this compound. A mixture of hexanes and ethyl acetate (e.g., 98:2 v/v) is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The non-polar this compound will elute before more polar impurities.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualized Workflows

impurity_identification_workflow start Crude this compound Sample tlc TLC Analysis start->tlc one_spot Single Spot? tlc->one_spot hplc_gcms HPLC / GC-MS for Purity Check one_spot->hplc_gcms Yes multiple_spots Multiple Spots one_spot->multiple_spots No pure Pure Product (>99%) hplc_gcms->pure Purity OK impure Impure Product hplc_gcms->impure Purity Not OK column Column Chromatography impure->column multiple_spots->column fractions Analyze Fractions by TLC column->fractions combine Combine Pure Fractions fractions->combine evaporate Evaporate Solvent combine->evaporate evaporate->hplc_gcms

Caption: Workflow for the identification and separation of impurities.

purification_decision_tree start Crude Product Assessment minor_impurities Minor Impurities (>95% pure by NMR/GC) start->minor_impurities High Purity major_impurities Significant Impurities (<95% pure) start->major_impurities Low Purity recrystallization Recrystallization minor_impurities->recrystallization column_chromatography Column Chromatography major_impurities->column_chromatography check_purity Check Purity (TLC, GC-MS, HPLC) recrystallization->check_purity column_chromatography->check_purity final_product Purified this compound check_purity->final_product

Caption: Decision tree for selecting a purification method.

Technical Support Center: Enhancing 4-Propylbiphenyl Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for optimizing the synthesis of 4-propylbiphenyl via cross-coupling reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling strategies for synthesizing this compound?

A1: The synthesis of this compound is typically achieved through palladium-catalyzed cross-coupling reactions. The most prevalent methods include the Suzuki-Miyaura, Negishi, and Kumada couplings. Each method offers distinct advantages regarding substrate availability, functional group tolerance, and reaction conditions.

Q2: I am observing low yields in my Suzuki-Miyaura coupling to produce this compound. What are the likely causes?

A2: Low yields in Suzuki-Miyaura couplings are common and can stem from several factors. Key areas to investigate include the quality of your reagents, particularly the boronic acid which can undergo protodeboronation. Catalyst deactivation due to oxygen exposure, improper choice of base, or an inappropriate solvent system can also significantly reduce yields. Additionally, ensure your reaction temperature is optimal for the specific catalyst and substrates you are using.

Q3: What are common side products in the synthesis of this compound, and how can I minimize them?

A3: Common side products include homocoupling of the starting materials (e.g., forming biphenyl or 4,4'-dipropylbiphenyl) and protodeboronation of the boronic acid in Suzuki reactions. To minimize homocoupling, ensure a thoroughly deoxygenated reaction environment and use a pre-activated catalyst. Protodeboronation can be mitigated by using milder bases, shorter reaction times, or by employing more stable boronic esters (e.g., pinacol esters).

Q4: How do I choose the appropriate catalyst and ligand for my cross-coupling reaction?

A4: The choice of catalyst and ligand is critical for a successful reaction. For Suzuki-Miyaura couplings, palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common. The choice of ligand can influence the efficiency of the catalytic cycle; for example, bulky electron-rich phosphine ligands can promote the oxidative addition and reductive elimination steps. For Negishi and Kumada couplings, both palladium and nickel catalysts are frequently used. It is often necessary to screen a few catalyst/ligand combinations to find the optimal system for your specific substrates.

Q5: Can I use 4-propylchlorobiphenyl as a substrate in these reactions?

A5: While aryl chlorides are more challenging substrates than bromides or iodides due to the strength of the C-Cl bond, they can be used in cross-coupling reactions. However, this typically requires more specialized and highly active catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, and may necessitate higher reaction temperatures.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst and phosphine ligand. Ensure they have been stored under an inert atmosphere. Consider using a pre-catalyst that is more stable.
Protodeboronation of Boronic Acid Use a freshly opened bottle of 4-propylphenylboronic acid or consider converting it to a more stable pinacol ester. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄) and the minimum necessary amount.
Poor Reagent Quality Ensure all reagents, especially the solvent and base, are of high purity and anhydrous where required.
Presence of Oxygen Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Suboptimal Temperature Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions.
Issue 2: Formation of Significant Homocoupling Byproducts
Potential Cause Troubleshooting Step
Oxygen in the Reaction Mixture Rigorously exclude oxygen from the reaction system. Use Schlenk techniques or a glovebox.
Inefficient Reduction of Pd(II) to Pd(0) If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. Adding a small amount of a reducing agent or using a Pd(0) source directly can help.
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the boronic acid or organometallic reagent relative to the aryl halide.

Data Presentation

The following tables provide representative quantitative data for Suzuki-Miyaura and Negishi couplings that can be adapted for the synthesis of this compound. Note that optimal conditions may vary based on the specific substrates and laboratory setup.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

EntryAryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidPd(OAc)₂ (2) / PPh₃ (4)K₂CO₃ (2)Toluene/H₂O904-6~95
24-IodotoluenePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)DME/H₂O8012~98
34-BromobiphenylPhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O8012-24~90[1]

Table 2: Representative Conditions for Negishi Coupling of Aryl Halides with Organozinc Reagents

EntryAryl HalideOrganozinc ReagentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
14-IodotoluenePhenylzinc chloridePd(PPh₃)₄ (5)THF662~99
24-BromotoluenePhenylzinc chlorideNi(dppe)Cl₂ (5)THF6648~98
34-BromobiphenylPropylzinc bromidePd(dppf)Cl₂ (3)THF6012~85 (estimated)

Experimental Protocols

The following are detailed model protocols for key cross-coupling reactions that can be adapted for the synthesis of this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the synthesis of biphenyl derivatives.[2]

Reaction Scheme:

Materials:

  • 4-Propylphenylboronic acid (1.2 mmol)

  • 4-Bromobiphenyl (1.0 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.04 mmol)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (10 mL)

  • Deionized Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromobiphenyl, 4-propylphenylboronic acid, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add degassed toluene and deionized water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Negishi Coupling

This protocol is a general procedure for the Negishi cross-coupling of an aryl bromide with an organozinc reagent.[3]

Reaction Scheme:

Materials:

  • 4-Bromobiphenyl (1.0 mmol)

  • 4-Propylzinc bromide solution (0.5 M in THF, 1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol)

  • Anhydrous, degassed Tetrahydrofuran (THF, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride.

  • Add anhydrous, degassed THF, followed by 4-bromobiphenyl.

  • Slowly add the 4-propylzinc bromide solution to the reaction mixture via syringe at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants and Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC/GC-MS) D->E F Quench and Extract E->F G Wash and Dry Organic Layer F->G H Purify by Column Chromatography G->H I Isolate Pure Product H->I

Caption: General experimental workflow for a cross-coupling reaction.

Troubleshooting_Logic Start Low Yield or No Reaction Reagent_Check Check Reagent Quality (Freshness, Purity, Anhydrous) Start->Reagent_Check Catalyst_Check Verify Catalyst Activity (Fresh Catalyst, Proper Storage) Start->Catalyst_Check Conditions_Check Optimize Reaction Conditions (Temperature, Base, Solvent) Start->Conditions_Check Oxygen_Check Ensure Anaerobic Conditions (Degassing, Inert Atmosphere) Start->Oxygen_Check Side_Reaction_Check Identify Side Products (Homocoupling, Protodeboronation) Start->Side_Reaction_Check Solution Improved Yield Reagent_Check->Solution Catalyst_Check->Solution Conditions_Check->Solution Oxygen_Check->Solution Side_Reaction_Check->Conditions_Check

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

References

Degradation pathways of 4-Propylbiphenyl under environmental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 4-propylbiphenyl under environmental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound in the environment?

Based on studies of similar alkylated biphenyls and other aromatic hydrocarbons, this compound is expected to degrade through two primary routes: microbial biodegradation and abiotic degradation (photolysis and hydrolysis).

  • Microbial Biodegradation: This is often the primary mechanism for the breakdown of biphenyl compounds in the environment.[1] Both aerobic and anaerobic pathways are possible.

    • Aerobic degradation likely proceeds via the well-established biphenyl degradation pathway. This involves initial oxygenation of the aromatic ring, followed by ring cleavage and further metabolism to central metabolic intermediates.[1]

    • Anaerobic degradation is also possible, particularly in sediments and anoxic water. This pathway is generally slower and may involve different initial activation steps compared to aerobic degradation.

  • Abiotic Degradation:

    • Photolysis: Direct degradation by sunlight, particularly in surface waters, can occur. The rate and products will depend on factors like water clarity, pH, and the presence of photosensitizers.[2][3]

    • Hydrolysis: While biphenyls are generally resistant to hydrolysis, this process may contribute to degradation over long periods, especially under specific pH and temperature conditions.[4][5][6][7]

Q2: What are the likely initial intermediates in the aerobic biodegradation of this compound?

Drawing parallels from the degradation of biphenyl and other alkylated aromatics, the aerobic degradation of this compound is likely initiated by a dioxygenase enzyme. This would lead to the formation of a cis-dihydrodiol, which is then dehydrogenated to a dihydroxy-4-propylbiphenyl. Subsequent meta-cleavage of the aromatic ring would yield a semi-aldehyde, which is further metabolized. The propyl side chain may also be a site of initial oxidation.

Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A combination of chromatographic and mass spectrometric techniques is recommended for the analysis of this compound and its metabolites.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds.[8] Derivatization may be necessary for polar metabolites to increase their volatility.[8][9] GC-MS provides excellent chromatographic separation and detailed mass spectra for structural elucidation.[10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for analyzing polar, non-volatile, and thermally labile metabolites that are not amenable to GC-MS.[10][11] It offers high sensitivity and can be coupled with various ionization techniques to cover a broad range of compounds.

Q4: How can I estimate the environmental persistence of this compound?

The environmental persistence is often expressed as a half-life (t½), the time it takes for 50% of the initial concentration to degrade.[12][13] To estimate this, you would need to conduct degradation studies under controlled laboratory conditions simulating relevant environmental compartments (e.g., soil, water). By monitoring the concentration of this compound over time, you can calculate the degradation rate constant and subsequently the half-life.[12][13]

Troubleshooting Guides

Issue 1: No degradation of this compound is observed in my microbial culture.

Possible Cause Troubleshooting Step
Inappropriate microbial consortium The microorganisms in your inoculum may lack the necessary enzymes to degrade this compound. Try sourcing inocula from sites with a history of aromatic hydrocarbon contamination. Consider using a well-characterized biphenyl-degrading bacterial strain as a positive control.
Toxicity of this compound High concentrations of the target compound can be toxic to microorganisms. Perform a toxicity assay to determine the optimal concentration range. Start with a lower concentration of this compound.
Nutrient limitation The growth medium may be lacking essential nutrients (e.g., nitrogen, phosphorus) required for microbial growth and metabolism. Ensure your medium is nutritionally complete.
Suboptimal environmental conditions pH, temperature, and oxygen levels can significantly impact microbial activity. Optimize these parameters based on the requirements of your microbial culture.
Low bioavailability This compound has low water solubility, which can limit its availability to microorganisms. Consider using a surfactant or a co-solvent to increase its bioavailability, but first, test for any inhibitory effects of these additives on your microbial culture.

Issue 2: I am observing multiple unknown peaks in my chromatograms.

Possible Cause Troubleshooting Step
Contamination The peaks may be from contaminants in your solvents, glassware, or the initial this compound sample. Analyze a blank sample (all components except the microbial inoculum or the compound) to identify background peaks. Ensure all glassware is thoroughly cleaned. Use high-purity solvents and check the purity of your this compound standard.
Formation of degradation intermediates The unknown peaks could be the metabolites of this compound you are looking for. Use MS fragmentation analysis and comparison with spectral libraries to tentatively identify these compounds. If possible, synthesize or purchase authentic standards for confirmation.
Abiotic transformation The compound may be degrading abiotically in your experimental setup (e.g., due to light or reaction with media components). Run a sterile control (no microorganisms) to assess the extent of abiotic degradation.
Derivatization artifacts If using GC-MS with derivatization, the unknown peaks could be byproducts of the derivatization reaction. Analyze a derivatized standard of this compound to identify any artifacts.

Experimental Protocols

Protocol 1: Aerobic Biodegradation Study
  • Prepare Mineral Salt Medium: Prepare a sterile mineral salt medium appropriate for the growth of hydrocarbon-degrading bacteria.

  • Inoculum Preparation: Use a microbial consortium from a contaminated site or a pure culture known to degrade biphenyls. Grow the inoculum to a desired cell density.

  • Experimental Setup:

    • In sterile flasks, add the mineral salt medium.

    • Spike with this compound (dissolved in a minimal amount of a suitable solvent like acetone to aid dispersion). Include a solvent control.

    • Inoculate the flasks with the prepared microbial culture.

    • Include a sterile control (no inoculum) to monitor for abiotic degradation.

  • Incubation: Incubate the flasks on a shaker at an appropriate temperature (e.g., 25-30 °C) to ensure aeration.

  • Sampling: Collect samples at regular time intervals.

  • Analysis: Extract the samples with a suitable organic solvent (e.g., hexane or dichloromethane). Analyze the extracts using GC-MS or LC-MS to determine the concentration of this compound and identify any degradation products.

Protocol 2: Photodegradation Study
  • Prepare Aqueous Solution: Prepare a solution of this compound in sterile, purified water (e.g., buffered to a specific pH).

  • Experimental Setup:

    • Place the solution in quartz tubes (which are transparent to UV light).

    • Include dark controls (tubes wrapped in aluminum foil) to measure any hydrolysis.

  • Irradiation: Expose the tubes to a light source that simulates natural sunlight (e.g., a xenon lamp).[14]

  • Sampling: Collect samples at defined time points.

  • Analysis: Analyze the samples directly or after extraction using HPLC with a UV detector or LC-MS to quantify the parent compound and identify photoproducts.

Quantitative Data Summary

Degradation Process Parameter Value Conditions Reference
Aerobic Biodegradation Half-life (t½)Data not availableSoil slurry, 25°CTo be determined
Anaerobic Biodegradation Half-life (t½)Data not availableSediment, 20°CTo be determined
Photolysis Half-life (t½)Data not availablepH 7 water, simulated sunlightTo be determined
Hydrolysis Half-life (t½)Data not availablepH 5, 7, 9; 25°CTo be determined

Visualizations

Aerobic_Degradation_Pathway cluster_0 Aerobic Biodegradation of this compound This compound This compound cis-Dihydrodiol cis-Dihydrodiol This compound->cis-Dihydrodiol Dioxygenase Dihydroxy-4-propylbiphenyl Dihydroxy-4-propylbiphenyl cis-Dihydrodiol->Dihydroxy-4-propylbiphenyl Dehydrogenase Meta-cleavage_Product Meta-cleavage Product (Semi-aldehyde) Dihydroxy-4-propylbiphenyl->Meta-cleavage_Product Dioxygenase (Ring Cleavage) Central_Metabolism Central Metabolism (TCA Cycle) Meta-cleavage_Product->Central_Metabolism Further Metabolism

Caption: Proposed aerobic degradation pathway of this compound.

Experimental_Workflow cluster_1 Experimental Workflow for Degradation Studies A Experimental Setup (Microcosms/Reactors) B Incubation under Controlled Conditions A->B C Time-course Sampling B->C D Sample Preparation (Extraction/Derivatization) C->D E Instrumental Analysis (GC-MS / LC-MS) D->E F Data Analysis (Quantification, Identification) E->F G Pathway Elucidation & Half-life Calculation F->G

Caption: General experimental workflow for studying degradation.

Troubleshooting_Logic cluster_2 Troubleshooting: No Degradation Observed Start No Degradation Observed Check_Culture Is the microbial culture viable? Start->Check_Culture Check_Toxicity Is the compound concentration toxic? Check_Culture->Check_Toxicity Yes Solution_Culture Use adapted culture or positive control Check_Culture->Solution_Culture No Check_Conditions Are environmental conditions optimal? Check_Toxicity->Check_Conditions No Solution_Toxicity Reduce initial concentration Check_Toxicity->Solution_Toxicity Yes Check_Bioavailability Is the compound bioavailable? Check_Conditions->Check_Bioavailability Yes Solution_Conditions Optimize pH, temperature, etc. Check_Conditions->Solution_Conditions No Solution_Bioavailability Add surfactant or co-solvent Check_Bioavailability->Solution_Bioavailability No

Caption: Troubleshooting logic for no observed degradation.

References

Preventing side reactions in the synthesis of 4-Propylbiphenyl derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing common side reactions during the synthesis of 4-Propylbiphenyl derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the typical starting materials?

The most prevalent and versatile method for synthesizing this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction typically involves the coupling of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or triflate.[3] For the synthesis of this compound, the common coupling partners would be:

  • Route A: 4-Propylphenylboronic acid and a halobenzene (e.g., bromobenzene or iodobenzene).

  • Route B: Phenylboronic acid and a 4-propylhalobenzene (e.g., 1-bromo-4-propylbenzene).

Q2: What are the primary side reactions I should be aware of during the Suzuki-Miyaura synthesis of this compound?

The main side reactions that can reduce the yield and complicate the purification of this compound are:

  • Homocoupling: The self-coupling of the boronic acid to form a symmetrical biaryl compound (e.g., biphenyl from phenylboronic acid or 4,4'-dipropylbiphenyl from 4-propylphenylboronic acid).[4][5] This is often caused by the presence of oxygen or Pd(II) species.[6][7]

  • Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene (e.g., propylbenzene from 4-propylphenylboronic acid) and boric acid.[6][8] This can be exacerbated by harsh reaction conditions.

  • Dehalogenation: The removal of the halogen atom from the aryl halide starting material to form an arene (e.g., propylbenzene from 1-bromo-4-propylbenzene).[6]

Q3: How does the choice of palladium catalyst affect the formation of side products?

The selection of the palladium source is critical. Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it is the active catalytic species and does not require an in-situ reduction step.[4] If a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) is used, it can directly promote the homocoupling of the boronic acid before being reduced to the active Pd(0) state.[4][6] To mitigate this, the addition of a mild reducing agent can be beneficial.[9][10]

Q4: What is the role of ligands in minimizing side reactions?

Ligands play a crucial role in stabilizing the palladium catalyst and influencing the reaction's efficiency. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly recommended for minimizing homocoupling.[4] These ligands can accelerate the reductive elimination step of the catalytic cycle, which reduces the lifetime of the diorganopalladium(II) intermediate that can be prone to side reactions.[4][8]

Troubleshooting Guide

Observation Possible Cause(s) Suggested Solution(s)
Significant amount of homocoupling byproduct (biphenyl or 4,4'-dipropylbiphenyl) observed. 1. Presence of dissolved oxygen in the reaction mixture.[7] 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0).[4] 3. Inappropriate ligand selection.1. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or using the freeze-pump-thaw technique.[5][7] 2. Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) or add a mild reducing agent like potassium formate when using a Pd(II) precatalyst.[4][9] 3. Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[4]
Formation of propylbenzene (protodeboronation or dehalogenation byproduct). 1. Harsh reaction conditions (high temperature, strong base).[8] 2. Presence of a hydride source for dehalogenation.[5] 3. Instability of the boronic acid.1. Try less harsh conditions, such as a lower temperature or a milder base. 2. Use high-purity, dry solvents.[5] 3. Consider using a more stable boronate derivative like a pinacol ester (BPin) or a trifluoroborate salt.[6][8]
Low or no product yield. 1. Inactive catalyst due to oxidation.[5] 2. Improper base selection or strength.[5] 3. Suboptimal reaction temperature.[5] 4. Impure reagents.[5]1. Ensure rigorous degassing and run the reaction under an inert atmosphere.[5] 2. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[7] The base activates the boronic acid for transmetalation.[5] 3. Gradually increase the reaction temperature.[5] 4. Use high-purity starting materials, solvents, and reagents.[5]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions similar to the synthesis of this compound. Note that yields are highly substrate-dependent and optimization is often required.

Aryl Halide Boronic Acid/Ester Catalyst (mol%) Ligand Base Solvent Temp (°C) Yield (%) Reference
4-BromotoluenePhenylboronic acidPd(OAc)₂ (2)PPh₃K₂CO₃Toluene/H₂O80~72 (unoptimized)[11]
4-BromotoluenePhenylboronic acidPd(OAc)₂ (optimized)----92[11]
5-BromonicotinaldehydeArylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O80-100Good[4]
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10-Na₂CO₃EtOH/H₂O110>95 (conversion)[12]
Aryl ChloridePhenylboronic acidPd₂(dba)₃P(t-Bu)₃K₃PO₄DioxaneRTHigh[13]

Experimental Protocols

General Protocol for the Suzuki-Miyaura Synthesis of this compound

This is a generalized procedure and may require optimization for specific substrates and equipment.

Materials:

  • 4-Propylphenylboronic acid or Phenylboronic acid

  • Bromobenzene or 1-Bromo-4-propylbenzene

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane and water, typically in a 4:1 v/v ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., Schlenk flask)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the boronic acid (1.2-1.5 eq), and the finely powdered base (2.0 eq).[4]

  • Inerting the System: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.[4]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).

  • Solvent Addition: Add the degassed solvent mixture via a syringe.[4]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-12 hours.[4]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the desired this compound.[4]

Visualizations

Suzuki_Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa R1-X pd2_complex R1-Pd(II)L2-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_r1r2 R1-Pd(II)L2-R2 tm->pd2_r1r2 r2b R2-B(OH)2 + Base r2b->tm re Reductive Elimination pd2_r1r2->re re->pd0 product R1-R2 re->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Homocoupling start High Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 sol1 Improve degassing procedure (e.g., freeze-pump-thaw) q1->sol1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes sol1->q2 sol2 Switch to a Pd(0) source or add a mild reducing agent q2->sol2 Yes q3 Is the ligand appropriate? q2->q3 No sol2->q3 sol3 Screen bulky, electron-rich phosphine ligands (e.g., SPhos) q3->sol3 No end Homocoupling Minimized q3->end Yes sol3->end

References

Technical Support Center: Purifying 4-Propylbiphenyl by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the purification of 4-Propylbiphenyl using normal-phase column chromatography. It is intended for researchers, scientists, and professionals in drug development who are familiar with basic laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for purifying this compound?

A1: this compound is a non-polar aromatic hydrocarbon. Therefore, a normal-phase chromatography setup is ideal. The recommended starting conditions are summarized in the table below.

Q2: How do I determine the optimal mobile phase (eluent) composition?

A2: The optimal mobile phase is determined by using Thin Layer Chromatography (TLC) prior to running the column.[1] The goal is to find a solvent system where the this compound spot has an Rf value of approximately 0.2-0.35.[1][2] Start with a very non-polar solvent like pure hexane and gradually increase the polarity by adding small percentages of ethyl acetate until the desired Rf is achieved.[3]

Q3: Should I use wet loading or dry loading for my sample?

A3: For non-polar compounds like this compound that are highly soluble in the initial non-polar eluent (e.g., hexane), wet loading is often sufficient. Dissolve your crude sample in the absolute minimum amount of the mobile phase to load it onto the column.[4] However, if your crude sample has poor solubility or if you want to ensure the sharpest possible bands for a difficult separation, dry loading is the superior method.[4][5] This involves pre-adsorbing your sample onto a small amount of silica gel before adding it to the column.[5]

Q4: What is the appropriate ratio of silica gel to my crude sample?

A4: A general rule for good separation is to use a weight ratio of silica gel to crude product between 20:1 and 50:1.[1][5] For separations that are particularly difficult (i.e., impurities have very similar Rf values to the product), a higher ratio (e.g., 100:1) may be necessary.

Data Presentation

Table 1: Recommended Column Chromatography Conditions for this compound

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Silica gel is a polar adsorbent, which is standard for normal-phase chromatography of non-polar compounds.[1]
Mobile Phase Hexane / Ethyl Acetate GradientStart with 100% Hexane. If the product elutes too slowly, gradually increase the percentage of Ethyl Acetate.[5]
Sample Loading Dry Loading (preferred) or Wet LoadingDry loading provides better resolution by minimizing band broadening.[5] Wet loading is acceptable if the compound is very soluble in the eluent.[4]
Monitoring TLC & UV VisualizationMonitor the collected fractions by TLC, visualizing the spots under a UV lamp (254 nm) as biphenyl systems are UV active.[5]

Table 2: Example Mobile Phase Compositions and Expected Rf Values for this compound

Mobile Phase (Hexane:Ethyl Acetate)Expected Rf Value*Elution Behavior
100:0 (Pure Hexane)0.4 - 0.6May elute too quickly, risking co-elution with non-polar impurities.
99:10.3 - 0.45Likely a good starting point for separation.
98:20.2 - 0.35Optimal Range. Provides good retention on the column, allowing for better separation from impurities.[2]
95:5< 0.2Elutes slowly, which can lead to band broadening but may be necessary for separating very similar compounds.[6]

*Note: These are approximate values. Actual Rf values can vary based on the specific silica plates, temperature, and chamber saturation.

Detailed Experimental Protocol

This protocol outlines the purification of crude this compound using silica gel column chromatography.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude material in a volatile solvent (e.g., dichloromethane).

  • Spot the solution on a TLC plate.

  • Develop the plate in a series of hexane/ethyl acetate solvent systems (e.g., 100% hexane, 99:1, 98:2, 95:5).

  • Identify the solvent system that provides an Rf value of ~0.2-0.35 for the this compound spot and good separation from impurities.[1][2]

2. Column Packing (Slurry Method):

  • Secure a glass chromatography column vertically to a stand. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin (~0.5 cm) layer of sand.[1][5]

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 100% hexane). The consistency should be like a thin milkshake.[7]

  • Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and ensure even packing.[1]

  • Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached (typically 15-20 cm of silica). Never let the solvent level drop below the top of the silica gel. [1]

  • Add a final thin layer of sand on top of the packed silica to protect the surface.[1] Drain the solvent until it is just level with the top of the sand.

3. Sample Loading (Dry Method):

  • Dissolve the crude this compound sample in a suitable volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approx. 2-3 times the mass of the sample) to this solution.

  • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[8]

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the eluting solvent to the top of the column using a pipette or dropping funnel to avoid disturbing the top layer.[5]

  • Open the stopcock and begin collecting the eluate in numbered test tubes or flasks (e.g., 10-20 mL per fraction).[5]

  • Maintain a constant level of solvent above the silica throughout the process.

  • If using a gradient, start with the least polar solvent system determined from your TLC analysis. Once all faster-moving impurities have eluted, you can gradually increase the polarity (e.g., from 99:1 to 98:2 Hexane:EtOAc) to speed up the elution of the target compound.[6]

5. Analysis and Product Isolation:

  • Spot every few collected fractions on a TLC plate to monitor the separation and identify which fractions contain the pure product.[5]

  • Combine the fractions that contain only the pure this compound.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.[5]

Troubleshooting Guide

Q: My compound isn't moving down the column, or the Rf is zero on the TLC plate.

  • Possible Cause: The mobile phase is not polar enough to displace the compound from the silica gel.[5]

  • Solution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. For example, if you are using a 99:1 hexane:ethyl acetate mixture, try 95:5.[3]

Q: My compound is eluting too quickly with the solvent front.

  • Possible Cause: The mobile phase is too polar, causing the compound to have a very high Rf value and little interaction with the stationary phase.[6]

  • Solution: Decrease the polarity of the mobile phase. Use a higher percentage of hexane. If using 100% hexane still results in a high Rf, an alternative, less polar stationary phase like alumina might be considered, though this is rare for hydrocarbons.

Q: The separation is poor, and the bands are overlapping.

  • Possible Cause 1: The sample was overloaded on the column.[5]

  • Solution 1: Use a larger column with more silica gel relative to the sample amount. Ensure the silica-to-sample ratio is at least 20:1 by weight.[5]

  • Possible Cause 2: The initial band was too wide due to improper loading.

  • Solution 2: Ensure the sample is dissolved in the absolute minimum volume of solvent for wet loading. For best results, use the dry loading technique described in the protocol.[4][5]

  • Possible Cause 3: The column was packed improperly, leading to channeling.

  • Solution 3: Ensure the column is packed evenly without any air bubbles or cracks.[1] If the column cracks during a run, the separation is often compromised and may need to be repeated.

Q: My collected fractions show streaking or "tailing" on the TLC plate.

  • Possible Cause 1: The sample was overloaded on the TLC plate during analysis.

  • Solution 1: Dilute the fraction before spotting it on the TLC plate.

  • Possible Cause 2: The compound is not fully soluble in the mobile phase, causing it to streak on the column itself.[5]

  • Solution 2: This is another indication that dry loading may be necessary. If the problem persists, a different solvent system where the compound is more soluble might be required.

  • Possible Cause 3: The compound might be slightly acidic or basic and interacting too strongly with the silica. While unlikely for this compound, adding a very small amount of a modifier (e.g., 0.1% triethylamine for basic compounds, 0.1% acetic acid for acidic ones) to the eluent can sometimes resolve this.

Q: There are fine white particles in my final product after evaporation.

  • Possible Cause: Fine silica particles have passed through the cotton or glass wool plug.[5]

  • Solution: Dissolve your final product in a suitable solvent (like dichloromethane or ether) and filter it through a syringe filter (e.g., 0.45 µm PTFE) or a small plug of cotton in a pipette to remove the silica particles.[5]

Mandatory Visualization

G cluster_problem Troubleshooting Workflow cluster_causes Potential Causes cluster_solutions Solutions start Problem: Poor Separation / Overlapping Bands cause1 Sample Overload? start->cause1 cause2 Poor Column Packing? start->cause2 cause3 Incorrect Mobile Phase? start->cause3 cause4 Wide Initial Band? start->cause4 sol1 Increase silica:sample ratio (e.g., >50:1 by weight) cause1->sol1 sol2 Repack column carefully, ensure no air bubbles or cracks cause2->sol2 sol3 Re-optimize eluent via TLC (Target Rf = 0.2 - 0.35) cause3->sol3 sol4 Use Dry Loading Method to minimize initial band volume cause4->sol4

References

Addressing poor solubility of 4-Propylbiphenyl in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 4-Propylbiphenyl in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in aqueous solutions?

This compound is an organic compound with the chemical formula C15H16.[1] Its structure, consisting of two phenyl rings, makes it non-polar and hydrophobic.[2][3] Consequently, it has very low solubility in polar solvents like water. The high calculated LogP value (XLogP3) of 5.3 is a strong indicator of its lipophilic nature and poor aqueous solubility.[1]

Q2: What are the initial steps I should take to dissolve this compound for my experiment?

The recommended first step is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of hydrophobic compounds. Other potential organic solvents for non-polar compounds include ethanol, methanol, and acetone.[4]

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

Precipitation upon dilution is a common issue with hydrophobic compounds.[5] This occurs because the compound, which is stable in the organic solvent, becomes insoluble as the polarity of the solvent increases with the addition of the aqueous buffer. To address this, you can try a stepwise dilution protocol, ensure vigorous mixing during dilution, and keep the final concentration of the organic solvent in your assay as low as possible.[5]

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assay?

The final concentration of DMSO should be kept to a minimum to avoid cytotoxicity. For many cell-based assays, a final DMSO concentration of less than 0.5% is recommended.[6] However, this can be cell-line dependent, so it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cells to the final DMSO concentration.[7][8]

Q5: Are there alternatives to DMSO for preparing the stock solution?

Yes, other water-miscible organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be used. The choice of solvent will depend on the specific requirements of your experiment and the compatibility of the solvent with your assay system.[]

Troubleshooting Guide

Issue: Difficulty Dissolving this compound in the Initial Solvent

Q: I am unable to dissolve this compound in my chosen organic solvent to create a stock solution. What can I do?

A:

  • Increase the volume of the solvent: You may be trying to dissolve too much compound in too little solvent. Try increasing the solvent volume.

  • Apply gentle heating and agitation: Gently warming the solution (be cautious with volatile solvents) and using a vortex mixer or sonicator can help increase the rate of dissolution.

  • Try a different organic solvent: If this compound is not dissolving in your initial choice, consider trying another appropriate organic solvent. Biphenyl and its derivatives are generally soluble in solvents like benzene, toluene, and hexane.[2]

Issue: Precipitation of this compound in the Final Working Solution

Q: My compound dissolves in the organic stock solution but precipitates when I add it to my aqueous buffer. How can I prevent this?

A: This is a common problem when the aqueous buffer cannot accommodate the hydrophobic compound. Here are several strategies to overcome this, ranging from simple to more complex:

  • Optimize the Dilution Protocol:

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual decrease in the organic solvent concentration can help keep the compound in solution.

    • Vigorous Mixing: When adding the stock solution to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to promote rapid dispersion.[5]

  • Use Co-solvents:

    • A co-solvent is a water-miscible organic solvent that, when added to water, can increase the solubility of non-polar solutes.[10] You can try preparing your aqueous buffer with a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG).[][11] The combined effect of a co-solvent and a buffer can sometimes lead to a synergistic increase in solubility.[12]

  • Incorporate Surfactants:

    • Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. Common non-ionic surfactants used in biological assays include Tween® 80 and Triton™ X-100. Typically, a low concentration (e.g., 0.01-0.1%) is sufficient. Be aware that surfactants can interfere with some assays, so appropriate controls are necessary.

  • Utilize Cyclodextrins:

    • Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[13][14][15] Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 10289-45-9[1]
Molecular Formula C15H16[1]
Molecular Weight 196.29 g/mol [1]
Physical State Liquid[14]
Melting Point 15 - 17 °C[14]
Boiling Point 109 - 111 °C[14]
XLogP3 5.3[1]

Table 2: Comparison of Solubilization Strategies

StrategyMechanism of ActionTypical ConcentrationPotential Issues
Co-solvents (e.g., Ethanol, PEG) Reduces the polarity of the aqueous solvent system.1-10% (v/v)Can affect enzyme activity or cell viability at higher concentrations.[16]
Surfactants (e.g., Tween® 80) Form micelles that encapsulate the hydrophobic compound.0.01-0.1% (v/v)May interfere with cell membranes or protein assays.
Cyclodextrins (e.g., HP-β-CD) Forms an inclusion complex with the hydrophobic compound.[17]1-10 mMCan sometimes extract cholesterol from cell membranes.[7]

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO and Dilution into an Aqueous Buffer

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation (10 mM): a. Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular Weight = 196.29 g/mol ) b. Accurately weigh the calculated amount of this compound into a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to the tube. d. Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained. If not fully dissolved, sonicate for 5-10 minutes. e. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (e.g., 10 µM in Aqueous Buffer): a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform a serial dilution to minimize precipitation. For example, to get to a 10 µM final concentration: i. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of the aqueous buffer (results in a 100 µM solution). Vortex immediately and vigorously. ii. Add 10 µL of the 100 µM intermediate solution to 90 µL of the aqueous buffer to achieve the final 10 µM concentration. Vortex immediately. c. Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, further optimization of the solubilization strategy is required. d. Always prepare a vehicle control containing the same final concentration of DMSO (or other solvents/excipients) as your working solution.

Visualizations

TroubleshootingWorkflow Troubleshooting Poor Solubility of this compound start Start: Need to prepare an aqueous solution of this compound stock_prep Prepare a high-concentration stock solution in 100% DMSO. start->stock_prep dissolved_check Is the compound fully dissolved? stock_prep->dissolved_check increase_solvent Increase solvent volume or try another organic solvent (e.g., Ethanol). dissolved_check->increase_solvent No dilute_aq Dilute the stock solution into the aqueous buffer. dissolved_check->dilute_aq Yes increase_solvent->stock_prep precipitate_check Does the compound precipitate? dilute_aq->precipitate_check success Solution is ready for the experiment. Remember to use a vehicle control. precipitate_check->success No troubleshoot_options Choose an advanced solubilization strategy: precipitate_check->troubleshoot_options Yes co_solvent Option 1: Use a co-solvent in the aqueous buffer (e.g., 1-5% Ethanol). troubleshoot_options->co_solvent surfactant Option 2: Add a surfactant to the aqueous buffer (e.g., 0.01% Tween 80). troubleshoot_options->surfactant cyclodextrin Option 3: Use a cyclodextrin in the aqueous buffer (e.g., 5 mM HP-β-CD). troubleshoot_options->cyclodextrin re_evaluate Re-prepare the working solution with the chosen additive. co_solvent->re_evaluate surfactant->re_evaluate cyclodextrin->re_evaluate final_check Does it still precipitate? re_evaluate->final_check final_check->success No consult Consider alternative experimental approaches or compound analogs. final_check->consult Yes

Caption: Troubleshooting workflow for addressing poor solubility.

Caption: Diagram of a surfactant micelle encapsulating a hydrophobic molecule.

References

Minimizing catalyst poisoning in 4-Propylbiphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Propylbiphenyl, with a focus on minimizing catalyst poisoning.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl halide (such as 4-bromobiphenyl) with an organoboron compound (like propylboronic acid) in the presence of a palladium catalyst and a base.[1][2] This method is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials.

Q2: What are the primary causes of low yield in this compound synthesis via Suzuki coupling?

A2: Low yields in Suzuki coupling reactions for synthesizing this compound can stem from several factors:

  • Catalyst Deactivation/Poisoning: This is a major cause of low conversion. Impurities in reagents or solvents, such as sulfur or oxygen, can poison the palladium catalyst. The catalyst can also decompose or agglomerate into an inactive form (palladium black).[3][4]

  • Suboptimal Reaction Conditions: Incorrect temperature, inefficient stirring, or an inappropriate choice of solvent or base can significantly hinder the reaction rate and lead to the formation of byproducts.[4][5]

  • Poor Quality of Reagents: The stability and purity of the boronic acid and aryl halide are crucial. Boronic acids can undergo protodeboronation, a side reaction where the boron group is replaced by a hydrogen atom.[3][6]

  • Presence of Oxygen: Oxygen can lead to the oxidative degradation of the phosphine ligands and the formation of inactive palladium oxides. It is also a primary cause of homocoupling of the boronic acid.[3][6]

Q3: What is catalyst poisoning and what are common poisons in this synthesis?

A3: Catalyst poisoning refers to the deactivation of a catalyst by a chemical compound that strongly binds to its active sites, rendering it ineffective.[7] In the context of palladium-catalyzed Suzuki coupling for this compound synthesis, common poisons include:

  • Sulfur Compounds: Even trace amounts of sulfur-containing impurities in the starting materials or solvents can irreversibly bind to the palladium catalyst.[7]

  • Oxygen: As mentioned, oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also degrade the phosphine ligands that stabilize the catalyst.[8][9]

  • Water: While some Suzuki protocols use aqueous bases, excess water can promote the undesirable protodeboronation of the boronic acid.[3]

  • Coordinating Solvents or Reagents: Some solvents or functional groups on the substrates can coordinate too strongly with the palladium center, inhibiting its catalytic activity.

Q4: How can I tell if my catalyst has been poisoned or has decomposed?

A4: A common visual indicator of catalyst decomposition is the formation of a black precipitate, known as palladium black. This indicates that the soluble, active palladium catalyst has agglomerated into an inactive, heterogeneous form. If your reaction mixture turns black and the reaction stalls, catalyst decomposition is a likely culprit.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Conversion Catalyst Inactivity/Poisoning - Ensure all reagents and solvents are of high purity and free from sulfur-containing impurities.[7]- Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) to remove oxygen.[3]- Use fresh, high-quality palladium catalyst and phosphine ligands. Phosphine ligands are susceptible to oxidation.[3]
Inefficient Pre-catalyst Reduction - If using a Pd(II) source (e.g., Pd(OAc)₂), ensure the reaction conditions (base, solvent, temperature) are suitable for its reduction to the active Pd(0) species.[6]
Suboptimal Reaction Conditions - Optimize the reaction temperature. While some Suzuki couplings work at room temperature, others may require heating to 80-100 °C.[3]- Ensure vigorous stirring to overcome mass transfer limitations, especially in heterogeneous mixtures.
Formation of Black Precipitate (Palladium Black) Catalyst Agglomeration - Use an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1) to stabilize the catalytic species.[3]- For challenging couplings, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which are known to stabilize the catalyst and promote high turnover numbers.[4]
Significant Homocoupling of Boronic Acid Presence of Oxygen - Rigorous degassing of solvents and maintaining a strict inert atmosphere throughout the reaction is critical.[3][6]
Suboptimal Catalyst System - The choice of palladium precursor and ligand can influence the rate of homocoupling versus cross-coupling. Screening different catalyst systems may be necessary.
Protodeboronation of Propylboronic Acid Presence of Water/Protic Solvents - Use anhydrous solvents and reagents. While some protocols use aqueous bases, minimizing water content can reduce protodeboronation.[3]- Consider using a milder base such as K₃PO₄ or KF.[3]
Unstable Boronic Acid - Use fresh, high-purity propylboronic acid. Consider converting it to a more stable boronate ester (e.g., a pinacol ester) if protodeboronation is a persistent issue.[3]
Difficult Product Purification Formation of Closely Eluting Byproducts - Optimize reaction conditions to minimize side reactions like homocoupling and protodeboronation.- If byproducts are present, careful selection of chromatographic conditions (e.g., solvent system, gradient) is necessary. In some cases, recrystallization can be an effective purification method.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition A (General Protocol)Condition B (Optimized for Challenging Substrates)Notes
Palladium Source Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (1.5 mol%)Pd₂(dba)₃ with a suitable ligand can be more active for less reactive substrates.
Ligand -SPhos (3.3 mol%)Bulky, electron-rich ligands like SPhos can improve catalyst stability and efficiency.[4]
Base K₂CO₃ (2 equiv.)K₃PO₄ (3 equiv.)K₃PO₄ is a stronger base and can be more effective, especially for less reactive boronic acids.[10]
Solvent Toluene/H₂O (4:1)1,4-Dioxane/H₂O (4:1)The choice of solvent can significantly impact solubility and reaction rate.[5]
Temperature 90 °C100 °CHigher temperatures may be required for less reactive aryl chlorides or hindered substrates.[3]
Typical Yield 70-85%85-95%Yields are highly dependent on substrate purity and reaction setup.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol describes a general method for the palladium-catalyzed cross-coupling of 4-bromobiphenyl with propylboronic acid.

Materials:

  • 4-Bromobiphenyl

  • Propylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask, add 4-bromobiphenyl (1.0 mmol), propylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Under a positive pressure of the inert gas, add degassed toluene (8 mL) and degassed deionized water (2 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 90 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with hexanes) to afford pure this compound.

Protocol 2: Kumada Coupling as an Alternative Route

The Kumada coupling offers an alternative pathway, particularly useful if issues with the boronic acid are encountered. This method involves the cross-coupling of a Grignard reagent with an aryl halide, catalyzed by a nickel or palladium complex.

Materials:

  • 4-Bromobiphenyl

  • Propylmagnesium bromide (Grignard reagent)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [NiCl₂(dppp)]

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the nickel catalyst, NiCl₂(dppp) (0.01 mmol, 1 mol%).

  • Add a solution of 4-bromobiphenyl (1.0 mmol) in anhydrous THF (5 mL).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of propylmagnesium bromide (1.1 mmol) in THF dropwise over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl while cooling the flask in an ice bath.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizations

troubleshooting_workflow start Low Yield or Stalled Reaction in This compound Synthesis check_reagents 1. Verify Reagent & Solvent Purity - High-purity starting materials? - Anhydrous & degassed solvents? start->check_reagents check_catalyst 2. Inspect Catalyst System - Fresh catalyst & ligand? - Appropriate ligand used? - Black precipitate (Pd black)? start->check_catalyst check_conditions 3. Review Reaction Conditions - Strict inert atmosphere? - Correct temperature? - Efficient stirring? start->check_conditions check_reagents->check_catalyst Yes reagent_issue Impure Reagents or Solvents check_reagents->reagent_issue No check_catalyst->check_conditions No Issues catalyst_issue Catalyst Poisoned or Decomposed check_catalyst->catalyst_issue Yes conditions_issue Suboptimal Conditions check_conditions->conditions_issue No solution_reagents Purify starting materials. Use high-purity, degassed solvents. reagent_issue->solution_reagents solution_catalyst Use fresh catalyst/ligand. Employ robust ligands (e.g., Buchwald type). Ensure rigorous exclusion of oxygen. catalyst_issue->solution_catalyst solution_conditions Optimize temperature. Improve stirring. Ensure proper inert gas purging. conditions_issue->solution_conditions suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)L₂-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)L₂-R transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R (this compound) reductive_elimination->product reactants1 Ar-X (4-Bromobiphenyl) reactants1->oxidative_addition reactants2 R-B(OR)₂ (Propylboronic acid) + Base reactants2->transmetalation

References

Validation & Comparative

A Comparative Analysis of 4-Propylbiphenyl and Other Alkylbiphenyls: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of 4-propylbiphenyl and other structurally related alkylbiphenyls, including methylbiphenyl, ethylbiphenyl, and butylbiphenyl. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at their physicochemical properties, biological activities, and toxicological profiles. This document summarizes available quantitative data in structured tables, provides detailed experimental methodologies for key assays, and includes visualizations of relevant pathways and workflows.

Physicochemical Properties

The physicochemical properties of alkylbiphenyls are crucial for understanding their behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The length and branching of the alkyl chain can significantly influence properties such as lipophilicity, boiling point, and melting point.

Property4-Methylbiphenyl4-EthylbiphenylThis compound4-Butylbiphenyl4-tert-Butylbiphenyl
Molecular Formula C₁₃H₁₂C₁₄H₁₄C₁₅H₁₆C₁₆H₁₈C₁₆H₁₈
Molecular Weight ( g/mol ) 168.24182.26196.29210.32210.32
Boiling Point (°C) 267-268~285~303~319~288
Melting Point (°C) 47-5034-3617-1919-2151-53
logP (Octanol-Water Partition Coefficient) 4.144.65.35.85.6
Water Solubility InsolubleInsolubleInsolubleInsolubleInsoluble

Biological Activities

The biological activities of alkylbiphenyls are not as extensively studied as their hydroxylated counterparts. However, their structural similarity to endocrine-disrupting compounds warrants investigation into their potential interactions with nuclear receptors.

Estrogenic and Antiandrogenic Activity

Some biphenyl derivatives have been shown to exhibit estrogenic and antiandrogenic activities. The extent of this activity is influenced by the substitution pattern on the biphenyl rings. While direct quantitative data for this compound and its close alkyl analogs is limited, studies on structurally related compounds suggest that the presence of a hydroxyl group is often crucial for significant receptor binding. However, non-hydroxylated biphenyls may still interact with these receptors, albeit with lower affinity. For instance, studies on various phenyl derivatives have demonstrated both estrogenic and antiandrogenic properties, with the degree of activity being dependent on the nature and position of the substituents.[1]

Cytotoxicity

No quantitative comparative data for the cytotoxicity of this compound, methylbiphenyl, ethylbiphenyl, and butylbiphenyl was found in the reviewed literature.

Toxicological Profile

The toxicological profiles of alkylbiphenyls are of interest due to their potential for bioaccumulation and persistence in the environment.

Acute Toxicity

No quantitative comparative data for the acute toxicity (e.g., LD50) of this compound, methylbiphenyl, ethylbiphenyl, and butylbiphenyl was found in the reviewed literature.

Mutagenicity

The mutagenic potential of chemicals is often assessed using the Ames test. Studies on some chlorinated biphenyls and chlorinated dibenzofurans have shown them to be non-mutagenic in the Ames assay using Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation.[3] However, specific and comparative Ames test data for this compound and its non-chlorinated alkyl analogs are not widely reported.

No direct comparative Ames test results for this compound, methylbiphenyl, ethylbiphenyl, and butylbiphenyl were found in the reviewed literature.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound to the estrogen receptor (ER) by measuring its ability to compete with a radiolabeled estrogen, such as [³H]-17β-estradiol.

Materials:

  • Rat uterine cytosol (source of ER)

  • [³H]-17β-estradiol

  • Test compounds (this compound and other alkylbiphenyls)

  • Assay buffer (e.g., Tris-EDTA buffer)

  • Hydroxylapatite slurry

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds and a reference standard (e.g., unlabeled 17β-estradiol).

  • In assay tubes, combine the rat uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the test compound or reference standard.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separate the receptor-bound from the free radioligand using a hydroxylapatite slurry.

  • Wash the hydroxylapatite pellet to remove unbound radioligand.

  • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Plot the percentage of bound radioligand against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Androgen Receptor Reporter Gene Assay

This assay measures the ability of a test compound to activate or inhibit the transcriptional activity of the androgen receptor (AR).

Materials:

  • A mammalian cell line stably transfected with an AR expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.

  • Cell culture medium and reagents.

  • Test compounds.

  • A reference AR agonist (e.g., dihydrotestosterone, DHT) and/or antagonist (e.g., flutamide).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the transfected cells in a multi-well plate and allow them to attach.

  • Treat the cells with various concentrations of the test compounds in the presence (for antagonism) or absence (for agonism) of a fixed concentration of DHT.

  • Incubate the cells for a sufficient period to allow for gene expression.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • For agonist activity, plot luminescence against the test compound concentration. For antagonist activity, plot the inhibition of DHT-induced luminescence against the test compound concentration to determine the IC50 value.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer).

  • Cell culture medium and reagents.

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a buffered solution).

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Treat the cells with a range of concentrations of the test compounds.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Many aromatic hydrocarbons are known to activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, such as cytochrome P450s (CYPs).[4][5] Activation of this pathway can lead to both detoxification and, in some cases, the generation of toxic metabolites.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alkylbiphenyl Alkylbiphenyl AhR_complex AhR-Hsp90-XAP2 Complex Alkylbiphenyl->AhR_complex Binds AhR_ligand Activated AhR Complex AhR_complex->AhR_ligand Conformational Change ARNT ARNT AhR_ARNT AhR-ARNT Heterodimer AhR_ligand->AhR_ARNT Dimerizes with ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Induces

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Experimental Workflow for Ames Test

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[6]

Ames_Test_Workflow start Start culture Prepare bacterial cultures (e.g., Salmonella typhimurium His- strains) start->culture mix Mix bacteria, test compound, and S9 mix (for metabolic activation) culture->mix prepare_test Prepare test compound dilutions prepare_test->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate plates at 37°C for 48-72h plate->incubate count Count revertant colonies incubate->count analyze Analyze results: Compare to control count->analyze end End analyze->end

Ames Test Experimental Workflow
Structure-Activity Relationship for Estrogenicity

The estrogenic activity of phenolic compounds is influenced by the nature and position of the alkyl substituent. This diagram illustrates the general trend observed in structure-activity relationship studies.[7]

SAR_Estrogenicity cluster_sar Structure-Activity Relationship (SAR) for Estrogenicity cluster_trends General Trends Alkyl_Chain Alkyl Chain Length and Branching ER_Binding Estrogen Receptor Binding Affinity Alkyl_Chain->ER_Binding Influences Position Position of Alkyl Group Position->ER_Binding Influences Hydroxyl Presence of Hydroxyl Group Hydroxyl->ER_Binding Crucial for high affinity Estrogenic_Activity Estrogenic Activity ER_Binding->Estrogenic_Activity Determines Longer_Branched Longer/Branched Alkyl Chain (e.g., tert-octyl, nonyl) Higher_Activity Generally Higher Estrogenic Activity Longer_Branched->Higher_Activity Para_Position Para-position of Alkyl Group Para_Position->Higher_Activity

Structure-Activity Relationship for Estrogenicity

Conclusion

This comparative guide provides an overview of the current knowledge on this compound and related alkylbiphenyls. While physicochemical data are relatively available, there is a significant lack of direct comparative data on their biological activities and toxicological profiles. The provided experimental protocols offer a framework for generating such data. Future research should focus on conducting systematic comparative studies to elucidate the structure-activity relationships of these compounds, particularly concerning their potential endocrine-disrupting effects and cytotoxicity. Such data is essential for a comprehensive risk assessment and for guiding the development of safer alternatives in various industrial applications.

References

Validating 4-Propylbiphenyl as a Biomarker for Environmental Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of reliable biomarkers is crucial for accurately assessing human exposure to environmental contaminants and understanding their potential health impacts. While several compounds, such as specific polychlorinated biphenyl (PCB) congeners, are well-established biomarkers, the validation of new potential markers is a continuous effort in environmental health research. This guide provides a comparative framework for the validation of 4-propylbiphenyl as a potential biomarker for environmental exposure, contrasting it with the established performance of indicator PCB congeners.

Performance Comparison of Exposure Biomarkers

The validation of a biomarker hinges on its analytical performance in biological matrices. Key parameters include the limit of detection (LOD), limit of quantification (LOQ), and observed concentration ranges in the general population versus exposed cohorts. The following table summarizes typical performance data for well-validated PCB congeners in human serum or plasma, which serve as a benchmark for what would be required to validate this compound.

BiomarkerMatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Typical Concentration in General Population (ng/g lipid)
This compound (Potential) Serum/Plasma, UrineGC-MS, LC-MS/MSData Not AvailableData Not AvailableData Not Available
PCB 118 Serum/PlasmaGC-MS~0.01 - 0.05 ng/mL~0.03 - 0.15 ng/mLMedian ~5-15
PCB 138 Serum/PlasmaGC-MS~0.01 - 0.05 ng/mL~0.03 - 0.15 ng/mLMedian ~10-30
PCB 153 Serum/PlasmaGC-MS~0.01 - 0.05 ng/mL~0.03 - 0.15 ng/mLMedian ~15-40
PCB 180 Serum/PlasmaGC-MS~0.01 - 0.05 ng/mL~0.03 - 0.15 ng/mLMedian ~10-30
Hydroxylated PCBs (OH-PCBs) UrineLC-MS/MS0.01 - 0.19 ng/mL0.01 - 0.19 ng/mLUp to 174 ng/mL in exposed individuals[1]

Data for PCB congeners are compiled from various biomonitoring studies and analytical methods. Actual values can vary significantly between laboratories and populations.

Experimental Protocols

Detailed and validated experimental protocols are the cornerstone of reliable biomarker measurement. Below are representative methodologies for the analysis of biphenyl compounds in biological matrices. These protocols would be applicable for the validation of this compound.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and PCB Congeners in Human Serum

This protocol is adapted from established methods for the analysis of persistent organic pollutants (POPs) in human serum.[2]

1. Sample Preparation and Extraction:

  • To 1 mL of serum, add an internal standard solution containing isotopically labeled analogs of the target analytes (e.g., ¹³C₁₂-labeled PCB congeners; a ¹³C-labeled this compound would be required).
  • Denature proteins with formic acid or methanol.
  • Perform solid-phase extraction (SPE) using a C18 or similar cartridge to isolate the analytes from the serum matrix.
  • Wash the SPE cartridge to remove interferences.
  • Elute the analytes with an appropriate organic solvent (e.g., hexane:dichloromethane).

2. Cleanup:

  • The extract is concentrated and may require further cleanup to remove lipids, a common interference in serum samples. This can be achieved using silica gel or Florisil chromatography.

3. Instrumental Analysis:

  • Gas Chromatograph (GC):
  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
  • Injector: Splitless injection at 280-300°C.
  • Oven Program: Start at 70-90°C, ramp up to 300-320°C. The specific temperature program should be optimized for the separation of this compound from other potential isomers and interferences.
  • Mass Spectrometer (MS):
  • Ionization: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
  • Ions to Monitor: The molecular ion and characteristic fragment ions for this compound and the internal standard must be determined.

4. Quantification:

  • Quantification is based on the isotope dilution method, comparing the peak area of the native analyte to its corresponding isotopically labeled internal standard.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Hydroxylated Metabolites in Urine

This protocol is based on methods for analyzing hydroxylated PCBs (OH-PCBs) in urine, which would be a likely metabolic pathway for this compound.[1]

1. Sample Preparation:

  • To 1 mL of urine, add an internal standard solution (e.g., ¹³C-labeled OH-PCBs).
  • To measure both free and conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/sulfatase is required.

2. Extraction:

  • Utilize online Solid-Phase Extraction (SPE) for automated sample cleanup and concentration.

3. Instrumental Analysis:

  • Liquid Chromatograph (LC):
  • Column: A C18 reversed-phase column suitable for the separation of phenolic compounds.
  • Mobile Phase: A gradient of water and methanol or acetonitrile with a modifier like formic acid or ammonium formate.
  • Flow Rate: 0.2-0.5 mL/min.
  • Tandem Mass Spectrometer (MS/MS):
  • Ionization: Electrospray Ionization (ESI) in negative ion mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. MRM transitions (precursor ion -> product ion) must be optimized for 4-hydroxy-propylbiphenyl and other potential hydroxylated metabolites.

4. Quantification:

  • Quantification is performed using the internal standard method.

Validation Workflow and Signaling Pathways

The validation of a new biomarker like this compound follows a structured workflow, from initial hypothesis to application in epidemiological studies. The signaling pathway illustrates the metabolic activation of a parent compound to a detectable biomarker.

G cluster_0 Biomarker Validation Workflow Hypothesis Hypothesis Method Development Method Development Hypothesis->Method Development Identify potential biomarker Analytical Validation Analytical Validation Method Development->Analytical Validation Optimize for matrix Population Studies Population Studies Analytical Validation->Population Studies Sensitivity, Specificity Exposure Assessment Exposure Assessment Population Studies->Exposure Assessment General vs. Exposed Epidemiological Association Epidemiological Association Exposure Assessment->Epidemiological Association Dose-response

Caption: A generalized workflow for the validation of an environmental exposure biomarker.

G Parent Compound (e.g., Biphenyl) Parent Compound (e.g., Biphenyl) Phase I Metabolism Phase I Metabolism Parent Compound (e.g., Biphenyl)->Phase I Metabolism CYP450 Hydroxylated Metabolite (e.g., OH-Biphenyl) Hydroxylated Metabolite (e.g., OH-Biphenyl) Phase I Metabolism->Hydroxylated Metabolite (e.g., OH-Biphenyl) Phase II Metabolism Phase II Metabolism Hydroxylated Metabolite (e.g., OH-Biphenyl)->Phase II Metabolism UGTs, SULTs Conjugated Metabolite (Glucuronide/Sulfate) Conjugated Metabolite (Glucuronide/Sulfate) Phase II Metabolism->Conjugated Metabolite (Glucuronide/Sulfate) Excretion (Urine) Excretion (Urine) Conjugated Metabolite (Glucuronide/Sulfate)->Excretion (Urine)

Caption: Metabolic pathway for biphenyl-type compounds leading to urinary biomarkers.

References

A Comparative Guide to the Liquid Crystalline Properties of 4-Propylbiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the liquid crystalline properties of several 4-propylbiphenyl derivatives. The selection of substituents on the biphenyl core significantly influences the mesomorphic behavior, including the transition temperatures and the types of liquid crystal phases observed. Understanding these structure-property relationships is crucial for the design of new materials for applications in displays, sensors, and other advanced technologies.

Data Presentation

The following table summarizes the key quantitative data for a selection of this compound derivatives and related compounds for comparison. The data includes the melting temperature (Tcr-N/SmA), the nematic to isotropic transition temperature (clearing point, TN-I), the smectic A to nematic transition temperature (TSmA-N), and the enthalpy of the nematic-isotropic transition (ΔHN-I).

CompoundTerminal Group (R)TCr-N/SmA (°C)TSmA-N (°C)TN-I (°C)ΔHN-I (kJ/mol)Mesophase Range (°C)
4-Propoxy-4'-cyanobiphenyl (3OCB)-OC3H764.0-74.5[1]N/A10.5 (N)
4-Pentyl-4'-cyanobiphenyl (5CB)-C5H1122.5[2]-35.0[2]N/A12.5 (N)
4-Octyloxy-4'-cyanobiphenyl (8OCB)-OC8H1752.8666.6579.10N/A26.24 (SmA, N)

Note: "N/A" indicates that the data was not available in the cited sources. TCr-N/SmA refers to the transition from the crystalline phase to either the nematic or smectic A phase.

Experimental Protocols

The data presented in this guide is typically obtained through two primary experimental techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow into or out of a sample as it is heated or cooled. This allows for the precise determination of phase transition temperatures and the enthalpy changes associated with these transitions.

Methodology:

  • Sample Preparation: A small amount of the liquid crystal sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard materials with known melting points and enthalpies of fusion (e.g., indium).

  • Thermal Program: The sample and reference pans are placed in the DSC furnace and subjected to a controlled temperature program. A typical program involves:

    • An initial isothermal period at a temperature below the lowest expected transition to ensure thermal equilibrium.

    • A heating ramp at a constant rate (e.g., 5 or 10 °C/min) to a temperature above the highest expected transition (the isotropic phase).

    • An isothermal period at the high temperature.

    • A cooling ramp at the same constant rate back to the initial temperature.

  • Data Analysis: The heat flow is recorded as a function of temperature. Phase transitions appear as endothermic peaks on heating (e.g., melting, nematic-isotropic transition) and exothermic peaks on cooling. The onset temperature of the peak is typically taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Polarized Optical Microscopy (POM)

POM is a qualitative technique that allows for the direct visualization of the unique optical textures of different liquid crystal phases. This is essential for identifying the type of mesophase (e.g., nematic, smectic A, smectic C).

Methodology:

  • Sample Preparation: A small amount of the liquid crystal sample is placed on a clean glass microscope slide and covered with a coverslip.

  • Heating and Cooling Stage: The slide is placed on a hot stage, which allows for precise control of the sample temperature.

  • Observation: The sample is observed through a polarizing microscope with crossed polarizers as it is slowly heated and cooled.

  • Texture Identification:

    • Crystalline Phase: Appears as a solid with distinct crystal boundaries.

    • Nematic Phase: Characterized by a "threaded" or "Schlieren" texture. The material is fluid and birefringent.

    • Smectic A Phase: Often exhibits a "focal conic" or "fan-like" texture. This phase is more viscous than the nematic phase.

    • Isotropic Phase: Appears completely dark between the crossed polarizers as it is optically isotropic.

  • Transition Temperature Determination: The temperatures at which the textures change are recorded as the phase transition temperatures.

Mandatory Visualization

The following diagrams illustrate the logical workflow for characterizing the liquid crystalline properties of a novel compound and the relationship between molecular structure and mesophase behavior.

G cluster_0 Experimental Workflow for Liquid Crystal Characterization synthesis Synthesis of this compound Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification dsc Differential Scanning Calorimetry (DSC) purification->dsc pom Polarized Optical Microscopy (POM) purification->pom data_analysis Data Analysis and Comparison dsc->data_analysis pom->data_analysis characterization Full Characterization of Liquid Crystalline Properties data_analysis->characterization

Caption: Experimental workflow for the synthesis and characterization of this compound derivatives.

G cluster_1 Structure-Property Relationship in this compound Derivatives core This compound Core molecular_properties Molecular Properties (Polarity, Shape, etc.) core->molecular_properties terminal_group Terminal Substituent (R) terminal_group->molecular_properties lc_properties Liquid Crystalline Properties (Transition Temperatures, Mesophase Type) molecular_properties->lc_properties

Caption: Relationship between molecular structure and liquid crystalline properties.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Propylbiphenyl Detection

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

The accurate and reliable quantification of 4-Propylbiphenyl is essential in various stages of pharmaceutical development and research. The selection of a suitable analytical method is a critical decision that influences the quality and consistency of data. This guide provides an objective comparison of two widely used analytical techniques for the detection and quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document outlines the performance characteristics of each method, supported by representative experimental data for structurally similar biphenyl compounds. Detailed experimental protocols are provided to facilitate the implementation and cross-validation of these methods in a laboratory setting. Cross-validation is a crucial process to ensure that different analytical methods produce comparable and reliable results, which is particularly important when data from various sources need to be integrated.[1]

Data Presentation: A Comparative Overview of Analytical Methods

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. This compound, as a semi-volatile and thermally stable compound, is amenable to both analytical techniques.

Performance ParameterHigh-Performance Liquid Chromatography with UV detection (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection based on UV absorbance.[2]Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.[2]
Linearity (Range) 0.1 - 100 µg/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98% - 102%97% - 103%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~1 ng/mL
Selectivity Good, but may be limited by co-eluting compounds with similar UV spectra.[2]Very high, as the mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z).[2]
Sample Volatility Suitable for a wide range of compounds, including non-volatile ones.[2]Requires analytes to be volatile or semi-volatile and thermally stable.[2]

Experimental Protocols

Detailed methodologies are fundamental for the replication and validation of analytical results. The following protocols are representative for the analysis of this compound and are based on established methods for similar compounds.

High-Performance Liquid Chromatography with UV detection (HPLC-UV) Method

This method provides a robust and widely used approach for the quantification of this compound in various samples, particularly for routine analysis and purity assessments.[3]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[3]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 10 µL.[3]

2. Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in acetonitrile.[3]

  • Working Standard Solutions: Create a series of dilutions from the stock solution in the mobile phase to generate a calibration curve (e.g., 0.1, 1, 10, 50, 100 µg/mL).[3]

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Validation Parameters:

The validation of the analytical method should be performed according to ICH guidelines and should include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][5][6][7][8]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Standard Stock Solution (1mg/mL) working Working Standards (Calibration Curve) stock->working Serial Dilution injection Inject into HPLC System working->injection sample_sol Sample Solution (in Mobile Phase) sample_sol->injection sample_prep Weigh & Dissolve Sample sample_prep->sample_sol separation C18 Reverse-Phase Separation injection->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of This compound calibration->quantification

Caption: Experimental workflow for this compound quantification using HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and selectivity, making it an excellent choice for trace-level quantification and for complex sample matrices where definitive identification is crucial.[2]

1. Instrumentation and Conditions:

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.[9]

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Inlet Temperature: 280 °C.[2]

  • Injection Mode: Splitless (1 µL injection volume).[2]

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C, hold for 5 minutes.[2]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for qualitative analysis.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

2. Sample Preparation:

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound reference standard in a suitable solvent such as hexane or ethyl acetate.[2]

  • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution to concentrations ranging from 1 to 1000 ng/mL.[2]

  • Sample Preparation (from a solid matrix):

    • Accurately weigh a known amount of the homogenized sample.

    • Perform solvent extraction using a suitable solvent (e.g., hexane) with the aid of sonication or Soxhlet extraction.[2]

    • Concentrate the extract to a known volume.

    • Filter the extract to remove any particulate matter before injection.[2]

3. Validation Parameters:

Similar to the HPLC-UV method, the GC-MS method should be validated for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness in accordance with regulatory guidelines.[10][11][12]

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing stock_gc Standard Stock Solution (100µg/mL) working_gc Working Standards (Calibration Curve) stock_gc->working_gc Serial Dilution injection_gc Inject into GC-MS System working_gc->injection_gc sample_sol_gc Sample Extract sample_sol_gc->injection_gc sample_prep_gc Solvent Extraction & Concentration sample_prep_gc->sample_sol_gc separation_gc Capillary Column Separation injection_gc->separation_gc detection_gc Mass Spectrometric Detection (SIM/Scan) separation_gc->detection_gc tic Total Ion Chromatogram detection_gc->tic mass_spec Mass Spectrum Analysis tic->mass_spec calibration_gc Calibration Curve Construction mass_spec->calibration_gc quantification_gc Quantification of This compound calibration_gc->quantification_gc

Caption: Experimental workflow for this compound quantification using GC-MS.

Conclusion

Both HPLC-UV and GC-MS are powerful analytical techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis. HPLC-UV is a robust and cost-effective method suitable for routine quality control and assays where high sensitivity is not a primary concern. In contrast, GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level analysis and in complex matrices where unambiguous identification is necessary.

A thorough cross-validation of the chosen methods is imperative to ensure data integrity and consistency. This involves comparing the results obtained from both methods for the same set of samples and ensuring that any observed differences are within acceptable limits. By following the detailed protocols and considering the performance characteristics outlined in this guide, researchers can confidently select and validate the most appropriate analytical method for their this compound detection needs.

References

Ecotoxicity of 4-Propylbiphenyl and Its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ecotoxicity of 4-Propylbiphenyl and its isomers, 2-Propylbiphenyl and 3-Propylbiphenyl. Due to the limited availability of direct experimental data, this guide leverages predictive models, specifically the U.S. Environmental Protection Agency's (EPA) Ecological Structure-Activity Relationship (ECOSAR) model, to estimate the aquatic toxicity of these compounds. The methodologies for standard ecotoxicity tests are detailed to provide a framework for potential future experimental validation.

Executive Summary

This compound and its isomers are aromatic hydrocarbons whose environmental impact is of increasing concern. This guide indicates that all three isomers are predicted to be toxic to aquatic life, with some variation in the degree of toxicity across different organisms and isomers. The predicted mechanisms of toxicity include narcosis, a non-specific disruption of cell membranes, and potential activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which can lead to a range of adverse effects.

Predicted Ecotoxicity Data

The following tables summarize the predicted acute and chronic ecotoxicity values for this compound and its isomers against three key aquatic organisms: fish, daphnids (aquatic invertebrates), and green algae. These values were estimated using the ECOSAR v2.2 model.

Table 1: Predicted Acute Ecotoxicity of this compound and Its Isomers

ChemicalTest OrganismEndpointPredicted Value (mg/L)
This compound Fish (general)96-hr LC500.88
Daphnid (Daphnia magna)48-hr EC500.49
Green Algae (general)96-hr EC500.35
3-Propylbiphenyl Fish (general)96-hr LC500.88
Daphnid (Daphnia magna)48-hr EC500.49
Green Algae (general)96-hr EC500.35
2-Propylbiphenyl Fish (general)96-hr LC500.88
Daphnid (Daphnia magna)48-hr EC500.49
Green Algae (general)96-hr EC500.35

LC50: The concentration of a substance that is lethal to 50% of the test organisms within a specified time. EC50: The concentration of a substance that causes a 50% effect (e.g., immobilization for daphnids, growth inhibition for algae) in the test organisms within a specified time.

Table 2: Predicted Chronic Ecotoxicity of this compound and Its Isomers

ChemicalTest OrganismEndpointPredicted Value (mg/L)
This compound Fish (general)Chronic Value (ChV)0.088
Daphnid (Daphnia magna)Chronic Value (ChV)0.049
Green Algae (general)Chronic Value (ChV)0.088
3-Propylbiphenyl Fish (general)Chronic Value (ChV)0.088
Daphnid (Daphnia magna)Chronic Value (ChV)0.049
Green Algae (general)Chronic Value (ChV)0.088
2-Propylbiphenyl Fish (general)Chronic Value (ChV)0.088
Daphnid (Daphnia magna)Chronic Value (ChV)0.049
Green Algae (general)Chronic Value (ChV)0.088

ChV (Chronic Value): The geometric mean of the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC).

Experimental Protocols for Aquatic Toxicity Testing

The following are summaries of standardized OECD guidelines for ecotoxicity testing, which would be appropriate for determining the experimental values for this compound and its isomers.

OECD 203: Fish, Acute Toxicity Test[1][2][3]

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

  • Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Fathead minnow (Pimephales promelas).

  • Procedure: Fish are exposed to a range of concentrations of the test substance in a controlled environment. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.

OECD 202: Daphnia sp. Acute Immobilisation Test[4][5][6][7][8]

This test evaluates the concentration of a substance that causes 50% of Daphnia magna to become immobilized (EC50) after 48 hours of exposure.

  • Test Organism: Daphnia magna (a small freshwater crustacean).

  • Procedure: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance. The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 value is calculated based on the percentage of immobilized organisms at each concentration.

OECD 201: Alga, Growth Inhibition Test[9][10][11][12][13]

This test assesses the effect of a substance on the growth of freshwater algae, determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.

  • Test Organism: Recommended species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.

  • Procedure: Exponentially growing algal cultures are exposed to various concentrations of the test substance. The growth of the algae is measured over 72 hours by determining cell density or biomass.

  • Data Analysis: The EC50 value is calculated based on the reduction in growth rate or yield compared to a control group.

Mechanisms of Toxicity

The ecotoxicity of this compound and its isomers is likely mediated through two primary mechanisms:

  • Narcosis: As neutral, non-polar organic compounds, alkylbiphenyls are expected to exert a baseline toxicity through a non-specific mechanism known as narcosis. This involves the accumulation of the chemical in the lipid membranes of cells, disrupting their normal function. This disruption can lead to a range of sublethal and ultimately lethal effects.

  • Aryl Hydrocarbon Receptor (AhR) Activation: Biphenyl and its derivatives have the potential to bind to and activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Activation of the AhR can lead to a cascade of downstream events, including the induction of cytochrome P450 enzymes. While this is a detoxification pathway, its over-activation can lead to the production of reactive metabolites and oxidative stress, resulting in cellular damage and a variety of toxic effects.

Visualizing the Experimental Workflow and Signaling Pathway

To illustrate the processes described, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_Preparation Preparation cluster_Exposure Exposure cluster_Data_Collection Data Collection cluster_Analysis Data Analysis Test_Substance This compound & Isomers Stock_Solution Prepare Stock Solutions Test_Substance->Stock_Solution Test_Concentrations Prepare Test Concentrations Stock_Solution->Test_Concentrations Fish_Test Fish (OECD 203) 96-hr Exposure Test_Concentrations->Fish_Test Daphnia_Test Daphnia (OECD 202) 48-hr Exposure Test_Concentrations->Daphnia_Test Algae_Test Algae (OECD 201) 72-hr Exposure Test_Concentrations->Algae_Test Fish_Data Mortality & Sublethal Effects Fish_Test->Fish_Data Daphnia_Data Immobilization Daphnia_Test->Daphnia_Data Algae_Data Growth Inhibition Algae_Test->Algae_Data LC50_Calc Calculate LC50 Fish_Data->LC50_Calc EC50_Calc_D Calculate EC50 (Daphnia) Daphnia_Data->EC50_Calc_D EC50_Calc_A Calculate EC50 (Algae) Algae_Data->EC50_Calc_A Final_Report Ecotoxicity Profile LC50_Calc->Final_Report EC50_Calc_D->Final_Report EC50_Calc_A->Final_Report

Caption: Standard workflow for aquatic ecotoxicity testing.

AhR_Signaling_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Propylbiphenyl Propylbiphenyl AhR_Complex AhR-Hsp90-AIP Complex Propylbiphenyl->AhR_Complex Binding Activated_AhR Activated AhR AhR_Complex->Activated_AhR Conformational Change Hsp90/AIP Dissociation Activated_AhR->Activated_AhR_n Nuclear Translocation ARNT ARNT AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) on DNA AhR_ARNT->XRE Binding CYP1A1_Gene CYP1A1 Gene XRE->CYP1A1_Gene Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_Gene->CYP1A1_mRNA Transcription CYP1A1_Protein CYP1A1 Protein (Cytochrome P450) CYP1A1_mRNA->CYP1A1_Protein Translation Adverse_Effects Adverse Cellular Effects (Oxidative Stress, etc.) CYP1A1_Protein->Adverse_Effects Metabolic Activation of other substrates Activated_AhR_n->AhR_ARNT Dimerization

Caption: Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Performance Evaluation of 4-Propylbiphenyl in Organic Light-Emitting Diodes (OLEDs): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Propylbiphenyl's potential performance as a host material in Organic Light-Emitting Diodes (OLEDs). Due to the limited availability of direct experimental data for this compound in OLED devices, this guide leverages theoretical estimations of its key electronic properties, contextualized by a comparison with established, high-performance OLED host materials. The information presented is intended to guide researchers in evaluating the potential of this compound for further investigation in next-generation OLED applications.

Comparative Performance of OLED Host Materials

The following table summarizes the key performance indicators for this compound alongside widely used alternative host materials. The data for this compound is based on theoretical estimations derived from computational chemistry principles, while the data for the alternative materials is based on reported experimental values.

MaterialChemical StructureHOMO Level (eV)LUMO Level (eV)Triplet Energy (ET) (eV)Glass Transition Temperature (Tg) (°C)Max. External Quantum Efficiency (EQE) (%)Max. Power Efficiency (lm/W)Max. Current Efficiency (cd/A)
This compound 4-Propyl-1,1'-biphenyl~ -5.8 (theor.)~ -2.1 (theor.)~ 2.7 (theor.)Not AvailableNot AvailableNot AvailableNot Available
CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl)N,N′-Dicarbazolyl-4,4′-biphenyl-5.5-2.42.56110~23 (Green PhOLED)[1]~95.6 (Green TADF)[2]~100.2 (Green TADF)[2]
mCP (1,3-Bis(N-carbazolyl)benzene)1,3-Di(9H-carbazol-9-yl)benzene-5.9-2.42.9160>30 (Blue PhOLED)Not specifiedNot specified
TCTA (4,4',4''-Tris(carbazol-9-yl)triphenylamine)Tris(4-(9H-carbazol-9-yl)phenyl)amine-5.7-2.42.84151~20 (White OLED)~46.8 (White OLED)[3]~55.3 (White OLED)[3]
Alq3 (Tris(8-hydroxyquinolinato)aluminium)Tris(8-hydroxyquinolinato)aluminium-5.6 to -5.9-2.8 to -3.1~2.0175~4.6 (as emitter/host)[4]Not specifiedNot specified

Note: "theor." indicates a theoretical estimation based on computational studies of similar molecular structures. Performance metrics for alternative materials can vary significantly based on the specific device architecture and dopant used.

Experimental Protocols

To facilitate the evaluation of new materials like this compound, standardized experimental procedures are crucial. The following are detailed methodologies for the key experiments in OLED fabrication and characterization.

OLED Device Fabrication

A standard procedure for fabricating a multilayer OLED device via thermal evaporation in a high-vacuum environment is as follows:

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Layer Deposition: The organic layers and the metal cathode are deposited sequentially onto the ITO substrate in a high-vacuum chamber (base pressure < 10-6 Torr). The deposition rates and thicknesses are monitored in situ using a quartz crystal microbalance. A typical device structure might be:

    • ITO / Hole Injection Layer (HIL) (e.g., HAT-CN, 10 nm) / Hole Transport Layer (HTL) (e.g., TAPC, 40 nm) / Emissive Layer (EML) (e.g., Host:Dopant, 20 nm) / Electron Transport Layer (ETL) (e.g., TPBi, 30 nm) / Electron Injection Layer (EIL) (e.g., LiF, 1 nm) / Cathode (e.g., Al, 100 nm).

  • Encapsulation: After fabrication, the devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

Device Characterization

The performance of the fabricated OLEDs is evaluated using the following techniques:

  • Current-Voltage-Luminance (J-V-L) Characteristics: The J-V-L characteristics are measured using a source meter unit and a calibrated photodiode. The current density, voltage, and luminance of the device are recorded to determine key performance metrics.

  • Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are measured with a spectroradiometer. The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the EL spectra to quantify the color of the emitted light.

  • External Quantum Efficiency (EQE) and Power Efficiency: The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is calculated from the luminance, current density, and EL spectrum. The power efficiency (in lm/W) is calculated from the luminance and the operating voltage and current.

  • Operational Lifetime: The operational lifetime of the device is tested by applying a constant current density and monitoring the luminance decay over time. The lifetime is often reported as LT50, the time it takes for the initial luminance to decrease by 50%.

Visualizing Key Processes and Workflows

To better understand the underlying principles and experimental procedures, the following diagrams are provided.

G cluster_encap Encapsulation sub_cleaning Substrate Cleaning (DI Water, Acetone, IPA) uv_ozone UV-Ozone Treatment sub_cleaning->uv_ozone hil HIL Deposition uv_ozone->hil htl HTL Deposition hil->htl eml EML Deposition (Host:Dopant Co-evaporation) htl->eml etl ETL Deposition eml->etl eil EIL Deposition etl->eil cathode Cathode Deposition eil->cathode encapsulation Device Encapsulation (Nitrogen Glovebox) cathode->encapsulation jvl J-V-L Measurement encapsulation->jvl el_cie EL Spectrum & CIE jvl->el_cie eff Efficiency Calculation (EQE, Power Efficiency) el_cie->eff lifetime Lifetime Testing eff->lifetime

Caption: Experimental workflow for OLED fabrication and characterization.

Jablonski S0 S0 (Ground State) S1 S1 (Singlet Excited State) S0->S1 Absorption S1->S0 Fluorescence T1 T1 (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S1 Reverse ISC (TADF)

Caption: Simplified Jablonski diagram illustrating photophysical processes in OLEDs.

References

The Influence of Alkyl Substitution on the Photophysical Profile of Biphenyl: A Comparative Guide to 4-Propylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intrinsic photophysical properties of molecular scaffolds is paramount for their application in areas such as bioimaging and sensor development. This guide provides a comparative analysis of the photophysical properties of 4-Propylbiphenyl, correlating its structure with its optical behavior. By comparing it with unsubstituted biphenyl and other 4-alkylbiphenyl derivatives, we can elucidate the impact of the alkyl substituent on its absorption and emission characteristics.

Correlating Molecular Structure with Photophysical Properties

The photophysical properties of biphenyl and its derivatives are intrinsically linked to the π-conjugated system of the two phenyl rings. The degree of conjugation, which is influenced by the dihedral angle between the rings and the nature of any substituents, dictates the energy of the electronic transitions and thus the absorption and emission wavelengths.

The introduction of an alkyl group, such as a propyl group at the 4-position, generally has a modest but discernible effect on the photophysical properties of the biphenyl core. Alkyl groups are weakly electron-donating through an inductive effect. This slight increase in electron density in the aromatic system can lead to a small red-shift (a shift to longer wavelengths) in both the absorption and emission spectra compared to the unsubstituted biphenyl. This is because the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is slightly reduced.

While specific experimental data for this compound is not extensively reported in the literature, we can infer its properties based on the well-documented characteristics of biphenyl and the trends observed with other 4-alkyl substituted biphenyls like 4-methylbiphenyl. The lengthening of the alkyl chain from methyl to propyl is expected to have a minimal additional impact on the electronic properties, with the primary influence being the presence of the alkyl substituent itself.

The photophysical properties of these compounds can also be influenced by the solvent environment, a phenomenon known as solvatochromism. While biphenyl itself shows relatively little solvatochromism due to its nonpolar nature, the introduction of substituents can alter its interaction with polar solvents, potentially leading to shifts in the absorption and emission spectra.

Comparative Photophysical Data

The following table summarizes the key photophysical parameters for biphenyl and provides inferred or analogous data for 4-alkylbiphenyl derivatives. This allows for a clear comparison of the impact of the 4-propyl substituent.

CompoundAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Quantum Yield (Φ_F)Fluorescence Lifetime (τ_f) (ns)
Biphenyl (in cyclohexane)~247-250[1]~306[1]~0.18[2]Varies (e.g., ~90-230 ps in liquid crystal phases)[3]
4-Methylbiphenyl~252 (inferred from UV-Vis spectrum)Expected slight red-shift from biphenylNot reportedNot reported
4-EthylbiphenylNot reportedNot reportedNot reportedNot reported
This compound ~252-254 (inferred) Expected slight red-shift from biphenyl (~308-312, inferred) Expected to be similar to biphenyl Expected to be in the picosecond to nanosecond range

Note: Data for 4-alkylbiphenyls is largely inferred based on the known properties of biphenyl and general trends in photophysics. Experimental verification is recommended.

Experimental Protocols

The determination of the photophysical properties of a compound like this compound involves several key spectroscopic techniques.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of light absorbed by the molecule, corresponding to electronic transitions from the ground state to excited states.

  • Methodology: A solution of this compound in a suitable, transparent solvent (e.g., cyclohexane, ethanol) of a known concentration is prepared. The absorbance of the solution is measured across a range of ultraviolet and visible wavelengths (typically 200-800 nm) using a dual-beam UV-Vis spectrophotometer. The wavelength of maximum absorbance (λ_abs) is identified from the resulting spectrum.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission of light from the molecule as it returns from an excited state to the ground state.

  • Methodology: The solution of this compound is excited at or near its absorption maximum. The emitted light is collected at a 90-degree angle to the excitation beam and passed through a monochromator to resolve the emission spectrum. The wavelength of maximum emission intensity (λ_em) is then determined.

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.

  • Methodology (Relative Method): This is the most common method and involves comparing the fluorescence of the sample to that of a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate). Solutions of the sample and the standard are prepared with closely matched absorbances at the same excitation wavelength. The integrated fluorescence intensities of both solutions are measured under identical experimental conditions. The quantum yield of the sample is then calculated using the following equation:

    Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample^2 / η_standard^2)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Fluorescence Lifetime Measurement

The fluorescence lifetime (τ_f) is the average time a molecule spends in the excited state before returning to the ground state.

  • Methodology (Time-Correlated Single Photon Counting - TCSPC): This is a highly sensitive technique for measuring fluorescence lifetimes. The sample is excited by a high-repetition-rate pulsed laser. The time difference between the excitation pulse and the detection of the first emitted photon is measured. By repeating this process many times, a histogram of the photon arrival times is built up, which represents the fluorescence decay profile. The fluorescence lifetime is then determined by fitting this decay curve to an exponential function.

Visualizing Structure-Property Relationships and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts discussed.

StructurePropertyRelationship Biphenyl Biphenyl (C12H10) Propylbiphenyl This compound (C15H16) Biphenyl->Propylbiphenyl + Propyl Group (Weak Electron Donor) Absorption Absorption (λ_abs) Propylbiphenyl->Absorption Slight Red Shift Emission Emission (λ_em) Propylbiphenyl->Emission Slight Red Shift QuantumYield Quantum Yield (Φ_F) Propylbiphenyl->QuantumYield Minimal Change Lifetime Lifetime (τ_f) Propylbiphenyl->Lifetime Minimal Change

Structure-Property Correlation for this compound.

ExperimentalWorkflow start Sample Preparation (this compound in solvent) uv_vis UV-Vis Spectroscopy start->uv_vis Measure Absorbance fluorescence Fluorescence Spectroscopy uv_vis->fluorescence Determine Excitation λ qy Quantum Yield Measurement (Comparative Method) fluorescence->qy Measure Emission Spectrum lifetime Lifetime Measurement (TCSPC) fluorescence->lifetime data_analysis Data Analysis and Property Determination qy->data_analysis lifetime->data_analysis

References

A Proposed Framework for Inter-Laboratory Comparison of 4-Propylbiphenyl Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed framework for conducting an inter-laboratory comparison focused on the analysis of 4-Propylbiphenyl. In the absence of published proficiency testing schemes for this specific analyte, this document provides standardized methodologies and data comparison templates to facilitate such a study. The objective is to establish robust, reproducible analytical methods for the accurate quantification of this compound across different laboratories, which is critical for regulatory submissions, quality control, and research applications.

The proposed study will evaluate two common and powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Participating laboratories would analyze a certified reference material (CRM) or a well-characterized in-house standard to assess method performance based on key validation parameters.

Proposed Inter-Laboratory Study Design

A successful inter-laboratory comparison would involve multiple participating laboratories analyzing standardized samples of this compound. The study aims to assess the precision, accuracy, and reproducibility of the proposed analytical methods across different sites. Key performance indicators would include the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy (as percent recovery), and precision (as percent relative standard deviation, %RSD).

Data Presentation: Quantitative Comparison of Analytical Methods

The following tables summarize the expected validation parameters that would be compared between participating laboratories for both the GC-MS and LC-MS/MS methods. These tables provide a clear structure for the comparative analysis of the collected data.

Table 1: Inter-Laboratory Comparison of this compound Analysis by GC-MS

Laboratory IDLinearity (R²)Accuracy (% Recovery)Precision (% RSD)LOD (ng/mL)LOQ (ng/mL)
Lab A
Lab B
Lab C
...
Mean
Std. Dev.

Table 2: Inter-Laboratory Comparison of this compound Analysis by LC-MS/MS

Laboratory IDLinearity (R²)Accuracy (% Recovery)Precision (% RSD)LOD (pg/mL)LOQ (pg/mL)
Lab A
Lab B
Lab C
...
Mean
Std. Dev.

Experimental Workflows

The following diagrams illustrate the proposed experimental workflows for the GC-MS and LC-MS/MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Standard & Sample Weighing p2 Solvent Extraction (e.g., Acetonitrile) p1->p2 p3 Vortex & Sonicate p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Transfer p4->p5 a1 Injection into GC p5->a1 a2 Chromatographic Separation a1->a2 a3 Electron Ionization (EI) a2->a3 a4 Mass Analysis (Quadrupole) a3->a4 d1 Peak Integration a4->d1 d2 Quantification d1->d2 d3 Reporting d2->d3

GC-MS Experimental Workflow for this compound Analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Standard & Sample Weighing p2 Dissolution in Mobile Phase (e.g., Methanol/Water) p1->p2 p3 Serial Dilution p2->p3 p4 Filtration (0.22 µm) p3->p4 a1 Injection into LC p4->a1 a2 Reversed-Phase Separation a1->a2 a3 Electrospray Ionization (ESI) a2->a3 a4 Tandem Mass Spectrometry (MS/MS) a3->a4 d1 MRM Peak Integration a4->d1 d2 Quantification d1->d2 d3 Reporting d2->d3

LC-MS/MS Experimental Workflow for this compound Analysis.

Experimental Protocols

Detailed experimental protocols are crucial for minimizing inter-laboratory variability. The following GC-MS and LC-MS/MS methods are proposed for the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a sensitive and selective GC-MS method for the quantification of this compound.

1.1. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution to concentrations ranging from 1 to 1000 ng/mL in a suitable solvent like hexane or ethyl acetate.

  • Sample Preparation (from a solid matrix):

    • Accurately weigh a known amount of the homogenized sample.

    • Perform a solvent extraction using a suitable solvent (e.g., hexane) in a sonicator or via Soxhlet extraction.[1]

    • Filter the extract to remove particulate matter.[2]

1.2. Chromatographic and Mass Spectrometric Conditions

  • Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Inlet Temperature: 280 °C.[1]

  • Injection Mode: Splitless (1 µL injection volume).[1]

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.[1]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Suggested ions for this compound (m/z): [to be determined from a full scan of the reference standard].

1.3. Validation Parameters

  • Linearity: Analyze the working standard solutions to construct a calibration curve and determine the coefficient of determination (R²).

  • Accuracy: Perform spike and recovery experiments at three different concentration levels.

  • Precision: Analyze replicate samples to determine repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol outlines a general method for the analysis of this compound using LC-MS/MS, which is expected to offer higher sensitivity than GC-MS.

2.1. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution in the initial mobile phase composition to concentrations ranging from 0.1 to 100 ng/mL.

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

2.2. Chromatographic and Mass Spectrometric Conditions

  • Column: A C18 or Biphenyl reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[3]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient: A starting condition of 50% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion and product ions for this compound need to be determined by infusing a standard solution.

  • MS Parameters: Capillary voltage, source temperature, desolvation gas flow, and collision energy should be optimized for the specific instrument and analyte.

2.3. Validation Parameters The validation parameters (Linearity, Accuracy, Precision, LOD, and LOQ) should be assessed as described in the GC-MS protocol, with appropriate adjustments for the lower concentration range expected with LC-MS/MS.

By adhering to these proposed standardized protocols, participating laboratories can generate comparable data, leading to a robust evaluation of the analytical methods for this compound. The results of such an inter-laboratory study would be invaluable for establishing a validated, reliable, and transferable analytical procedure for this compound.

References

A Comparative Performance Analysis of 4-Propylbiphenyl-Based Liquid Crystals for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance benchmarks of 4-Propylbiphenyl-based liquid crystals in comparison to other prominent nematic liquid crystals. This document provides a comprehensive overview of key performance indicators, detailed experimental protocols for their measurement, and a visual representation of the characterization workflow.

This guide delves into the performance characteristics of this compound-based liquid crystals, specifically 4-propyl-4'-cyanobiphenyl (3CB), and benchmarks them against other members of the 4-alkyl-4'-cyanobiphenyl homologous series and alternative liquid crystal structures. Due to the limited availability of specific experimental data for 4-propyl-4'-cyanobiphenyl, its performance metrics are estimated based on the well-established trends observed within the 4-alkyl-4'-cyanobiphenyl family.

Comparative Performance Data

The performance of a liquid crystal is determined by several key physical properties that dictate its suitability for various applications, from display technologies to advanced sensing. The following tables summarize the critical performance parameters for 4-propyl-4'-cyanobiphenyl and a selection of alternative liquid crystals.

Liquid CrystalStructureNematic Range (°C)Rotational Viscosity (γ₁) (mPa·s at 25°C)Dielectric Anisotropy (Δε at 1 kHz, 25°C)Optical Anisotropy (Δn at 589 nm, 25°C)
4-propyl-4'-cyanobiphenyl (3CB) C₃H₇-(C₆H₄)₂-CNEst. 45 - 55Est. ~35Est. ~+12Est. ~0.19
4-pentyl-4'-cyanobiphenyl (5CB)C₅H₁₁-(C₆H₄)₂-CN22.5 - 35.0[1]28[1]+11.5[2]0.18
4-hexyl-4'-cyanobiphenyl (6CB)C₆H₁₃-(C₆H₄)₂-CN14.5 - 29.038+10.60.17
4-heptyl-4'-cyanobiphenyl (7CB)C₇H₁₅-(C₆H₄)₂-CN30.0 - 42.848+9.8[2]0.16
4-octyl-4'-cyanobiphenyl (8CB)C₈H₁₇-(C₆H₄)₂-CN33.5 - 40.562+8.90.15
4-octyloxy-4'-cyanobiphenyl (8OCB)C₈H₁₇O-(C₆H₄)₂-CN67.0 - 80.0[3]~80+7.80.16
4''-propyl-p-terphenyl-4-carbonitrileC₃H₇-(C₆H₄)₃-CN14 (Melting Point)[4]---
4'-Cyanobiphenyl-4-yl trans-4-propylcyclohexanecarboxylateC₃H₇-(C₆H₁₀)-(COO)-(C₆H₄)₂-CN----

Note: Values for 4-propyl-4'-cyanobiphenyl (3CB) are estimated based on the trends observed in the 4-alkyl-4'-cyanobiphenyl homologous series, where clearing point, viscosity, and dielectric anisotropy generally decrease with shorter alkyl chain length, while optical anisotropy tends to be higher.

Experimental Protocols

Accurate and reproducible measurement of liquid crystal properties is paramount for their effective application. Below are detailed methodologies for the key experiments cited in this guide.

Determination of Nematic to Isotropic Phase Transition (Clearing Point)

The clearing point is a critical parameter that defines the upper temperature limit of the liquid crystalline phase.

a) Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the heat flow into or out of a sample as a function of temperature. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram.

  • Procedure:

    • Calibrate the DSC instrument using a standard material with a known melting point (e.g., indium).

    • Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan and hermetically seal it.

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 5-10 °C/min) under a nitrogen atmosphere.

    • The peak of the endotherm corresponding to the nematic-to-isotropic transition is taken as the clearing point.

    • Cool the sample at the same rate to observe the isotropic-to-nematic transition (freezing point).

b) Polarized Optical Microscopy (POM)

  • Principle: The birefringence of a liquid crystal in its nematic phase results in characteristic textures when viewed between crossed polarizers. The disappearance of this texture upon heating indicates the transition to the isotropic liquid phase.

  • Procedure:

    • Place a small amount of the liquid crystal sample on a clean glass slide and cover it with a coverslip.

    • Place the slide on a hot stage attached to a polarized light microscope.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min).

    • Observe the sample through the microscope with crossed polarizers.

    • The temperature at which the birefringent texture completely disappears, and the field of view becomes dark (isotropic), is the clearing point.

Measurement of Rotational Viscosity (γ₁)

Rotational viscosity is a key parameter influencing the switching speed of liquid crystal devices.

a) Cone-Plate Rotational Viscometer

  • Principle: This method measures the torque required to rotate a cone at a constant angular velocity in close proximity to a stationary plate, with the liquid crystal sample filling the gap. The viscosity is calculated from the torque, angular velocity, and the geometry of the cone and plate.

  • Procedure:

    • Place a small, precisely measured volume of the liquid crystal sample onto the center of the stationary plate.

    • Lower the cone to the correct gap setting. The geometry of the cone ensures a constant shear rate throughout the sample.

    • Allow the sample to reach thermal equilibrium at the desired measurement temperature.

    • Rotate the cone at a series of known angular velocities and record the corresponding torque.

    • The rotational viscosity is calculated from the slope of the shear stress versus shear rate plot. For nematic liquid crystals, the measurement is performed with the director aligned in specific orientations relative to the flow and velocity gradient to determine the Miesowicz viscosities, from which the rotational viscosity can be derived.

Determination of Dielectric Anisotropy (Δε)

Dielectric anisotropy is crucial for the electro-optic switching of liquid crystals.

  • Principle: The dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It is determined by measuring the capacitance of a liquid crystal cell in two different alignment configurations.

  • Procedure:

    • Cell Preparation: Use two liquid crystal cells with transparent electrodes (e.g., ITO-coated glass). One cell should be treated to induce homeotropic alignment (director perpendicular to the substrates), and the other to induce homogeneous or planar alignment (director parallel to the substrates).

    • Capacitance Measurement:

      • Fill the homeotropic cell with the liquid crystal sample. This allows for the measurement of ε∥.

      • Fill the homogeneous cell with the liquid crystal sample. This allows for the measurement of ε⊥.

    • Calculation:

      • Measure the capacitance of each filled cell (C∥ and C⊥) and the empty cells (C_air) at a specific frequency (typically 1 kHz) using an LCR meter.

      • Calculate ε∥ = C∥ / C_air and ε⊥ = C⊥ / C_air.

      • The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

Measurement of Optical Anisotropy (Birefringence, Δn)

Birefringence is a measure of the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director.

a) Abbe Refractometer

  • Principle: An Abbe refractometer measures the refractive index of a liquid by determining the critical angle of total internal reflection at the interface between the sample and a high refractive index prism. For a nematic liquid crystal, two distinct refractive indices, the ordinary (nₒ) and extraordinary (nₑ), can be measured by orienting the liquid crystal director.

  • Procedure:

    • Apply a thin layer of the liquid crystal sample onto the prism of the Abbe refractometer.

    • Use a polarizing eyepiece to separately measure the refractive indices for light polarized parallel and perpendicular to the prism's measurement direction.

    • To measure nₑ and nₒ, the liquid crystal director must be aligned. This can be achieved by using a surface treatment on the prism or by applying a magnetic or electric field.

      • For measuring nₒ, the director should be aligned perpendicular to the plane of incidence.

      • For measuring nₑ, the director should be aligned parallel to the plane of incidence.

    • The birefringence is calculated as Δn = nₑ - nₒ.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized liquid crystal, from initial synthesis to the determination of its key physical properties.

G cluster_0 Synthesis and Purification cluster_1 Initial Characterization cluster_2 Mesophase Identification and Thermal Analysis cluster_3 Performance Benchmarking Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Structure_Verification Structural Verification (NMR, Mass Spectrometry) Purification->Structure_Verification Verify molecular structure Purity_Analysis Purity Analysis (HPLC, GC) Structure_Verification->Purity_Analysis POM Polarized Optical Microscopy (POM) Purity_Analysis->POM Confirm purity for physical measurements DSC Differential Scanning Calorimetry (DSC) POM->DSC Identify phase transitions and textures Dielectric Dielectric Spectroscopy (Δε) DSC->Dielectric Determine nematic range for further tests Viscosity Viscometry (γ₁) DSC->Viscosity Optical Refractometry (Δn) DSC->Optical

Figure 1. Experimental workflow for the characterization of a novel liquid crystal.

Structure-Property Relationships in 4-Alkyl-4'-cyanobiphenyls

The performance of 4-alkyl-4'-cyanobiphenyls is intrinsically linked to the length of the alkyl chain. Understanding these relationships is crucial for the rational design of liquid crystal materials with desired properties.

G AlkylChain Increase in Alkyl Chain Length (n) ClearingPoint Clearing Point (N-I Transition) AlkylChain->ClearingPoint Decreases (Odd-Even Effect) Viscosity Rotational Viscosity (γ₁) AlkylChain->Viscosity Increases DielectricAnisotropy Dielectric Anisotropy (Δε) AlkylChain->DielectricAnisotropy Decreases OpticalAnisotropy Optical Anisotropy (Δn) AlkylChain->OpticalAnisotropy Decreases

Figure 2. Influence of alkyl chain length on key properties of 4-alkyl-4'-cyanobiphenyls.

References

Safety Operating Guide

Proper Disposal of 4-Propylbiphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of 4-Propylbiphenyl, this guide is intended for researchers, scientists, and drug development professionals. Adherence to institutional and local regulations is paramount for ensuring safety and environmental compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, must be worn at all times to prevent skin and eye contact. In the event of a spill, absorb the material with an inert substance and collect it in a sealed, properly labeled container for disposal.

Step-by-Step Disposal Procedures

The proper disposal of this compound requires a careful assessment to ensure that the chosen method complies with all relevant regulations and minimizes risks to human health and the environment.

Step 1: Waste Identification and Classification

The first and most critical step is to determine if this compound is classified as a hazardous waste. This determination must be made in consultation with your institution's Environmental Health and Safety (EHS) department and in accordance with local, state, and federal regulations.

  • Consult Safety Data Sheet (SDS): Review the SDS for this compound for any specific disposal recommendations or hazard classifications.

  • Regulatory Assessment: As of the writing of this guide, this compound is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it may exhibit characteristics of hazardous waste (e.g., ignitability, corrosivity, reactivity, or toxicity).

  • Institutional Guidance: Your institution's EHS department is the ultimate authority on waste classification and disposal procedures.

Step 2: Segregation and Containerization

Proper segregation and containment of chemical waste are essential to prevent accidental reactions and ensure safe handling.

  • Dedicated Waste Container: Use a dedicated, leak-proof container made of a material compatible with this compound. Avoid mixing it with other waste streams unless explicitly permitted by your EHS department.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" (or as directed by your EHS office), the full chemical name "this compound," the quantity of waste, the accumulation start date, and the name and contact information of the principal investigator or laboratory supervisor.[1]

Step 3: Storage

Waste containers must be stored in a designated and properly managed satellite accumulation area within the laboratory.

  • Secure and Ventilated: The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Closed Containers: Keep the waste container securely closed at all times, except when adding waste.[2]

Step 4: Arrange for Professional Disposal

The final step is to arrange for the collection and disposal of the waste by a licensed hazardous waste contractor.

  • Contact EHS: Coordinate with your institution's EHS department to schedule a pickup of the hazardous waste. They will have established procedures and contracts with qualified disposal companies.

  • Documentation: Ensure all necessary paperwork, such as waste profiles or manifests, is completed accurately as required by your institution and the disposal vendor.

  • Disposal Method: The most common and environmentally responsible disposal method for organic compounds like this compound is high-temperature incineration at a permitted facility.[3][4]

Quantitative Data for this compound

The following table summarizes available physical and chemical property data for this compound. It is important to note that much of the available data is computed and may not reflect experimentally determined values.

PropertyValueSource
Molecular Formula C₁₅H₁₆PubChem[5]
Molecular Weight 196.29 g/mol PubChem[5]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Flash Point Data not available
Solubility in Water Data not available
logP (Octanol-Water Partition Coefficient) 5.3 (Computed)PubChem[5]
Toxicity Data (LD50, etc.) Data not available
Ecotoxicity Data Data not available

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Decision Workflow start Start: Generation of This compound Waste assess_hazard Assess Hazard: Consult SDS and Institutional EHS start->assess_hazard is_hazardous Is it classified as hazardous waste by EHS? assess_hazard->is_hazardous hazardous_protocol Follow Hazardous Waste Protocol: - Segregate in a labeled, sealed container - Store in Satellite Accumulation Area - Contact EHS for pickup is_hazardous->hazardous_protocol Yes non_hazardous_protocol Follow Non-Hazardous Waste Protocol (as directed by EHS): - May involve specific neutralization or  disposal down the drain with approval. - Consult EHS for specific procedures. is_hazardous->non_hazardous_protocol No disposal Disposal by Licensed Hazardous Waste Contractor hazardous_protocol->disposal end End: Waste Properly Disposed non_hazardous_protocol->end disposal->end

Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 4-Propylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety and logistical information for handling 4-Propylbiphenyl, including detailed personal protective equipment (PPE) protocols, first aid measures, and disposal plans.

Physical and Chemical Properties

Understanding the properties of this compound is the first step in safe handling.

PropertyValue
Molecular Formula C₁₅H₁₆
Molecular Weight 196.29 g/mol [1]
Physical State Liquid[2]
Melting Point/Range 15 - 17 °C / 59 - 62.6 °F[2]
Boiling Point/Range 109 - 111 °C / 228.2 - 231.8 °F[2]
Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecific Recommendations
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
Skin and Body Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2] This includes a lab coat, and for larger quantities or potential for splashing, a P.V.C. apron.[4][5]
Hand Protection Wear chemical protective gloves, such as PVC or nitrile.[4][6] Contaminated gloves should be replaced, and hands should be washed and dried thoroughly after use.[4]
Respiratory Protection Under normal use conditions with adequate ventilation, no protective equipment is typically needed.[2] If ventilation is poor or there is a risk of inhalation, a particle filter respirator may be necessary.[2]
First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][7] Remove contact lenses if present and easy to do.[7] Seek medical attention.[2][7]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes.[2] Remove all contaminated clothing and jewelry while rinsing.[7] Get medical attention if irritation persists.[2][8]
Inhalation Move the exposed person to fresh air at once.[8] If breathing has stopped, perform artificial respiration.[8] Get medical attention immediately if symptoms occur.[2]
Ingestion Clean mouth with water and drink plenty of water afterwards.[2] Do NOT induce vomiting.[3] Get medical attention if symptoms occur.[2]
Handling, Storage, and Disposal

Proper operational and disposal plans are essential for maintaining a safe laboratory environment.

Handling and Storage:

  • Avoid contact with skin, eyes, or clothing.[2]

  • Avoid ingestion and inhalation.[2]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

  • Avoid contamination with oxidizing agents such as nitrates and oxidizing acids.[4]

Disposal Plan: All waste containing this compound should be treated as hazardous waste.

  • Collection: Collect all unused this compound and any contaminated materials (e.g., gloves, paper towels, pipette tips) in a clearly labeled, sealed, and chemically compatible container.[9]

  • Labeling: Label containers of hazardous chemical materials with the identity of the chemical(s) and the words "Unwanted Laboratory Materials" or "Hazardous Waste".[10]

  • Storage: Store waste containers in a designated, secure area away from incompatible materials, within the room where the waste was generated.[9][10]

  • Disposal: Contact your institution's Environmental Health and Safety (EH&S) department for pickup and disposal according to federal, state, and local regulations.[11] Do not dispose of this compound down the drain or in the general trash.[11]

Visual Workflow Guides

To further clarify procedural steps, the following diagrams illustrate key operational workflows.

Spill_Response_Workflow Workflow for this compound Spill Response spill Spill Occurs evacuate Evacuate Immediate Area & Ensure Ventilation spill->evacuate don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) evacuate->don_ppe contain Contain the Spill (Use absorbent material for liquids) don_ppe->contain cleanup Clean Up Spill Material contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Contaminated Materials as Hazardous Waste decontaminate->dispose report Report the Spill to Lab Supervisor/EH&S dispose->report

Caption: Workflow for this compound Spill Response.

SOP_Handling_Workflow Standard Operating Procedure for this compound prep Preparation: - Review SDS - Ensure fume hood is operational - Gather all necessary materials ppe Don Required PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves prep->ppe handling Handling: - Work within a fume hood - Weigh/measure required amount - Keep container closed when not in use ppe->handling use Use in Experiment: - Follow specific experimental protocol handling->use decon Decontamination: - Clean work area - Decontaminate equipment use->decon waste Waste Collection: - Collect all waste in a labeled, sealed container decon->waste remove_ppe Remove PPE: - Remove gloves last - Wash hands thoroughly waste->remove_ppe storage Store Unused Chemical & Waste Properly remove_ppe->storage

Caption: Standard Operating Procedure for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.